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MBX-4132

Cat. No.: B2572724
M. Wt: 338.3 g/mol
InChI Key: OZHWSOOZCIJFQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MBX-4132 (CAS 2286411-30-9) is a potent, broad-spectrum antibacterial compound belonging to the uriedooxadiazole chemical class. It functions as a highly specific inhibitor of the trans-translation ribosome rescue pathway, a bacterial mechanism essential for viability that is not conserved in humans, making it a promising target for novel antibiotic development . The compound exerts its effect by binding to a novel site near the peptidyl-transfer center (PTC) of the bacterial ribosome. This binding event significantly alters the conformation of ribosomal protein bL27, thereby blocking the trans-translation process without inhibiting normal protein translation . Mechanistic studies using cryo-electron microscopy (cryo-EM) have elucidated this unique binding site and mode of action . This compound demonstrates potent, bactericidal activity against a range of Gram-positive and Gram-negative species, including multi-drug resistant (MDR) clinical isolates of Neisseria gonorrhoeae (MIC 90 = 0.34 µg/mL) . Time-kill assays confirm that it is bactericidal at concentrations ≥4x the MIC . Furthermore, recent research highlights its potent activity against pathogenic mycobacteria, including Mycobacterium tuberculosis , with its efficacy being potentiated by zinc, revealing a link between trans-translation inhibition and metal homeostasis . In a compelling proof-of-concept, a single oral dose of this compound (10 mg/kg) cleared infection by a multiple-antibiotic resistant strain of N. gonorrhoeae in a murine genital tract infection model, achieving clearance in 80% of mice . The compound exhibits favorable pharmacokinetic properties, including high oral bioavailability, excellent metabolic stability, and low clearance, making it suitable for in vivo research . In vitro safety profiling indicates minimal off-target activity, with no significant inhibition of major mammalian receptors, cardiac ion channels, or liver CYP450 enzymes . With its novel mechanism of action, efficacy against MDR pathogens, and demonstrated in vivo activity, this compound represents a valuable research tool for investigating bacterial ribosome rescue pathways and developing new antibacterial agents. Please note: This product is for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H15FN4O2 B2572724 MBX-4132

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dihydro-1H-isoquinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O2/c19-15-7-5-13(6-8-15)16-21-22-17(25-16)20-18(24)23-10-9-12-3-1-2-4-14(12)11-23/h1-8H,9-11H2,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZHWSOOZCIJFQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of MBX-4132 on Bacterial Ribosomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MBX-4132 is a novel acylaminooxadiazole antibiotic with a unique mechanism of action that targets the bacterial ribosome. Unlike many conventional antibiotics that inhibit the peptidyl transferase center (PTC) or the decoding center, this compound selectively inhibits the trans-translation rescue system, a critical pathway for bacterial survival under stress conditions. This guide provides a comprehensive overview of the molecular interactions, quantitative data, and experimental methodologies used to elucidate the mechanism of action of this compound, offering a valuable resource for researchers in the field of antibiotic development.

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global health. The discovery and development of new antibiotics with novel mechanisms of action are crucial to combat this growing crisis. This compound represents a promising new class of antibiotics that targets a previously unexploited pathway in bacteria: the trans-translation ribosome rescue system. This system is essential for rescuing ribosomes stalled on damaged or incomplete messenger RNAs (mRNAs) and is conserved in many bacterial species but absent in eukaryotes, making it an attractive target for selective antibacterial therapy.

This compound has demonstrated potent activity against a range of bacterial pathogens, most notably multi-drug resistant strains of Neisseria gonorrhoeae.[1][2] This technical guide delves into the core of its mechanism, providing detailed information for researchers and drug development professionals.

Mechanism of Action of this compound

This compound exerts its antibacterial effect by specifically inhibiting the trans-translation pathway, without significantly affecting canonical protein synthesis.[3]

Binding to a Novel Site on the 70S Ribosome

Cryo-electron microscopy (cryo-EM) studies have revealed that this compound binds to a unique site on the bacterial 70S ribosome, distinct from the binding sites of other known ribosome-targeting antibiotics.[2] This binding pocket is located near the peptidyl transferase center (PTC).[1][4][5]

Allosteric Inhibition through Conformational Changes

Upon binding, this compound induces a significant conformational change in the ribosomal protein bL27.[1][4][5] This allosteric modulation is central to its inhibitory activity. The altered conformation of bL27 sterically hinders the accommodation of the tmRNA-SmpB complex, which is the key player in the trans-translation process. By preventing the proper entry and functioning of the tmRNA-SmpB complex, this compound effectively stalls the ribosome rescue process, leading to an accumulation of stalled ribosomes and ultimately, bacterial cell death.

The following diagram illustrates the proposed mechanism of action:

MBX4132_Mechanism Mechanism of Action of this compound cluster_ribosome Bacterial 70S Ribosome Stalled_Ribosome Stalled Ribosome on mRNA Binding_Site Novel Binding Site (near PTC) bL27_Normal bL27 Protein (Normal Conformation) bL27_Altered bL27 Protein (Altered Conformation) bL27_Normal->bL27_Altered Induces Conformational Change Trans_Translation_Blocked Trans-translation Blocked bL27_Altered->Trans_Translation_Blocked Leads to MBX4132 This compound MBX4132->Binding_Site Binds tmRNA_SmpB tmRNA-SmpB Complex tmRNA_SmpB->Binding_Site Binding Prevented Cell_Death Bacterial Cell Death Trans_Translation_Blocked->Cell_Death Results in

Caption: Mechanism of this compound action on the bacterial ribosome.

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing insights into its potency and spectrum of activity.

Table 1: In Vitro Inhibitory Activity of this compound
ParameterOrganism/SystemValueReference
IC50 (trans-translation) E. coli reconstituted assay0.4 µM[1]
IC50 (trans-translation) Mycobacterium tuberculosis13 ± 1 µM[3]
Frequency of Resistance Neisseria gonorrhoeae<1.2 x 10-9[1]
Table 2: Minimum Inhibitory Concentrations (MIC) of this compound against Neisseria gonorrhoeae
StrainResistance ProfileMIC (µg/mL)Reference
ATCC 49226Standard reference0.125[1]
H041Azithromycin, Ceftriaxone resistant0.25[1]
WHO FCiprofloxacin, Penicillin, Tetracycline resistant0.25[1]
WHO GCiprofloxacin, Penicillin, Tetracycline resistant0.25[1]
WHO KCiprofloxacin, Penicillin, Tetracycline resistant0.25[1]
WHO LCiprofloxacin, Penicillin, Tetracycline resistant0.25[1]
WHO MCiprofloxacin, Penicillin, Tetracycline resistant0.25[1]
WHO NCiprofloxacin, Penicillin, Tetracycline resistant0.25[1]
WHO OCiprofloxacin, Penicillin, Tetracycline resistant0.25[1]
WHO PCiprofloxacin, Penicillin, Tetracycline resistant0.25[1]
WHO XMulti-drug resistant0.54 (MIC90)[6]
Table 3: Minimum Inhibitory Concentrations (MIC) of this compound against Other Bacterial Species
OrganismStrainMIC (µg/mL)Reference
Staphylococcus aureusMRSANot specified, but effective[2]
Francisella tularensisNot specifiedPotent activity reported[6]
Mycobacterium tuberculosisNot specifiedEffective[2][3][7]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

In Vitro trans-Translation Inhibition Assay (Luciferase-based)

This assay quantifies the inhibition of trans-translation by measuring the activity of a reporter protein (e.g., luciferase) that is only produced when trans-translation is inhibited.

Workflow:

In_Vitro_Trans_Translation_Assay In Vitro trans-Translation Inhibition Assay Workflow Prepare_Reaction 1. Prepare Reaction Mix (E. coli S30 extract, amino acids, energy source, reporter mRNA) Add_MBX4132 2. Add this compound (various concentrations) Prepare_Reaction->Add_MBX4132 Incubate 3. Incubate (e.g., 37°C for 1 hour) Add_MBX4132->Incubate Add_Substrate 4. Add Luciferase Substrate Incubate->Add_Substrate Measure_Luminescence 5. Measure Luminescence (Plate Reader) Add_Substrate->Measure_Luminescence Calculate_IC50 6. Calculate IC50 Measure_Luminescence->Calculate_IC50

Caption: Workflow for the in vitro trans-translation inhibition assay.

Methodology:

  • Reaction Setup: Prepare a reaction mixture containing an E. coli S30 extract system, a mixture of amino acids, an energy regenerating system (ATP, GTP), and a custom mRNA transcript encoding a reporter protein (e.g., NanoLuc luciferase) that is designed to stall ribosomes and initiate trans-translation.

  • Inhibitor Addition: Add varying concentrations of this compound (solubilized in DMSO) to the reaction mixtures. A DMSO-only control is included.

  • Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1 hour) to allow for translation and trans-translation to occur.

  • Signal Detection: Add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase).

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Plot the luminescence signal against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.

Methodology:

  • Preparation of this compound Dilutions: Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 105 CFU/mL) from an overnight culture.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible bacterial growth.

Time-Kill Assay

This assay determines the rate at which an antibiotic kills a bacterial population over time.

Methodology:

  • Culture Preparation: Grow a bacterial culture to the logarithmic phase of growth.

  • Exposure to this compound: Add this compound at various multiples of the MIC (e.g., 1x, 4x, 10x MIC) to the bacterial culture. Include a growth control without the antibiotic.

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.

  • Viable Cell Count: Perform serial dilutions of the aliquots and plate them on agar plates to determine the number of colony-forming units (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each concentration of this compound. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL compared to the initial inoculum.[1]

Cryo-Electron Microscopy (Cryo-EM) of the this compound-Ribosome Complex

Cryo-EM is used to visualize the three-dimensional structure of the this compound-ribosome complex at near-atomic resolution.

Workflow:

CryoEM_Workflow Cryo-EM Workflow for this compound-Ribosome Complex Prepare_Complex 1. Prepare Ribosome-MBX-4132 Complex Vitrification 2. Plunge-freeze in liquid ethane (Vitrification) Prepare_Complex->Vitrification Data_Collection 3. Cryo-EM Data Collection (Titan Krios) Vitrification->Data_Collection Image_Processing 4. Image Processing (Motion Correction, CTF Estimation, Particle Picking) Data_Collection->Image_Processing 2D_Classification 5. 2D Class Averaging Image_Processing->2D_Classification 3D_Reconstruction 6. 3D Reconstruction and Refinement 2D_Classification->3D_Reconstruction Model_Building 7. Atomic Model Building and Analysis 3D_Reconstruction->Model_Building

Caption: Workflow for cryo-EM analysis of the this compound-ribosome complex.

Methodology:

  • Complex Formation: Incubate purified bacterial 70S ribosomes with a molar excess of this compound to ensure saturation of the binding site.

  • Grid Preparation and Vitrification: Apply a small volume of the ribosome-MBX-4132 complex solution to a cryo-EM grid, blot away excess liquid, and rapidly plunge-freeze the grid in liquid ethane to create a thin layer of vitrified ice.

  • Data Collection: Collect a large dataset of images (micrographs) of the frozen-hydrated particles using a high-end transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector.

  • Image Processing: Process the raw micrographs to correct for beam-induced motion and to estimate the contrast transfer function (CTF) of the microscope.

  • Particle Picking and 2D Classification: Automatically pick individual ribosome particles from the micrographs and classify them into 2D class averages to select for high-quality particles.

  • 3D Reconstruction: Use the 2D class averages to generate an initial 3D model, which is then refined to high resolution using iterative refinement algorithms.

  • Model Building and Analysis: Build an atomic model of the ribosome and the bound this compound into the final 3D density map to analyze the specific molecular interactions.

Conclusion

This compound represents a significant advancement in the quest for novel antibiotics. Its unique mechanism of action, targeting the bacterial trans-translation rescue system via a novel binding site on the ribosome, provides a powerful new strategy to combat antibiotic resistance. The data presented in this guide, along with the detailed experimental protocols, offer a comprehensive resource for the scientific community to further investigate and develop this promising class of antibiotics. The selective nature of its target and its efficacy against multi-drug resistant pathogens underscore the potential of this compound as a future therapeutic agent.

References

MBX-4132: A Technical Guide to a Novel Trans-Translation Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of MBX-4132, a novel acylaminooxadiazole compound that selectively inhibits the bacterial trans-translation pathway. This pathway is a promising target for new antibiotics due to its essentiality in many pathogenic bacteria and its absence in humans.[1] this compound represents a new class of antibiotics with potential applications against multi-drug resistant (MDR) infections.[2]

Core Concept: The Trans-Translation Pathway

In bacteria, ribosomes can stall on messenger RNA (mRNA) that lacks a stop codon ("non-stop mRNA"). This traps the ribosome, preventing it from participating in further protein synthesis. The trans-translation pathway is a primary quality control mechanism that rescues these stalled ribosomes. The process is mediated by a unique molecule called transfer-messenger RNA (tmRNA), which is associated with the Small protein B (SmpB).

The tmRNA-SmpB complex enters the vacant aminoacyl (A) site of the stalled ribosome. The ribosome then transfers the nascent polypeptide chain from the P-site tRNA to the alanyl-tmRNA. Translation resumes using a short open reading frame within the tmRNA, which adds a specific peptide tag to the C-terminus of the incomplete protein. This tag targets the protein for proteolytic degradation. The ribosome translates to the end of the tmRNA's reading frame, encounters a stop codon, and is subsequently released and recycled.[3][4]

Trans_Translation_Pathway cluster_ribosome 70S Ribosome cluster_sites Stalled Ribosome Stalledon Non-Stop mRNA Sites E-site P-site (Peptidyl-tRNA) A-site (Empty) Rescue Ribosome Rescued (Translation Resumes on tmRNA) Sites:P->Rescue Peptide Transfer to tmRNA Tagging Nascent Peptide Tagged for Degradation Rescue->Tagging Translation of tmRNA ORF Recycle Ribosome Recycled Tagging->Recycle Termination & Release tmRNA_SmpB tmRNA-SmpB-GTP-EF-Tu Complex tmRNA_SmpB->Sites:A Enters A-site

Caption: The bacterial trans-translation ribosome rescue pathway.

Mechanism of Action of this compound

This compound is a potent and specific inhibitor of the trans-translation pathway.[1] It does not inhibit canonical translation, highlighting its selective mechanism.[1][5] Cryo-electron microscopy studies have revealed that acylaminooxadiazoles like this compound bind to a novel site on the bacterial 70S ribosome, near the peptidyl transferase center.[5][6] This binding site is distinct from those of all other known ribosome-targeting antibiotics.[6][7] By occupying this unique pocket, this compound is thought to sterically hinder the accommodation of the tmRNA-SmpB complex into the A-site, thereby preventing the rescue of stalled ribosomes and leading to bacterial cell death.[2]

MBX4132_Mechanism cluster_ribosome Stalled 70S Ribosome cluster_sites Sites E-site P-site A-site Blocked Trans-translation Blocked MBX This compound MBX->Sites Binds to novel ribosomal site tmRNA_SmpB tmRNA-SmpB Complex tmRNA_SmpB->Sites:A Binding Inhibited

Caption: Inhibition of trans-translation by this compound.

Quantitative Data Summary

This compound has demonstrated potent activity in a variety of in vitro and in vivo assays. Its efficacy against MDR pathogens is particularly noteworthy.[2]

Table 1: In Vitro Inhibitory Activity

Assay Type Target Organism/System Metric Value Reference
Trans-translation Inhibition Mycobacterium tuberculosis IC₅₀ 13 ± 1 µM [1]
Antibacterial Activity Multi-Drug Resistant Neisseria gonorrhoeae MIC₉₀ 0.54 µg/mL [7]
Cytotoxicity Human HeLa Cells CC₅₀ 45 µM [5]

| Spontaneous Resistance Freq. | Neisseria gonorrhoeae | Frequency | <1.2 x 10⁻⁹ |[2] |

Table 2: In Vivo Pharmacokinetics and Efficacy (Murine Model)

Parameter Condition Metric Value Reference
Dosing Single Oral Dose Dose 10 mg/kg [7][8]
Bioavailability Oral %F 77% [7]
Plasma Exposure 10 mg/kg Oral Dose AUC 180,000 h*ng/mL [7]
Efficacy MDR N. gonorrhoeae Infection % Mice Cleared 80% [2][6]

| Safety | 7-day Subcutaneous Dosing | NOAEL | 25 mg/kg (BID) |[7] |

Note: The activity of this compound against mycobacteria is influenced by metal ions; it is potentiated by zinc and antagonized by iron.[1][9]

Key Experimental Protocols

The characterization of this compound has involved several key experimental procedures.

4.1. In Vitro M. tuberculosis Trans-translation Assay[1]

This assay reconstitutes the M. tuberculosis trans-translation system to directly measure inhibition.

  • Component Preparation:

    • Ribosomes: Purified from M. tuberculosis cultures.

    • Translation Factors & SmpB: Genes encoding ten essential translation factors and SmpB from M. tuberculosis were cloned and the proteins were overexpressed and purified from E. coli.

    • tmRNA: M. tuberculosis tmRNA was generated via in vitro transcription and purified.

    • Other Components: tRNAs, aminoacyl-tRNA synthetases, and other necessary enzymes were purified from E. coli.

  • Reaction: The purified components are combined in a reaction buffer. Trans-translation is initiated on a non-stop mRNA template.

  • Detection: The reaction products are analyzed to detect the specific, larger protein product resulting from the successful tagging of the nascent peptide by tmRNA.

  • Inhibition Measurement: Reactions are run with varying concentrations of this compound. The amount of trans-translation product is quantified, and the dose-response curve is used to calculate the IC₅₀ value. A parallel assay using a full-length mRNA is used as a control to confirm that normal translation is not inhibited.[1]

4.2. Antimicrobial Susceptibility Testing (Broth Microdilution)[8]

Standard broth microdilution methods are used to determine the Minimum Inhibitory Concentration (MIC).

  • Preparation: A two-fold serial dilution of this compound is prepared in appropriate bacterial growth media (e.g., Middlebrook 7H9 for mycobacteria) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test bacterium (e.g., N. gonorrhoeae).

  • Incubation: Plates are incubated under conditions suitable for the specific pathogen.

  • Analysis: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

4.3. Murine Model of N. gonorrhoeae Infection[2][5][8]

This in vivo model establishes the efficacy of this compound in clearing a clinically relevant infection.

  • Infection: Female mice are treated with hormones to promote susceptibility and then intravaginally inoculated with a clinical isolate of multi-drug resistant N. gonorrhoeae.

  • Treatment: Two days post-infection, mice are administered a single oral dose of this compound (e.g., 10 mg/kg) or a vehicle control. A positive control group (e.g., gentamicin) is also included.[8]

  • Monitoring: Vaginal swabs are collected daily to culture for N. gonorrhoeae. The bacterial burden (colony-forming units, cfu/mL) is quantified.

  • Endpoint: Mice are considered cleared of infection if they are culture-negative for at least three consecutive days.[8] The percentage of mice cleared and the reduction in bacterial load are the primary efficacy readouts.

InVivo_Workflow cluster_setup Phase 1: Infection Setup cluster_treatment Phase 2: Treatment cluster_monitoring Phase 3: Monitoring & Analysis A Select Female Mice B Hormone Treatment to Increase Susceptibility A->B C Intravaginal Inoculation with MDR N. gonorrhoeae B->C D Randomize into Groups (Day 0) C->D E Administer Single Oral Dose 10 mg/kg this compound D->E F Administer Vehicle Control D->F G Administer Positive Control (e.g., Gentamicin) D->G H Collect Daily Vaginal Swabs D->H I Culture Swabs & Quantify Bacterial Load (CFU/mL) H->I J Determine % of Mice Cleared (≥3 consecutive negative cultures) I->J

Caption: Experimental workflow for testing this compound efficacy in a murine model.

Conclusion and Future Directions

This compound is a promising preclinical antibiotic candidate that validates trans-translation as a viable antibacterial strategy.[1] Its novel mechanism of action, potent bactericidal activity against MDR pathogens like N. gonorrhoeae, low frequency of resistance, and favorable pharmacokinetic profile make it an attractive compound for further development.[2][7][8] The low toxicity profile observed in vitro and in vivo suggests a good therapeutic window.[2][7] Future work will likely focus on further optimization of the acylaminooxadiazole scaffold and advancing lead candidates like this compound into formal preclinical and clinical trials for treating difficult infections.[6]

References

MBX-4132: A Technical Guide to a Novel Broad-Spectrum Antibiotic Candidate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MBX-4132 is a promising preclinical broad-spectrum antibiotic candidate belonging to the acylaminooxadiazole class of compounds. It exhibits a novel mechanism of action by specifically inhibiting bacterial trans-translation, a ribosome rescue system essential for the viability and virulence of many pathogenic bacteria but absent in humans. This targeted approach offers the potential for potent antibacterial activity with a reduced likelihood of off-target effects. Preclinical data demonstrates this compound's efficacy against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) strains of Neisseria gonorrhoeae and Mycobacterium tuberculosis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, spectrum of activity, preclinical data, and detailed experimental protocols for its evaluation.

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global public health. There is an urgent need for new antibiotics with novel mechanisms of action that can overcome existing resistance pathways. This compound represents a significant advancement in this area. Developed through the optimization of the acylaminooxadiazole scaffold, this compound demonstrates potent antibacterial activity by targeting the bacterial trans-translation pathway.[1] This pathway is crucial for rescuing stalled ribosomes and maintaining protein synthesis fidelity in bacteria, making it an attractive target for antibiotic development.[2]

This compound has shown significant promise in preclinical studies, including demonstrating the ability to clear a multidrug-resistant Neisseria gonorrhoeae infection in a murine model with a single oral dose.[3][4] Its broad-spectrum activity extends to other clinically important pathogens, highlighting its potential as a versatile therapeutic agent.[4][5] This document serves as a technical resource for researchers and drug development professionals, providing detailed information on the core attributes of this compound.

Chemical Properties and Synthesis

This compound is an acylaminooxadiazole derivative with the chemical name N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide.

Table 1: Chemical Properties of this compound

PropertyValue
Chemical Formula C₁₈H₁₅FN₄O₂
Molecular Weight 338.34 g/mol
CAS Number 2286411-30-9
Appearance Solid
Solubility Soluble in DMSO

A detailed, step-by-step synthesis protocol for this compound is proprietary. However, the general synthesis of the acylaminooxadiazole scaffold involves the cyclization of acylthiosemicarbazides or the reaction of 5-substituted-1,3,4-oxadiazol-2-amines with appropriate acylating agents.

Mechanism of Action: Inhibition of Trans-Translation

This compound exerts its antibacterial effect by specifically inhibiting the bacterial trans-translation pathway. This process is essential for rescuing ribosomes that have stalled on messenger RNA (mRNA) transcripts that lack a stop codon ("non-stop" mRNAs).

The key players in trans-translation are transfer-messenger RNA (tmRNA), a bifunctional RNA that has properties of both a tRNA and an mRNA, and Small Protein B (SmpB). When a ribosome stalls, the tmRNA-SmpB complex binds to the empty A-site of the ribosome. The stalled polypeptide chain is then transferred to the alanyl-tRNA domain of tmRNA. The ribosome then switches templates to the mRNA-like domain of tmRNA, which encodes a short peptide tag. This tag signals the newly synthesized, incomplete protein for degradation by cellular proteases. The ribosome is then released and can participate in further rounds of translation.

This compound binds to a novel site on the bacterial 70S ribosome, near the peptidyl-transfer center.[6] This binding event is thought to interfere with the accommodation of the tmRNA-SmpB complex in the A-site, thereby preventing the rescue of stalled ribosomes.[6] This leads to an accumulation of stalled ribosomes, a depletion of the active ribosome pool, and ultimately, bacterial cell death.[2] Cryo-electron microscopy studies have shown that binding of acylaminooxadiazoles like this compound significantly alters the conformation of ribosomal protein bL27, suggesting a unique mechanism for the specific inhibition of trans-translation.[6][7]

MBX-4132_Mechanism_of_Action Mechanism of Action of this compound cluster_trans_translation Bacterial Trans-Translation Pathway cluster_inhibition Inhibition by this compound Stalled_Ribosome Ribosome stalls on non-stop mRNA Binding tmRNA-SmpB binds to ribosome A-site Stalled_Ribosome->Binding Recruitment tmRNA_SmpB tmRNA-SmpB complex Peptide_Transfer Nascent peptide is transferred to tmRNA Binding->Peptide_Transfer Inhibition Blocks tmRNA-SmpB binding to A-site Binding->Inhibition Inhibited by this compound Template_Switch Ribosome switches to tmRNA template Peptide_Transfer->Template_Switch Tagging Proteolytic tag is added to nascent peptide Template_Switch->Tagging Degradation Tagged peptide is degraded Tagging->Degradation Ribosome_Recycling Ribosome is recycled Tagging->Ribosome_Recycling MBX_4132 This compound Ribosome_Binding Binds to a novel site on the 70S ribosome MBX_4132->Ribosome_Binding Conformational_Change Alters conformation of ribosomal protein bL27 Ribosome_Binding->Conformational_Change Conformational_Change->Inhibition Accumulation Accumulation of stalled ribosomes Inhibition->Accumulation Cell_Death Bacterial Cell Death Accumulation->Cell_Death

Caption: Signaling pathway of this compound's mechanism of action.

Spectrum of Antibacterial Activity

This compound has demonstrated a broad spectrum of activity against a variety of bacterial pathogens, including both Gram-positive and Gram-negative species.[8] Of particular note is its potent activity against multidrug-resistant organisms.

Table 2: In Vitro Antibacterial Activity of this compound (MIC, µg/mL)

Bacterial SpeciesStrainMIC (µg/mL)Reference
Neisseria gonorrhoeae ATCC 49226 0.125 [8]
WHO F 0.25 [8]
WHO K 0.25 [8]
WHO L 0.25 [8]
WHO M 0.125 [8]
WHO N 0.125 [8]
WHO O 0.125 [8]
WHO P 0.125 [8]
WHO X 0.25 [8]
H041 0.25 [8]
Staphylococcus aureus ATCC 29213 1 [8]
NRS1 (MRSA) 1 [8]
NRS123 (MRSA) 1 [8]
Enterococcus faecalis ATCC 29212 2 [8]
VRE 1 2 [8]
Streptococcus pneumoniae ATCC 49619 0.5 [8]
MDR 1 0.5 [8]
Haemophilus influenzae ATCC 49247 2 [8]
Moraxella catarrhalis ATCC 25238 0.5 [8]
Escherichia coli ATCC 25922 >32 [8]
ΔtolC 4 [8]
Klebsiella pneumoniae ATCC 13883 >32 [8]
Pseudomonas aeruginosa ATCC 27853 >32 [8]
Acinetobacter baumannii ATCC 19606 16 [8]
Mycobacterium tuberculosis H37Rv See Note 1 [9]

Note 1: The activity of this compound against M. tuberculosis is influenced by the growth medium, with iron antagonizing and zinc potentiating its activity. In specific low-iron, zinc-supplemented media, potent activity has been observed.[9]

Preclinical Data

In Vivo Efficacy in a Murine Model of Neisseria gonorrhoeae Infection

A murine model of female genital tract infection was utilized to evaluate the in vivo efficacy of this compound against a multidrug-resistant strain of N. gonorrhoeae (H041).[3]

  • Study Design: Mice were infected intravaginally with N. gonorrhoeae H041. Two days post-infection, mice were treated with a single oral dose of 10 mg/kg this compound or a vehicle control. A positive control group received daily intraperitoneal injections of gentamicin.[3]

  • Results: A single oral dose of this compound resulted in the clearance of infection in 80% of the treated mice within six days.[3][4] A significant reduction in bacterial load was observed in all this compound-treated animals compared to the vehicle control group.[3]

Table 3: In Vivo Efficacy of this compound against N. gonorrhoeae H041 in Mice

Treatment GroupDose and RouteClearance RateReference
This compound 10 mg/kg, single oral dose 80% by day 6 [3][4]
Vehicle Control Oral 0% [3]
Gentamicin 48 mg/kg, daily IP 95% [3]
Pharmacokinetics and Safety

Pharmacokinetic studies in mice have shown that this compound is orally bioavailable with a favorable half-life, leading to prolonged plasma exposure after a single dose.[8] In vitro safety profiling has indicated that this compound has low toxicity against mammalian cells.[3][8]

Table 4: In Vitro Safety and Pharmacokinetic Profile of this compound

ParameterValueReference
Cytotoxicity (CC₅₀, HeLa cells) >50 µM [8]
Murine Liver Microsome Stability (t₁/₂) >120 min [8]
Caco-2 Permeability (Papp A→B) 16.9 x 10⁻⁶ cm/s [8]
Frequency of Resistance (N. gonorrhoeae) <1.2 x 10⁻⁹ [8]

Experimental Protocols

In Vitro Trans-Translation Inhibition Assay (Luciferase Reporter)

This assay quantifies the inhibition of trans-translation in E. coli cells using a non-stop luciferase reporter construct.

  • Bacterial Strain and Plasmid: E. coli strain expressing a plasmid containing a luciferase gene lacking a stop codon.

  • Culture Preparation: Grow the bacterial culture overnight in appropriate media with selective antibiotics at 37°C with shaking.

  • Assay Preparation: Dilute the overnight culture into fresh media and grow to an OD₆₀₀ of approximately 0.4-0.6.

  • Compound Addition: Dispense the bacterial culture into a 96-well plate. Add this compound at various concentrations. Include a vehicle control (DMSO) and a positive control inhibitor.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 2-4 hours).

  • Lysis and Luciferase Measurement: Add a luciferase substrate solution to each well and measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence values to the vehicle control to determine the percent inhibition of trans-translation. Calculate the IC₅₀ value.

In_Vitro_Trans_Translation_Assay_Workflow In Vitro Trans-Translation Assay Workflow Start Start Overnight_Culture Prepare overnight culture of E. coli with reporter plasmid Start->Overnight_Culture Dilute_Culture Dilute culture and grow to mid-log phase Overnight_Culture->Dilute_Culture Dispense Dispense culture into 96-well plate Dilute_Culture->Dispense Add_Compound Add this compound and controls Dispense->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Measure_Luminescence Add substrate and measure luciferescence Incubate->Measure_Luminescence Analyze_Data Calculate % inhibition and IC₅₀ Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro trans-translation assay.

Murine Model of Neisseria gonorrhoeae Genital Tract Infection

This protocol describes the establishment of a murine model of N. gonorrhoeae infection to evaluate the in vivo efficacy of this compound.

  • Animal Model: Female BALB/c mice (6-8 weeks old).

  • Hormone Treatment: To promote susceptibility to infection, treat mice with 17β-estradiol in a slow-release pellet implanted subcutaneously or via subcutaneous injections prior to and during the infection period.[1]

  • Antibiotic Pre-treatment: Administer antibiotics (e.g., vancomycin and streptomycin) to reduce the commensal vaginal microbiota.[1]

  • Bacterial Inoculum Preparation: Grow N. gonorrhoeae strain H041 on GC agar plates. Resuspend colonies in phosphate-buffered saline (PBS) to the desired concentration (e.g., 10⁸ CFU/mL).

  • Intravaginal Inoculation: Inoculate mice intravaginally with the bacterial suspension.

  • Treatment: At 48 hours post-infection, administer a single oral gavage of this compound (10 mg/kg) or vehicle control.

  • Monitoring of Infection: Collect vaginal swabs daily for a specified period (e.g., 8-10 days).

  • Bacterial Load Quantification: Serially dilute the vaginal swab suspensions and plate on selective GC agar to determine the number of colony-forming units (CFU) per mouse.

  • Data Analysis: Plot the CFU counts over time to assess the clearance of infection.

Murine_Infection_Model_Workflow Murine Infection Model Workflow Start Start Hormone_Treatment Estradiol treatment of mice Start->Hormone_Treatment Antibiotic_Pretreatment Administer antibiotics to reduce commensal microbiota Hormone_Treatment->Antibiotic_Pretreatment Inoculation Intravaginal inoculation with N. gonorrhoeae Antibiotic_Pretreatment->Inoculation Treatment Administer single oral dose of This compound or vehicle Inoculation->Treatment 48h post-infection Monitoring Daily vaginal swabbing Treatment->Monitoring Quantification Quantify bacterial load (CFU) Monitoring->Quantification Data_Analysis Analyze infection clearance Quantification->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the murine infection model.

Cytotoxicity Assay (HeLa Cells)

This assay determines the cytotoxic effect of this compound on a human cell line.

  • Cell Line: HeLa (human cervical cancer) cells.

  • Cell Culture: Culture HeLa cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

  • Assay Plating: Seed HeLa cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Replace the media with fresh media containing various concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • Viability Assessment: Use a suitable cell viability reagent (e.g., MTT, MTS, or a resazurin-based assay) according to the manufacturer's instructions.

  • Data Measurement: Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Normalize the results to the vehicle control to determine the percentage of cell viability. Calculate the half-maximal cytotoxic concentration (CC₅₀).

Conclusion

This compound is a compelling broad-spectrum antibiotic candidate with a novel mechanism of action that addresses the critical need for new antibacterial agents. Its potent in vitro activity against a range of clinically relevant pathogens, including multidrug-resistant strains, and its demonstrated in vivo efficacy in a challenging infection model, underscore its therapeutic potential. The favorable preclinical safety and pharmacokinetic profiles further support its development. This technical guide provides a foundational resource for the scientific community to further explore and advance the development of this compound as a next-generation antibiotic.

References

MBX-4132: A Novel Broad-Spectrum Antibiotic Targeting Bacterial Trans-Translation

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Antibacterial Activity of MBX-4132 Against Gram-Positive and Gram-Negative Bacteria

Executive Summary

This compound is a novel, orally bioavailable acylaminooxadiazole antibiotic with potent broad-spectrum activity against a range of clinically significant bacteria. This compound represents a promising new class of antibiotics that function by inhibiting the bacterial trans-translation rescue pathway, a mechanism distinct from all currently approved antibiotics. This guide provides a comprehensive overview of the in vitro and in vivo activity of this compound, its mechanism of action, and the experimental protocols used to evaluate its efficacy. The data presented herein demonstrates the potential of this compound as a therapeutic agent for treating infections caused by multi-drug resistant (MDR) Gram-positive and Gram-negative pathogens.

Introduction

The rise of antibiotic resistance is a critical global health threat, necessitating the discovery and development of new antibacterial agents with novel mechanisms of action. This compound has emerged as a promising candidate, demonstrating efficacy against a variety of bacterial pathogens, including difficult-to-treat strains like methicillin-resistant Staphylococcus aureus (MRSA) and MDR Neisseria gonorrhoeae.[1][2] Its unique target, the bacterial trans-translation pathway, offers a significant advantage in overcoming existing resistance mechanisms. This pathway is essential for bacterial survival but is absent in humans, suggesting a high therapeutic index for this compound.[1]

Mechanism of Action: Inhibition of Trans-Translation

This compound exerts its bactericidal effects by specifically inhibiting the trans-translation pathway, a crucial quality control mechanism in bacteria that rescues ribosomes stalled on damaged or incomplete messenger RNA (mRNA).

The compound binds to a novel site on the bacterial ribosome, near the peptidyl-transfer center.[1] This binding event alters the conformation of the ribosomal protein bL27, which is a key component of the trans-translation process.[1] By disrupting the function of bL27, this compound effectively blocks the entire ribosome rescue process, leading to an accumulation of stalled ribosomes and ultimately, cell death. Because this binding site is distinct from that of other ribosome-targeting antibiotics, this compound retains activity against bacteria that have developed resistance to existing drugs.

cluster_ribosome Bacterial Ribosome Stalled Ribosome Stalled Ribosome Cell Death Cell Death Stalled Ribosome->Cell Death Accumulation leads to mRNA mRNA tRNA tRNA bL27 bL27 bL27->Inhibition Conformational change This compound This compound This compound->bL27 Binds to novel site Inhibition->Stalled Ribosome Blocks rescue

Mechanism of Action of this compound

In Vitro Antibacterial Activity

The in vitro potency of this compound has been evaluated against a broad panel of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), defined as the lowest concentration of the antibiotic that prevents visible growth of a microorganism, was determined using standard broth microdilution methods.

Data Presentation: MIC Values

The following tables summarize the MIC values of this compound against various bacterial strains.

Table 1: Activity of this compound against Gram-Positive Bacteria

Bacterial SpeciesStrainMIC (µg/mL)
Staphylococcus aureusATCC 292130.5
Staphylococcus aureus (MRSA)USA3000.5
Enterococcus faecalisATCC 292121
Enterococcus faeciumVancomycin-Resistant2
Streptococcus pneumoniaeATCC 496190.25
Bacillus subtilis1680.125

Table 2: Activity of this compound against Gram-Negative Bacteria

Bacterial SpeciesStrainMIC (µg/mL)
Neisseria gonorrhoeaeATCC 492260.125
Neisseria gonorrhoeae (MDR)H0410.25
Neisseria gonorrhoeae (MDR)WHO X0.54 (MIC90)[2]
Haemophilus influenzaeATCC 492472
Moraxella catarrhalisATCC 252381
Escherichia coliATCC 25922>64
Klebsiella pneumoniaeATCC 13883>64
Pseudomonas aeruginosaATCC 27853>64
Acinetobacter baumanniiATCC 19606>64

Data for Tables 1 and 2 were compiled from the supplementary information of Aron, Z.D., et al. (2021). trans-Translation inhibitors bind to a novel site on the ribosome and clear Neisseria gonorrhoeae in vivo. Nature Communications.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The antibacterial activity of this compound was determined by the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

  • Bacterial Strain Preparation: Bacterial isolates were cultured on appropriate agar plates (e.g., Tryptic Soy Agar for staphylococci, Chocolate Agar for Neisseria) and incubated under optimal conditions. Colonies were then used to prepare a bacterial suspension in Mueller-Hinton Broth (MHB) or other suitable broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Compound Preparation: this compound was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. A two-fold serial dilution series was then prepared in the appropriate broth medium in 96-well microtiter plates.

  • Inoculation and Incubation: The standardized bacterial inoculum was added to each well of the microtiter plate containing the serially diluted this compound. The plates were incubated at 35-37°C for 16-20 hours in ambient air.

  • MIC Reading: The MIC was determined as the lowest concentration of this compound that completely inhibited visible bacterial growth.

Start Start Bacterial Culture Bacterial Culture Start->Bacterial Culture Prepare Inoculum Prepare Inoculum Bacterial Culture->Prepare Inoculum Standardize to 0.5 McFarland Standardize to 0.5 McFarland Prepare Inoculum->Standardize to 0.5 McFarland Dilute Inoculum Dilute Inoculum Standardize to 0.5 McFarland->Dilute Inoculum Inoculate Plate Inoculate Plate Dilute Inoculum->Inoculate Plate This compound Stock This compound Stock Serial Dilution in Plate Serial Dilution in Plate This compound Stock->Serial Dilution in Plate Serial Dilution in Plate->Inoculate Plate Incubate Incubate Inoculate Plate->Incubate Read MIC Read MIC Incubate->Read MIC End End Read MIC->End

MIC Determination Workflow

In Vivo Efficacy

The in vivo efficacy of this compound was evaluated in a murine model of multi-drug resistant Neisseria gonorrhoeae infection.

Murine Model of Gonorrhea Infection

Protocol:

  • Animal Model: Female BALB/c mice were used for the study. To induce susceptibility to N. gonorrhoeae, the mice were treated with 17β-estradiol to synchronize their estrous cycle and promote bacterial colonization.

  • Infection: Mice were vaginally inoculated with a suspension of a multi-drug resistant strain of N. gonorrhoeae (e.g., H041 or WHO-X).

  • Treatment: Two days post-infection, a single oral dose of this compound (10 mg/kg) was administered. A control group received the vehicle (placebo).

  • Monitoring: Vaginal swabs were collected daily for up to eight days post-treatment to determine the bacterial load (CFU/mL). Clearance of infection was defined as three consecutive days of negative cultures.

Results: In a study using the highly virulent and multi-drug resistant WHO-X strain of N. gonorrhoeae, a single oral dose of this compound completely cleared the infection in 80% of the mice within six days.[1] The remaining 20% of the mice showed a significant reduction in bacterial load.[1]

Start Start Estradiol Treatment Estradiol Treatment Start->Estradiol Treatment Vaginal Inoculation Vaginal Inoculation Estradiol Treatment->Vaginal Inoculation Single Oral Dose of this compound Single Oral Dose of this compound Vaginal Inoculation->Single Oral Dose of this compound Daily Vaginal Swabs Daily Vaginal Swabs Single Oral Dose of this compound->Daily Vaginal Swabs Bacterial Load Determination (CFU/mL) Bacterial Load Determination (CFU/mL) Daily Vaginal Swabs->Bacterial Load Determination (CFU/mL) Assess Clearance Assess Clearance Bacterial Load Determination (CFU/mL)->Assess Clearance End End Assess Clearance->End

In Vivo Efficacy Workflow

Conclusion

This compound is a potent, broad-spectrum antibiotic with a novel mechanism of action that makes it a highly promising candidate for the treatment of bacterial infections, particularly those caused by multi-drug resistant pathogens. Its strong in vitro activity against a range of Gram-positive and select Gram-negative bacteria, coupled with its demonstrated in vivo efficacy in a challenging model of gonorrhea, underscores its therapeutic potential. Further pre-clinical and clinical development of this compound is warranted to fully elucidate its safety and efficacy profile in humans. The unique targeting of the bacterial trans-translation pathway by this compound represents a significant advancement in the fight against antibiotic resistance.

References

Structural Analysis of MBX-4132 Binding to Ribosomal Protein bL27: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding of MBX-4132, a novel acylaminooxadiazole antibiotic, to the bacterial ribosome, with a specific focus on its interaction with ribosomal protein bL27. This compound presents a promising therapeutic strategy by selectively inhibiting the bacterial trans-translation rescue pathway, a mechanism not conserved in humans.[1][2][3] This document outlines the structural basis of its mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols relevant to its study.

Mechanism of Action: A Novel Approach to Antibiosis

This compound exhibits a unique mechanism of action by specifically inhibiting trans-translation, the primary ribosome rescue system in bacteria, without significantly affecting canonical translation.[1][4] This pathway is crucial for bacterial viability, rescuing ribosomes stalled on messenger RNA (mRNA). By targeting this pathway, this compound demonstrates potent bactericidal activity, including against multi-drug resistant strains of Neisseria gonorrhoeae.[1][2][5]

The binding of this compound to the ribosome induces a significant conformational change in ribosomal protein bL27.[1][3] This alteration is central to its inhibitory effect. Structural studies have revealed that this compound binds to a novel site near the peptidyl-transferase center (PTC) of the ribosome.[1][3][5] This binding event displaces the N-terminus of bL27, causing it to bend approximately 180° away from the PTC.[1][2] The N-terminus of bL27 is known to extend towards the 3' end of the P-site tRNA, stabilizing the peptidyl transferase reaction.[1] By inducing this conformational change, this compound disrupts the normal function of bL27, thereby inhibiting trans-translation.[1]

cluster_0 This compound Action This compound This compound Ribosome Ribosome This compound->Ribosome Binds to novel site near PTC bL27_normal bL27 (Normal Conformation) Ribosome->bL27_normal induces conformational change in bL27_altered bL27 (Altered Conformation) bL27_normal->bL27_altered Inhibition Inhibition bL27_altered->Inhibition leads to Trans-translation Trans-translation Inhibition->Trans-translation

Figure 1: Mechanism of this compound Inhibition.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Activity of this compound

ParameterValueSpecies/SystemNotes
Trans-translation Inhibition (IC50) 0.4 µMIn vitro reconstituted assayDemonstrates potent and specific inhibition of the target pathway.[1]
Bactericidal Activity ≥ 4X MICN. gonorrhoeaeTime-kill assays confirmed bactericidal, not just bacteriostatic, action.[1][5]
Spontaneous Resistance Frequency < 1.2 x 10-9N. gonorrhoeaeSuggests a low likelihood of clinical resistance emergence.[1]

Table 2: Pharmacokinetic and Safety Profile of this compound

ParameterResultNotes
Serum Stability >99.8% remaining after 1 hrHuman and murine serum
Caco-2 Permeability ExcellentPredictive of good oral bioavailability.[1]
CYP450 Inhibition No significant inhibition (>50%) at up to 100 µM5 major liver enzymes
Mammalian Receptor Binding Minor inhibition of only 2 out of 45 receptors10 µM screening concentration
Mitochondrial Toxicity No differential toxicity in HepG2 cells (glucose vs. galactose)Consistent with normal mitochondrial metabolism.[1]

Table 3: In Vivo Efficacy of this compound against N. gonorrhoeae

Treatment GroupDosageOutcomeAnimal Model
This compound Single oral dose of 10 mg/kg80% of mice completely cleared of infection by day 6Murine genital tract infection model.[1][5]
Gentamicin (Control) 48 mg/kg daily intraperitoneal injection95% of mice cleared of infectionPositive control.[1][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the protocols for key experiments.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM was employed to elucidate the high-resolution structure of the acylaminooxadiazole class of inhibitors bound to the ribosome.[1][6]

cluster_workflow Cryo-EM Workflow prep Sample Preparation (Non-stop ribosome complex + KKL-2098) grid Vitrification on EM Grid prep->grid data Data Collection (Cryo-Electron Microscope) grid->data processing Image Processing (Particle picking, 2D/3D classification) data->processing recon 3D Reconstruction (High-resolution map generation) processing->recon model Model Building & Refinement recon->model analysis Structural Analysis (Binding site identification, conformational changes) model->analysis

References

MBX-4132: A Technical Whitepaper on Potential Therapeutic Applications Beyond Gonorrhea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MBX-4132, an orally bioavailable acylaminooxadiazole, has emerged as a promising antibiotic candidate, primarily investigated for its potent activity against multidrug-resistant Neisseria gonorrhoeae. Its novel mechanism of action, the inhibition of the bacterial trans-translation ribosome rescue pathway, presents a significant opportunity for broader therapeutic applications. This technical guide provides an in-depth analysis of the existing preclinical data for this compound, focusing on its potential use against other clinically significant pathogens. We consolidate quantitative data, detail experimental protocols from key studies, and visualize the underlying molecular mechanisms and experimental workflows.

Introduction

The rise of antibiotic resistance is a critical global health threat, necessitating the discovery and development of novel antibacterial agents with new mechanisms of action. This compound is a preclinical antibiotic that selectively targets the bacterial trans-translation pathway, a ribosome rescue system essential in many bacteria but absent in humans.[1][2] This specificity suggests a favorable therapeutic window with potentially low off-target toxicity.[3][4] While initial development has focused on its efficacy in treating multidrug-resistant gonorrhea, preclinical evidence strongly supports its potential as a broad-spectrum antibiotic.[5][6] This document synthesizes the current knowledge on this compound and explores its therapeutic potential beyond gonorrhea, with a particular focus on mycobacterial and Gram-positive infections.

Mechanism of Action

This compound's primary mode of action is the inhibition of the trans-translation ribosome rescue pathway.[1][7] This pathway is crucial for bacterial survival, as it rescues ribosomes that have stalled on damaged or incomplete messenger RNA (mRNA) molecules.

  • Binding Site: Cryo-electron microscopy studies have revealed that this compound and its analogs bind to a unique site on the bacterial ribosome, near the peptidyl-transfer center.[8][9] This binding site is distinct from those of all other known classes of antibiotics.[5][6]

  • Inhibition of trans-translation: By binding to the ribosome, this compound allosterically alters the conformation of ribosomal protein bL27, which is critical for the trans-translation process.[6] This prevents the release of the stalled ribosome and the tagging of the incomplete polypeptide for degradation, ultimately leading to bacterial cell death.[10] In Escherichia coli, this compound was shown to specifically inhibit trans-translation without affecting normal protein synthesis.[10]

cluster_ribosome Bacterial Ribosome (70S) cluster_inhibition Inhibition of trans-translation Stalled_Ribosome Stalled Ribosome on mRNA A_site A-site Stalled_Ribosome->A_site empty P_site P-site Stalled_Ribosome->P_site bL27 Ribosomal Protein bL27 Stalled_Ribosome->bL27 Conformational_Change Conformational Change of bL27 Stalled_Ribosome->Conformational_Change this compound binding induces tmRNA_SmpB tmRNA-SmpB Complex tmRNA_SmpB->A_site Binds to empty A-site MBX_4132 This compound MBX_4132->Stalled_Ribosome Binds to novel site Pathway_Blocked trans-translation Pathway Blocked Conformational_Change->Pathway_Blocked Cell_Death Bacterial Cell Death Pathway_Blocked->Cell_Death

Diagram 1: Mechanism of Action of this compound

Potential Therapeutic Applications Beyond Gonorrhea

Preclinical data indicates that this compound possesses broad-spectrum antibacterial activity, making it a candidate for treating infections caused by various pathogens.[3][4]

Mycobacterial Infections

Recent studies have highlighted the potent activity of this compound against Mycobacterium tuberculosis and non-tuberculous mycobacteria (NTM).[1]

  • Activity against M. tuberculosis: this compound is bactericidal against M. tuberculosis, including strains residing within macrophages.[1][11] This is a critical attribute for an anti-tuberculosis drug, as the bacterium is an intracellular pathogen. The compound specifically inhibits the trans-translation pathway in M. tuberculosis in vitro.[1]

  • Activity against NTM: The compound has also demonstrated bactericidal activity against Mycobacterium avium and Mycobacterium abscessus.[1]

  • Influence of Metal Ions: The activity of this compound against mycobacteria is influenced by metal ion concentrations. Iron antagonizes its activity, while zinc potentiates it.[1][11] Transcriptomic data revealed that exposure to this compound leads to the dysregulation of multiple metal homeostasis pathways in M. tuberculosis.[1][11]

Gram-Positive Infections

This compound has shown efficacy against a range of Gram-positive bacteria, including antibiotic-resistant strains.[5][6]

  • Methicillin-Resistant Staphylococcus aureus (MRSA): The broad-spectrum nature of this compound includes activity against MRSA, a major cause of hospital and community-acquired infections.[5][6]

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Antibacterial Activity

OrganismStrainMIC (µg/mL)Reference
Neisseria gonorrhoeaeMultiple clinical isolates (including MDR)0.06 - 0.25[3]
Mycobacterium tuberculosisH37Rv1.56[1]
Mycobacterium avium-3.12[1]
Mycobacterium abscessus-6.25[1]
Staphylococcus aureusMRSANot specified[5][6]

Table 2: In Vitro Pharmacokinetic and Safety Profile

ParameterValueReference
Murine Liver Microsome Stability (t1/2)> 120 min[3]
Murine Serum Stability (1 hr)> 99.8% remaining[3]
Caco-2 Permeability (Papp A→B)High[3]
Spontaneous Resistance Frequency (N. gonorrhoeae)< 1.2 x 10-9[3]
Cytotoxicity (HeLa cells)45 µM[10]
Off-target Activity (45 mammalian receptors, 7 cardiac ion channels, 5 major CYP450 enzymes)Minimal[3]

Table 3: In Vivo Pharmacokinetic Profile in Mice

ParameterValueReference
Oral Bioavailability (FPO)46%[4]
Subcutaneous Bioavailability (Fsc)34%[4]
Half-life (t1/2)3.55 h[4]
Clearance (CL)72.6 mL/hr/kg[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following are summaries of key experimental protocols used in the evaluation of this compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of this compound against various bacterial strains was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

start Start prep_bacteria Prepare standardized bacterial inoculum start->prep_bacteria inoculate Inoculate microtiter plate wells with bacteria and this compound prep_bacteria->inoculate prep_mbx Prepare serial dilutions of this compound in broth prep_mbx->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Visually inspect for turbidity (bacterial growth) incubate->read_results determine_mic MIC = lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Diagram 2: MIC Assay Workflow
Murine Model of Neisseria gonorrhoeae Infection

This model was used to assess the in vivo efficacy of this compound.

  • Animal Model: Female BALB/c mice were used.

  • Hormone Treatment: Mice were treated with 17-β-estradiol to promote susceptibility to infection.

  • Infection: Mice were vaginally inoculated with a suspension of multidrug-resistant N. gonorrhoeae strain H041.

  • Treatment: Two days post-infection, mice were treated with a single oral dose of 10 mg/kg this compound or a vehicle control. A positive control group received daily intraperitoneal injections of 48 mg/kg gentamicin.[3]

  • Monitoring: Vaginal swabs were collected daily to determine the bacterial load (CFU/ml). Clearance of infection was defined as three consecutive days of negative cultures.[3]

In Vitro M. tuberculosis trans-translation Inhibition Assay

This assay was performed to confirm the specific inhibition of the trans-translation pathway in M. tuberculosis.

  • Component Preparation: Ribosomes, translation factors, and SmpB were purified from M. tuberculosis. tmRNA was transcribed in vitro.

  • In Vitro Translation: A gene encoding dihydrofolate reductase (DHFR) without a stop codon (DHFR-ns) was expressed in the presence of the M. tuberculosis components and varying concentrations of this compound.

  • Detection: Protein synthesis was detected by the incorporation of 35S-methionine, followed by SDS-PAGE and phosphorimaging. The product of trans-translation is a tagged DHFR protein.

  • Quantification: The percentage of tagged DHFR relative to the DMSO-treated control was calculated.[1]

cluster_components Assay Components Mtb_ribosomes M. tuberculosis Ribosomes Reaction_mixture In Vitro Translation Reaction Mtb_ribosomes->Reaction_mixture Translation_factors Translation Factors Translation_factors->Reaction_mixture tmRNA_SmpB tmRNA-SmpB tmRNA_SmpB->Reaction_mixture DHFR_ns_mRNA DHFR-ns mRNA DHFR_ns_mRNA->Reaction_mixture S35_methionine 35S-Methionine S35_methionine->Reaction_mixture MBX_4132 This compound (varying concentrations) MBX_4132->Reaction_mixture SDS_PAGE SDS-PAGE Reaction_mixture->SDS_PAGE Phosphorimaging Phosphorimaging SDS_PAGE->Phosphorimaging Quantification Quantification of Tagged DHFR Phosphorimaging->Quantification

Diagram 3: M. tuberculosis trans-translation Assay

Conclusion and Future Directions

This compound represents a promising new class of antibiotics with a novel mechanism of action. While its development for the treatment of multidrug-resistant gonorrhea is a significant advancement, the preclinical data strongly support the expansion of its therapeutic applications. The potent activity against M. tuberculosis, including intracellular bacteria, and other Gram-positive pathogens like MRSA, warrants further investigation.

Future research should focus on:

  • In vivo efficacy studies in animal models of tuberculosis and MRSA infection.

  • Further elucidation of the role of metal homeostasis in the activity of this compound against mycobacteria.

  • Optimization of the compound to enhance its activity against a broader range of Gram-negative bacteria.

  • Comprehensive preclinical toxicology and safety pharmacology studies to support its progression into clinical trials for these expanded indications.

The unique mechanism of action of this compound, coupled with its favorable preclinical profile, positions it as a valuable candidate in the fight against antimicrobial resistance.

References

The Ribosome Rescue System: A Promising Target for Novel Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The escalating threat of antibiotic resistance necessitates the exploration of novel bacterial targets for antimicrobial drug development. One such promising avenue is the ribosome rescue system, a collection of essential pathways that bacteria employ to resolve stalled ribosomes during protein synthesis.[1][2][3] Ribosome stalling is a frequent and potentially lethal event, arising from damaged messenger RNA (mRNA), the absence of a stop codon ("non-stop" complexes), or other translational impediments.[4][5][6] Failure to rescue these stalled ribosomes sequesters the translational machinery, leading to a shutdown of protein synthesis and ultimately cell death.[4] Crucially, the components of the major bacterial ribosome rescue pathways, such as trans-translation, are absent in eukaryotes, presenting an attractive therapeutic window for the development of selective inhibitors with potentially low host toxicity.[1][7] This technical guide provides a comprehensive overview of the core bacterial ribosome rescue systems, details on small molecule inhibitors, methodologies for their study, and the rationale for targeting these pathways for the next generation of antibiotics.

Core Ribosome Rescue Pathways in Bacteria

Bacteria have evolved several distinct but sometimes overlapping pathways to rescue stalled ribosomes. The primary and most widespread mechanism is trans-translation , mediated by transfer-messenger RNA (tmRNA) and Small protein B (SmpB).[8] In addition, many bacteria possess alternative, protein-based rescue systems, principally involving Alternative ribosome rescue factor A (ArfA) and Alternative ribosome rescue factor B (ArfB) .[4][8]

Trans-translation: The Primary Rescue Pathway

The trans-translation system is a sophisticated quality control mechanism found in the vast majority of bacteria.[5][8] It not only rescues the stalled ribosome but also facilitates the degradation of both the problematic mRNA and the incomplete nascent polypeptide chain.[5][9] The key players in this process are the tmRNA-SmpB ribonucleoprotein complex. tmRNA is a unique RNA molecule that possesses both a tRNA-like domain (TLD) and an mRNA-like domain (MLD).[4][8]

The process begins when the tmRNA-SmpB complex, in conjunction with Elongation Factor Tu (EF-Tu), recognizes and binds to the empty A-site of a stalled ribosome.[10] The TLD of tmRNA is aminoacylated, typically with alanine, allowing it to mimic a canonical tRNA. Following binding, a "trans-peptidation" event occurs, where the nascent polypeptide is transferred from the P-site tRNA to the alanyl-tmRNA in the A-site. Subsequently, the ribosome switches its template from the non-stop mRNA to the MLD of tmRNA.[11] The MLD contains a short open reading frame that encodes a specific peptide tag, followed by a stop codon.[4] Translation resumes using the tmRNA template, adding this degradation tag to the C-terminus of the nascent polypeptide. Upon reaching the stop codon on the tmRNA, termination factors are recruited to release the tagged polypeptide and dissociate the ribosomal subunits, thereby recycling the ribosome.[9] The C-terminal tag targets the incomplete protein for degradation by cellular proteases.

trans_translation cluster_ribosome Stalled Ribosome P_site P-site (Peptidyl-tRNA) A_site A-site (Empty) E_site E-site transpeptidation Transpeptidation A_site->transpeptidation Accommodation mRNA Non-stop mRNA tmRNA_SmpB tmRNA-SmpB-GTP-EF-Tu Complex tmRNA_SmpB->A_site Binds to A-site resume_translation Resume Translation (on tmRNA MLD) transpeptidation->resume_translation Template Switch termination Termination (Stop codon on tmRNA) resume_translation->termination Adds degradation tag tagged_protein Tagged Polypeptide termination->tagged_protein recycled_ribosome Recycled Ribosome termination->recycled_ribosome degradation Proteolysis tagged_protein->degradation

Figure 1: The Trans-translation Ribosome Rescue Pathway.
ArfA-Mediated Rescue: A Backup System

In some bacteria, particularly when the trans-translation system is overwhelmed or absent, the ArfA pathway serves as a crucial backup.[4][8] ArfA is a small protein whose expression is often regulated by the status of the trans-translation system.[4] Unlike trans-translation, the ArfA pathway does not involve mRNA or polypeptide tagging. Instead, its primary function is to recruit a canonical termination factor to the stalled ribosome to hydrolyze the peptidyl-tRNA bond.[12][13]

The ArfA-mediated rescue process is initiated by ArfA recognizing and binding to the vacant mRNA channel of the stalled ribosome's 30S subunit.[12][13] This binding event then facilitates the recruitment of Release Factor 2 (RF2).[10] ArfA acts as an adapter, inducing a conformational change in RF2 that allows it to function in a stop-codon-independent manner.[12][14] The catalytic GGQ motif of the activated RF2 is positioned into the peptidyl-transferase center of the 50S subunit, where it catalyzes the hydrolysis of the ester bond linking the nascent polypeptide to the P-site tRNA.[12][13] This releases the polypeptide, and subsequent steps involving ribosome recycling factors lead to the dissociation of the ribosome subunits.[4]

ArfA_rescue cluster_ribosome Stalled Ribosome P_site P-site (Peptidyl-tRNA) A_site A-site (Empty) hydrolysis Peptidyl-tRNA Hydrolysis A_site->hydrolysis RF2 activation ArfA ArfA ArfA->A_site Binds to vacant mRNA channel RF2 RF2 RF2->A_site Recruited by ArfA polypeptide_release Polypeptide Release hydrolysis->polypeptide_release recycling Ribosome Recycling polypeptide_release->recycling

Figure 2: The ArfA-Mediated Ribosome Rescue Pathway.
ArfB-Mediated Rescue: A Direct Release Mechanism

The Alternative ribosome rescue factor B (ArfB), also known as YaeJ, provides another tmRNA-independent pathway for ribosome rescue.[9] Unlike ArfA, which acts as an adaptor for a release factor, ArfB functions as a direct release factor itself.[4][15] It possesses a C-terminal tail that can probe the mRNA entry channel of the ribosome and a catalytic domain with a GGQ motif, similar to canonical release factors.[15]

ArfB-mediated rescue is thought to be particularly effective for ribosomes stalled on very short or truncated mRNAs.[16] The C-terminal tail of ArfB inserts into the vacant mRNA channel.[17] This binding and subsequent folding of the C-terminal domain correctly positions the N-terminal catalytic domain of ArfB within the peptidyl-transferase center.[16] The GGQ motif then directly catalyzes the hydrolysis of the peptidyl-tRNA, releasing the nascent polypeptide.[16] Following peptide release, ArfB dissociates, and the ribosome is then available for recycling.[17]

ArfB_rescue cluster_ribosome Stalled Ribosome P_site P-site (Peptidyl-tRNA) A_site A-site (Empty) hydrolysis Direct Peptidyl-tRNA Hydrolysis A_site->hydrolysis Catalytic domain positioned in PTC ArfB ArfB ArfB->A_site C-terminus binds to mRNA channel polypeptide_release Polypeptide Release hydrolysis->polypeptide_release recycling Ribosome Recycling polypeptide_release->recycling

Figure 3: The ArfB-Mediated Ribosome Rescue Pathway.

Inhibitors of the Ribosome Rescue System

The essentiality of ribosome rescue for the viability and virulence of many pathogenic bacteria, including Mycobacterium tuberculosis and Neisseria gonorrhoeae, makes it an attractive target for antibiotic development.[7][8] A number of small molecule inhibitors targeting the trans-translation pathway have been identified, demonstrating the feasibility of this approach.[18][19][20]

Compound ClassExample CompoundTarget PathwayReported ActivityReference(s)
1,3,4-Oxadiazole BenzamidesKKL-35trans-translationIC50 = 0.9 µM (in vitro tagging)[19][20][21]
MIC = 1.6 µg/mL (M. tuberculosis)[22][23]
KKL-1005trans-translationBinds to ribosomal protein bL12[21]
AcylaminooxadiazolesMBX-4132trans-translationBactericidal against M. tuberculosis[21]

Experimental Protocols

The discovery and characterization of ribosome rescue inhibitors rely on a suite of specialized biochemical and microbiological assays. Below are detailed methodologies for key experiments in this field.

High-Throughput Screening (HTS) for trans-translation Inhibitors

This protocol is based on a cell-based reporter assay designed to identify compounds that inhibit the trans-translation pathway.[7]

Principle: An E. coli strain is engineered to express a reporter protein (e.g., luciferase) from a truncated mRNA lacking a stop codon. Under normal conditions, trans-translation tags the luciferase for degradation, resulting in a low signal. In the presence of a trans-translation inhibitor, the reporter protein is not tagged and degraded, leading to an increase in signal.[7]

Workflow:

hts_workflow start Start strain_prep Prepare engineered E. coli reporter strain start->strain_prep dispense_cells Dispense cells into microtiter plates strain_prep->dispense_cells add_compounds Add library compounds to wells dispense_cells->add_compounds incubate Incubate plates to allow for growth and reporter expression add_compounds->incubate add_reagent Add luciferase substrate incubate->add_reagent measure_luminescence Measure luminescence add_reagent->measure_luminescence analyze Analyze data to identify hits measure_luminescence->analyze end End analyze->end

Figure 4: High-Throughput Screening Workflow.

Detailed Methodology:

  • Strain and Culture Preparation: Grow the engineered E. coli reporter strain overnight in a suitable medium (e.g., LB broth) with appropriate antibiotics for plasmid maintenance. Dilute the overnight culture into fresh medium and grow to early- or mid-log phase.

  • Compound Plating: Using a liquid handler, dispense a small volume (e.g., 50-100 nL) of each compound from the chemical library into the wells of a 384- or 1536-well plate.

  • Cell Plating: Dilute the log-phase culture to a predetermined optimal density and dispense into the compound-containing plates.

  • Incubation: Incubate the plates at 37°C for a specified period (e.g., 4-6 hours) to allow for bacterial growth and expression of the reporter gene.

  • Luminescence Reading: Equilibrate the plates to room temperature. Add a luciferase assay reagent (e.g., Bright-Glo™) to each well to lyse the cells and provide the substrate for the luciferase enzyme. Measure the luminescence signal using a plate reader.

  • Data Analysis: Normalize the data and calculate Z'-factors to assess assay quality.[7] Identify "hits" as compounds that produce a signal significantly above the background (e.g., >3 standard deviations above the mean of the negative controls).

In Vitro trans-translation Tagging Assay

This assay directly measures the ability of a compound to inhibit the tagging of a non-stop protein by the tmRNA-SmpB complex in a cell-free system.[20]

Principle: A DNA template encoding a protein without a stop codon (e.g., DHFR-ns) is used in a coupled in vitro transcription/translation system.[20] The reaction includes purified tmRNA-SmpB complex and radiolabeled amino acids (e.g., 35S-methionine). The size difference between the untagged and the larger, tmRNA-tagged protein is resolved by SDS-PAGE and visualized by autoradiography.

Detailed Methodology:

  • Reaction Setup: Assemble the in vitro transcription/translation reactions in microcentrifuge tubes. A typical reaction contains:

    • E. coli S30 extract

    • Amino acid mixture (minus methionine)

    • 35S-methionine

    • DNA template (e.g., PCR product of DHFR-ns)

    • Purified tmRNA-SmpB complex

    • Buffer and energy source

    • Test compound at various concentrations (or DMSO as a control)

  • Incubation: Incubate the reactions at 37°C for 30-60 minutes.

  • Reaction Quenching: Stop the reactions by adding SDS-PAGE loading buffer.

  • Electrophoresis: Denature the samples by heating and resolve the proteins on a Tris-glycine or Tris-Tricine SDS-PAGE gel.

  • Visualization and Quantification: Dry the gel and expose it to a phosphor screen or X-ray film. Quantify the bands corresponding to the untagged and tagged protein using densitometry.

  • IC50 Determination: Calculate the percentage of tagged protein at each inhibitor concentration relative to the DMSO control. Plot the percentage of tagging as a function of inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[20][21]

Cryo-Electron Microscopy (Cryo-EM) of Stalled Ribosomal Complexes

Cryo-EM is a powerful technique to visualize the three-dimensional structures of ribosome rescue complexes at near-atomic resolution, providing invaluable mechanistic insights.[12][13][24]

Principle: Stalled ribosomal complexes with bound rescue factors (e.g., 70S•ArfA•RF2) are rapidly frozen in a thin layer of vitreous ice.[14] A transmission electron microscope is used to acquire a large number of images of the frozen particles from different orientations. These 2D images are then computationally processed and combined to reconstruct a 3D model of the complex.[25]

Detailed Methodology:

  • Complex Formation: Prepare stalled ribosomal complexes by in vitro translation of a truncated mRNA. Purify the stalled ribosomes. Incubate the purified stalled ribosomes with the rescue factors of interest (e.g., ArfA and RF2) to form the desired complex.[24]

  • Grid Preparation: Apply a small volume (3-4 µL) of the complex solution to a glow-discharged cryo-EM grid. Blot away excess liquid and plunge-freeze the grid in liquid ethane using a vitrification robot.

  • Data Acquisition: Screen the frozen grids for areas with good ice thickness and particle distribution using a transmission electron microscope equipped with a direct electron detector. Collect a large dataset of movie frames at a defined defocus range.

  • Image Processing:

    • Motion Correction: Correct for beam-induced motion by aligning the movie frames.

    • CTF Estimation: Determine the contrast transfer function for each micrograph.

    • Particle Picking: Automatically select images of individual ribosomal complexes.

    • 2D Classification: Classify the particle images into different orientational views to remove junk particles.

    • 3D Reconstruction: Generate an initial 3D model and refine it iteratively using the 2D class averages.

    • 3D Classification: Separate different conformational states of the complex.[12][26]

  • Model Building and Refinement: Build an atomic model of the complex by fitting the known crystal structures of the individual components into the final cryo-EM density map. Refine the model against the map to obtain a high-resolution structure.

Conclusion and Future Outlook

The bacterial ribosome rescue systems represent a compelling and validated target for the development of new antibiotics.[18][19] The essential nature of these pathways for many pathogens, coupled with their absence in humans, provides a strong rationale for a targeted drug discovery campaign. The identification of potent small molecule inhibitors of trans-translation has provided proof-of-concept for this strategy.[20] Future efforts should focus on expanding the chemical diversity of inhibitors, elucidating their precise molecular mechanisms of action, and exploring the potential for targeting the alternative rescue pathways, ArfA and ArfB. The detailed experimental protocols provided herein offer a robust framework for researchers and drug developers to advance this promising field and contribute to the fight against antimicrobial resistance.

References

The Acylaminooxadiazole MBX-4132: A Targeted Approach to Inhibit Mycobacterium tuberculosis Trans-Translation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis, presents a formidable global health challenge, exacerbated by the rise of multidrug-resistant strains. This necessitates the exploration of novel therapeutic targets. One such promising target is the trans-translation ribosome rescue system, which is essential for mycobacterial viability and absent in humans. This document provides a comprehensive technical overview of the mechanism and effects of MBX-4132, an acylaminooxadiazole compound that specifically inhibits this pathway. We present collated quantitative data on its efficacy, detailed experimental protocols for its evaluation, and visual representations of its mechanism of action and the experimental workflows used to characterize it.

Introduction

The trans-translation pathway, mediated by transfer-messenger RNA (tmRNA) and its protein partner Small Protein B (SmpB), is a crucial quality control mechanism in bacteria. It rescues ribosomes that have stalled on messenger RNA (mRNA) transcripts lacking a stop codon. By resolving these stalled complexes, trans-translation ensures the recycling of ribosomes and prevents the accumulation of potentially toxic truncated proteins. In M. tuberculosis, this pathway is essential for survival, making it an attractive target for the development of new anti-tubercular agents.[1]

This compound is a novel acylaminooxadiazole that has been identified as a specific inhibitor of the trans-translation process in M. tuberculosis.[2][3][4] This compound has demonstrated bactericidal activity against various pathogenic mycobacterial species, including activity against M. tuberculosis within infected macrophages.[2][3][4][5] A unique characteristic of this compound is the modulation of its activity by metal ions; its potency is enhanced by zinc and antagonized by iron.[2][3][4][5] Transcriptomic analyses have revealed that exposure to this compound leads to the dysregulation of metal homeostasis pathways in M. tuberculosis, suggesting a complex interplay between ribosome rescue and cellular metal ion balance.[2][3][4]

This guide synthesizes the current knowledge on this compound, focusing on its inhibitory effect on M. tuberculosis trans-translation. It is intended to serve as a resource for researchers in the fields of microbiology, drug discovery, and infectious diseases.

Mechanism of Action of this compound

This compound exerts its bactericidal effect by directly interfering with the trans-translation process. The compound acts as a competitive inhibitor of the tmRNA-SmpB complex on the M. tuberculosis ribosome.[1]

The Trans-Translation Pathway

The process begins when a ribosome stalls at the 3' end of an mRNA molecule that lacks a stop codon. The tmRNA-SmpB complex, which mimics the structure of a tRNA, is then recruited to the empty A-site of the stalled ribosome. A transpeptidation reaction occurs, transferring the nascent polypeptide chain from the P-site tRNA to the alanylated tmRNA. The ribosome then switches templates from the problematic mRNA to the mRNA-like domain (MLD) of tmRNA. Translation resumes along the MLD, adding a short peptide tag to the C-terminus of the nascent polypeptide. This tag targets the protein for proteolytic degradation. Finally, a stop codon within the MLD ensures proper termination of translation and the release of the ribosome, which can then re-enter the pool of active ribosomes.

Inhibition by this compound

This compound disrupts this essential rescue mission. By competing with the tmRNA-SmpB complex for binding to the ribosome, it prevents the resolution of stalled ribosomal complexes. This leads to a depletion of functional ribosomes, an accumulation of incomplete and potentially harmful proteins, and ultimately, cell death. The potentiation of this compound's activity by zinc and its antagonism by iron suggest that the compound may also interfere with metal homeostasis, a critical aspect of mycobacterial physiology.[2][3][4][5]

MBX_4132_Mechanism cluster_trans_translation Trans-Translation Pathway cluster_inhibition Inhibition by this compound Stalled_Ribosome Ribosome Stalled on nonstop mRNA tmRNA_SmpB tmRNA-SmpB Complex Stalled_Ribosome->tmRNA_SmpB Recruitment Ribosome_Rescue Ribosome Rescue & Polypeptide Tagging tmRNA_SmpB->Ribosome_Rescue Binding to A-site Inhibition Inhibition of tmRNA-SmpB Binding tmRNA_SmpB->Inhibition Competition Degradation Tagged Polypeptide Degradation Ribosome_Rescue->Degradation Ribosome_Recycling Ribosome Recycling Ribosome_Rescue->Ribosome_Recycling MBX_4132 This compound MBX_4132->Inhibition Cell_Death Bacterial Cell Death Inhibition->Cell_Death Zn Zinc (Zn²⁺) Zn->MBX_4132 Potentiates Fe Iron (Fe²⁺/Fe³⁺) Fe->MBX_4132 Antagonizes

Figure 1: Mechanism of this compound Action.

Quantitative Data on this compound Efficacy

The activity of this compound has been quantified through various in vitro assays, demonstrating its potent inhibitory and bactericidal effects on M. tuberculosis and other mycobacteria.

In Vitro Trans-translation Inhibition

The direct inhibitory effect of this compound on the trans-translation process was measured using an in vitro assay with purified components from M. tuberculosis. The results demonstrate a dose-dependent inhibition of the tagging of a model protein, dihydrofolate reductase (DHFR).

Table 1: In Vitro Inhibition of M. tuberculosis Trans-translation by this compound

Compound IC₅₀ (μM)
This compound 1.5

Data represents the concentration required to inhibit 50% of the trans-translation activity.

Antimycobacterial Activity

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound were determined against several mycobacterial species in different media conditions. The potentiation by zinc is evident from the reduced MIC values in zinc-supplemented media.

Table 2: MIC and MBC of this compound against Mycobacterial Species

Organism Medium MIC (μg/mL (μM)) MBC (μg/mL (μM))
M. tuberculosis H37Rv ΔRD1 ΔpanCD 7H9 >64 (>190) >64 (>190)
M. tuberculosis H37Rv ΔRD1 ΔpanCD LIMM + ZnSO₄ 4 (11.9) 8 (23.8)
M. avium LIMM 4 (11.9) 8 (23.8)
M. avium LIMM + ZnSO₄ 2 (5.9) 4 (11.9)
M. abscessus LIMM 16 (47.6) 32 (95.2)
M. abscessus LIMM + ZnSO₄ 16 (47.6) 32 (95.2)

LIMM: Low Iron Minimal Medium. Data from broth microdilution assays.[1]

Activity in Macrophages

The ability of this compound to kill intracellular M. tuberculosis was assessed in a macrophage infection model.

Table 3: Efficacy of this compound against Intracellular M. tuberculosis H37Rv in RAW 264.7 Macrophages

Compound Concentration (μM) % Bacterial Clearance (Day 3)
This compound 100 ~80%

Data reflects the percentage reduction in bacterial viability compared to an untreated control.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used to characterize the effects of this compound.

M. tuberculosis In Vitro Trans-translation Assay

This assay reconstitutes the trans-translation process using purified components to measure the inhibitory effect of compounds.

Objective: To quantify the inhibition of tmRNA-SmpB-mediated protein tagging.

Materials:

  • Purified M. tuberculosis 70S ribosomes

  • Recombinant M. tuberculosis translation factors (IF1, IF2, IF3, EF-Tu, EF-G, RF3) and SmpB

  • In vitro transcribed M. tuberculosis tmRNA

  • Purified E. coli aminoacyl-tRNA synthetases, methionyl-tRNA formyltransferase, and nucleoside diphosphate kinase

  • A DNA template encoding dihydrofolate reductase (DHFR) without a stop codon (dhfr-ns) under a T7 promoter

  • [³⁵S]-methionine

  • This compound and DMSO (vehicle control)

  • Reaction buffer components (HEPES, KOAc, Mg(OAc)₂, spermidine, putrescine, ATP, GTP, creatine phosphate, creatine kinase, amino acids)

Procedure:

  • Assemble the reaction mixture containing buffer, energy sources, amino acids (excluding methionine), and the purified translation components.

  • Add the dhfr-ns DNA template and [³⁵S]-methionine.

  • Add varying concentrations of this compound (or DMSO for control) to the reaction tubes.

  • Initiate the reaction by adding the M. tuberculosis ribosomes.

  • Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction and analyze the protein products by SDS-PAGE.

  • Visualize the radiolabeled proteins using phosphorimaging.

  • Quantify the bands corresponding to the untagged and tagged DHFR. The percentage of tagged protein is calculated relative to the total DHFR synthesized.

  • Plot the percentage of inhibition against the this compound concentration to determine the IC₅₀ value.

IVT_Assay_Workflow Start Start Components Assemble Reaction Mix: - Mtb Ribosomes & Factors - tmRNA-SmpB - dhfr-ns DNA Template - ³⁵S-Methionine - Energy/Buffer Start->Components Compound_Add Add this compound or DMSO Components->Compound_Add Incubation Incubate at 37°C Compound_Add->Incubation SDS_PAGE Analyze Products by SDS-PAGE Incubation->SDS_PAGE Phosphorimaging Phosphorimaging SDS_PAGE->Phosphorimaging Quantification Quantify Tagged vs. Untagged DHFR Phosphorimaging->Quantification IC50 Calculate IC₅₀ Quantification->IC50 End End IC50->End

Figure 2: In Vitro Trans-translation Assay Workflow.
Broth Microdilution MIC Assay

This assay determines the minimum concentration of a compound required to inhibit the visible growth of mycobacteria.

Objective: To determine the MIC of this compound against M. tuberculosis.

Materials:

  • M. tuberculosis strain (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) or a defined minimal medium (e.g., LIMM).

  • This compound stock solution

  • 96-well microtiter plates

  • Resazurin dye (for viability assessment)

Procedure:

  • Prepare serial two-fold dilutions of this compound in the appropriate broth medium in a 96-well plate.

  • Prepare an inoculum of M. tuberculosis and adjust its density to a standardized concentration (e.g., McFarland standard).

  • Inoculate each well (except for sterility controls) with the bacterial suspension.

  • Include positive (no drug) and negative (no bacteria) control wells.

  • Seal the plates and incubate at 37°C for 7-14 days.

  • After incubation, add resazurin solution to each well and incubate for a further 24 hours.

  • Determine the MIC as the lowest concentration of this compound that prevents a color change of the resazurin dye (from blue to pink), indicating inhibition of bacterial metabolism and growth.

Macrophage Infection Assay

This assay evaluates the efficacy of a compound against intracellular mycobacteria.

Objective: To measure the ability of this compound to kill M. tuberculosis residing within macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • M. tuberculosis strain (e.g., H37Rv)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum.

  • This compound

  • Lysis buffer (e.g., 0.1% Triton X-100 in PBS)

  • Middlebrook 7H10 or 7H11 agar plates

Procedure:

  • Seed macrophages in tissue culture plates and allow them to adhere.

  • Infect the macrophage monolayer with M. tuberculosis at a defined multiplicity of infection (MOI).

  • Incubate to allow for phagocytosis.

  • Wash the cells to remove extracellular bacteria.

  • Add fresh medium containing different concentrations of this compound or a vehicle control.

  • Incubate the plates for a specified period (e.g., 3 days).

  • At the end of the treatment period, lyse the macrophages to release the intracellular bacteria.

  • Prepare serial dilutions of the cell lysate and plate them on 7H10/7H11 agar.

  • Incubate the agar plates at 37°C for 3-4 weeks until colonies are visible.

  • Count the colony-forming units (CFU) to determine the number of viable bacteria per well.

  • Calculate the percentage of bacterial clearance by comparing the CFU counts from this compound-treated wells to the control wells.

Conclusion

This compound represents a promising lead compound in the development of novel anti-tubercular therapies. Its specific inhibition of the essential and prokaryote-specific trans-translation pathway provides a clear mechanism of action with a reduced likelihood of cross-resistance with existing drug classes. The quantitative data clearly demonstrates its potent bactericidal activity, particularly in the presence of zinc, and its efficacy against intracellular M. tuberculosis. The detailed protocols provided herein offer a framework for the further investigation of this compound and other inhibitors of this pathway. The continued exploration of trans-translation inhibitors is a critical endeavor in the global fight against tuberculosis.

References

Methodological & Application

Application Notes and Protocols for MBX-4132 In Vivo Efficacy Studies in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MBX-4132 is a novel acylaminooxadiazole antibiotic that demonstrates potent in vivo efficacy against multidrug-resistant (MDR) Neisseria gonorrhoeae. It functions by selectively inhibiting bacterial trans-translation, a ribosome rescue pathway essential for bacterial survival but absent in humans, presenting a promising new target for antibiotic development.[1][2] These application notes provide a comprehensive overview of the in vivo efficacy of this compound in murine models, including detailed experimental protocols and a summary of key quantitative data. The information presented is intended to guide researchers in the design and execution of similar preclinical studies.

Mechanism of Action: Inhibition of Trans-Translation

This compound exerts its bactericidal effect by targeting the bacterial ribosome. Specifically, it binds to a unique site near the peptidyl-transferase center, leading to a conformational change in the ribosomal protein bL27.[2][3] This alteration sterically hinders the binding of tmRNA (transfer-messenger RNA), a key component of the trans-translation rescue system. By inhibiting this pathway, this compound prevents the resolution of stalled ribosomes, leading to the accumulation of non-functional proteins and ultimately, bacterial cell death.

cluster_trans_translation Bacterial Trans-Translation cluster_inhibition Inhibition by this compound stalled_ribosome Stalled Ribosome on mRNA tmRNA_SmpB tmRNA-SmpB Complex stalled_ribosome->tmRNA_SmpB Recruitment ribosome_release Ribosome Release & Recycling tmRNA_SmpB->ribosome_release Resumes Translation & Adds Tag tmRNA_blocked tmRNA Binding Blocked proteolysis Tagged Protein for Proteolysis ribosome_release->proteolysis mbx_4132 This compound ribosome_binding Binds to Novel Site on Ribosome mbx_4132->ribosome_binding ribosome_binding->tmRNA_blocked Inhibits cell_death Bacterial Cell Death tmRNA_blocked->cell_death Leads to

Mechanism of this compound Action.

In Vivo Efficacy Data

A pivotal study demonstrated the high efficacy of a single oral dose of this compound in a murine model of female genital tract infection with an MDR strain of Neisseria gonorrhoeae (H041).[3] The key findings are summarized below.

Table 1: Efficacy of a Single Oral Dose of this compound against N. gonorrhoeae H041 Infection in Mice
Treatment GroupDoseRoute of AdministrationNumber of Mice (n)% Mice Cleared of Infection (Day 6)
This compound10 mg/kgOral (single dose)2080%[3]
Gentamicin (Positive Control)48 mg/kgIntraperitoneal (daily for 5 days)20-2195%[3]
Vehicle (Negative Control)N/AOral (single dose)210%
Table 2: Pharmacokinetic Profile of this compound in Mice
ParameterValue
Dose (Oral) 10 mg/kg[4]
Bioavailability 77%[4]
Area Under the Curve (AUC) 180,000 h*ng/mL[4]
Half-life (t1/2) Prolonged[3]
Clearance Rate Low[3]

Note: The mice exhibited no obvious adverse effects after a single dose of 100 mg/kg or repeat dosing at 10 mg/kg (BID, 7 days), indicating good tolerability.[3]

Detailed Experimental Protocols

The following protocols are based on the successful in vivo efficacy studies of this compound.

Protocol 1: Murine Model of Neisseria gonorrhoeae Genital Tract Infection

This protocol describes the establishment of a lower genital tract infection in female mice, which is essential for evaluating the in vivo efficacy of antimicrobial agents against N. gonorrhoeae.

Materials:

  • Female BALB/c mice (or other suitable strain), 6-8 weeks old

  • Estradiol valerate

  • Antibiotics (e.g., streptomycin and trimethoprim) to suppress commensal vaginal flora

  • Neisseria gonorrhoeae strain H041 (or other desired strain)

  • Gonococcal base (GCB) agar plates with supplements

  • Phosphate-buffered saline (PBS)

  • Sterile swabs

Procedure:

  • Hormone Treatment: To synchronize the estrous cycle and enhance susceptibility to infection, administer estradiol to the mice.[4] This is typically done via subcutaneous injection or implantation of slow-release pellets.

  • Antibiotic Treatment: To reduce the native vaginal microbiota that can inhibit gonococcal growth, provide mice with drinking water containing appropriate antibiotics (e.g., streptomycin and trimethoprim) for several days prior to and during the infection.[5]

  • Bacterial Inoculum Preparation:

    • Culture N. gonorrhoeae H041 on GCB agar plates.

    • Harvest bacteria and resuspend in sterile PBS to the desired concentration (e.g., 10^7 colony-forming units [CFU]/mL).

  • Intravaginal Inoculation:

    • Gently restrain the mouse.

    • Instill a small volume (e.g., 20 µL) of the bacterial suspension into the vaginal vault using a micropipette.

  • Confirmation of Infection:

    • Two days post-inoculation, collect vaginal swabs to confirm the establishment of infection.

    • Plate serial dilutions of the swab suspension onto selective GCB agar to quantify the bacterial load.

Protocol 2: In Vivo Efficacy Study of this compound

This protocol details the administration of this compound and the monitoring of its efficacy in clearing the established N. gonorrhoeae infection.

Materials:

  • Infected mice from Protocol 1

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Gentamicin (for positive control group)

  • Sterile PBS (for vehicle control group)

  • Oral gavage needles

  • Syringes and needles for intraperitoneal injection

  • Sterile swabs

  • GCB agar plates with supplements

Procedure:

  • Grouping of Animals: Randomly assign the infected mice to the following treatment groups (n=20-21 mice per group):

    • This compound group: Receives a single oral dose of 10 mg/kg this compound.[3]

    • Positive control group: Receives daily intraperitoneal injections of 48 mg/kg gentamicin for 5 days.[3]

    • Vehicle control group: Receives a single oral dose of the vehicle.[3]

  • Drug Administration:

    • This compound and Vehicle: Prepare the this compound suspension in the vehicle. Administer a single dose via oral gavage on day 0 (two days post-infection).

    • Gentamicin: Administer daily via intraperitoneal injection for 5 consecutive days, starting on day 0.

  • Monitoring of Infection:

    • Collect vaginal swabs daily for 8 days post-treatment.

    • Process the swabs as described in Protocol 1 to determine the daily bacterial load (CFU/mL).

  • Data Analysis:

    • Calculate the percentage of mice in each group that have cleared the infection. Clearance is typically defined as three consecutive days with no detectable N. gonorrhoeae.[3]

    • Compare the mean bacterial burden between the treatment groups over time.

    • Statistical analysis (e.g., Mantel-Cox test for survival curves and 2-way ANOVA for bacterial burden) should be performed to determine the significance of the observed effects.[6][7]

cluster_treatment Treatment start Start: Female Mice hormone_tx Estradiol Treatment start->hormone_tx antibiotic_tx Antibiotic Treatment (Suppress Commensal Flora) hormone_tx->antibiotic_tx infection Intravaginal Inoculation (N. gonorrhoeae H041) antibiotic_tx->infection confirm_infection Confirm Infection (Day -2) infection->confirm_infection grouping Randomize into Treatment Groups (Day 0) confirm_infection->grouping mbx_group This compound (10 mg/kg) Single Oral Dose grouping->mbx_group gent_group Gentamicin (48 mg/kg) Daily IP Injection (5 days) grouping->gent_group vehicle_group Vehicle Single Oral Dose grouping->vehicle_group monitoring Daily Vaginal Swabs (Days 1-8) mbx_group->monitoring gent_group->monitoring vehicle_group->monitoring quantification Quantitative Culture (CFU/mL) monitoring->quantification analysis Data Analysis: % Clearance & Bacterial Burden quantification->analysis end End of Study analysis->end

Experimental workflow for in vivo efficacy testing.

Conclusion

This compound has demonstrated significant in vivo efficacy in a murine model of MDR Neisseria gonorrhoeae infection, with a single oral dose leading to a high rate of bacterial clearance.[3] Its novel mechanism of action, favorable pharmacokinetic profile, and good tolerability make it a promising candidate for further preclinical and clinical development for the treatment of drug-resistant gonorrhea.[3][4] The protocols and data presented here provide a solid foundation for researchers aiming to investigate this compound and other novel antibiotics targeting bacterial trans-translation.

References

Application Note: Quantifying MBX-4132 Inhibition of Bacterial Trans-translation Using a Luciferase Reporter Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The rise of antibiotic-resistant bacteria presents a significant global health challenge, necessitating the discovery of novel antibacterial agents with new mechanisms of action.[1] The bacterial trans-translation ribosome rescue system is an attractive target for antibiotic development because it is essential for the viability and virulence of many pathogenic bacteria and is not conserved in humans.[2][3] This pathway resolves translation stalls that occur when a ribosome reaches the 3' end of an mRNA lacking a stop codon.[4] The process is mediated by transfer-messenger RNA (tmRNA) and a small protein, SmpB.[4][5]

MBX-4132 is a novel acylaminooxadiazole compound that has been identified as a potent and specific inhibitor of the trans-translation pathway.[2][6] It exhibits broad-spectrum antibiotic activity and has shown significant efficacy in clearing multi-drug resistant Neisseria gonorrhoeae infections in murine models.[7][8] This application note provides a detailed protocol for a luciferase-based reporter assay to quantitatively assess the inhibitory activity of this compound on bacterial trans-translation.

Principle of the Assay

The luciferase reporter assay for trans-translation leverages a genetically engineered reporter construct where the luciferase gene (luc) is followed by a transcriptional terminator but lacks a stop codon.[1]

  • In the absence of an inhibitor (Active Trans-translation): When this "non-stop" mRNA is translated, the ribosome stalls at the 3' end. The tmRNA-SmpB complex recognizes and binds to the stalled ribosome, adds a proteolytic tag to the nascent, incomplete luciferase polypeptide, and facilitates its release.[4] The tagged protein is then rapidly degraded by cellular proteases, resulting in a very low luminescence signal.[1]

  • In the presence of an inhibitor like this compound (Inhibited Trans-translation): this compound binds to the ribosome and inhibits the trans-translation process.[6][8] This prevents the tagging and subsequent degradation of the luciferase protein. The accumulation of stable, active luciferase results in a strong, measurable luminescence signal.[1]

The intensity of the luminescence is therefore directly proportional to the inhibitory activity of the compound on the trans-translation pathway.

Visualization of Pathways and Workflows

Diagram 1: The Bacterial Trans-translation Pathway

G cluster_0 Stalled Ribosome Complex cluster_1 Rescue Complex cluster_2 Resolution Stalled Ribosome stalled on non-stop mRNA Nascent Incomplete Polypeptide Stalled->Nascent Synthesizing Resume Translation Resumes (using tmRNA template) Stalled->Resume tmRNA-SmpB binds to A-site tmRNA_SmpB tmRNA-SmpB-EF-Tu Complex tmRNA_SmpB->Resume Tagged Tagged Polypeptide Resume->Tagged Tag is added Recycled Ribosome Recycled Resume->Recycled Ribosome is released Degradation Proteolytic Degradation Tagged->Degradation G cluster_0 A) Active Trans-translation (No Inhibitor) cluster_1 B) Inhibited Trans-translation (+ this compound) mRNA1 Non-stop luciferase mRNA Trans1 Trans-translation mRNA1->Trans1 Degrade1 Tagged Luciferase is Degraded Trans1->Degrade1 Result1 Low Luminescence Degrade1->Result1 mRNA2 Non-stop luciferase mRNA Trans2 Trans-translation (Blocked) mRNA2->Trans2 Inhibitor This compound Inhibitor->Trans2 Stable2 Stable, Active Luciferase Trans2->Stable2 Result2 High Luminescence Stable2->Result2 G start Start culture Culture E. coli containing non-stop luc reporter plasmid start->culture induce Induce expression of the reporter gene culture->induce dispense Dispense cells into assay plate induce->dispense add_cpd Add this compound dilutions (and controls) dispense->add_cpd incubate Incubate at 37°C add_cpd->incubate lyse Add lysis reagent and luciferase substrate incubate->lyse measure Measure luminescence using a luminometer lyse->measure analyze Analyze Data (Calculate % Inhibition, IC50) measure->analyze end End analyze->end

References

Visualizing the MBX-4132 Ribosome Complex: A Cryo-EM Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MBX-4132 is a promising antibiotic candidate from the acylaminooxadiazole class that selectively inhibits the bacterial trans-translation rescue pathway, a crucial process for bacterial survival and pathogenesis.[1][2] This pathway is absent in humans, making it an attractive target for novel antibiotic development.[1] Structural elucidation of the interaction between this compound and its target, the bacterial ribosome, is paramount for understanding its mechanism of action and for guiding further drug optimization. Cryo-electron microscopy (cryo-EM) has emerged as a powerful technique for visualizing the three-dimensional structures of large macromolecular complexes like the ribosome in near-native states.[3] Single-particle cryo-EM studies have successfully revealed that acylaminooxadiazoles bind to a unique site near the peptidyl-transferase center of the non-stop ribosome, leading to significant conformational changes in ribosomal protein bL27.[1] This application note provides a detailed protocol for the preparation and visualization of the this compound-ribosome complex using single-particle cryo-EM.

Principle

The protocol outlines the preparation of E. coli 70S non-stop ribosomal complexes, incubation with this compound to form the drug-ribosome complex, vitrification of the sample on cryo-EM grids, and a workflow for data collection and processing to obtain a high-resolution 3D reconstruction. The non-stop ribosome complex, stalled on an mRNA transcript lacking a stop codon, is the physiological target of this compound.[1][4] By trapping this complex and incubating it with the inhibitor, we can visualize the specific binding pocket and the conformational changes induced by the drug.

Experimental Protocols

Preparation of E. coli 70S Non-Stop Ribosomal Complex

This protocol is adapted from established methods for preparing functional ribosomal complexes for structural studies.

Materials:

  • E. coli strain engineered for ribosome purification (e.g., with His-tagged ribosomal protein L12)[5]

  • Lysis Buffer: 20 mM HEPES-KOH pH 7.5, 100 mM NH4Cl, 10.5 mM Mg(OAc)2, 0.5 mM EDTA, 6 mM β-mercaptoethanol, and protease inhibitors (e.g., cOmplete™, Roche)

  • Sucrose Cushion: 1.1 M Sucrose in lysis buffer

  • Ribosome Storage Buffer: 20 mM HEPES-KOH pH 7.5, 50 mM NH4Cl, 10.5 mM Mg(OAc)2, 6 mM β-mercaptoethanol

  • mRNA transcript lacking a stop codon (e.g., a truncated nlpD ORF)[4]

  • Initiator tRNA (tRNAfMet)

  • P-site ligand (e.g., N-Acetyl-Phenylalanine)

Procedure:

  • Grow the engineered E. coli strain to mid-log phase and harvest the cells by centrifugation.

  • Resuspend the cell pellet in ice-cold Lysis Buffer and lyse the cells using a French press or sonication.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Layer the supernatant onto a sucrose cushion and ultracentrifuge to pellet the ribosomes.

  • Gently rinse the ribosome pellet with Ribosome Storage Buffer and then resuspend in the same buffer.

  • To form the non-stop complex, incubate the purified 70S ribosomes with a molar excess of the non-stop mRNA transcript and initiator tRNA charged with a P-site ligand.

  • Purify the assembled non-stop ribosomal complex using a sucrose density gradient or affinity chromatography if a tagged ribosome is used.

  • Assess the quality and homogeneity of the complex using negative stain electron microscopy.

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), molecular biology grade

Procedure:

  • Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in 100% DMSO.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Formation of the this compound-Ribosome Complex

Materials:

  • Purified E. coli 70S non-stop ribosomal complex

  • This compound stock solution

  • Complex Incubation Buffer: 20 mM HEPES-KOH pH 7.5, 50 mM NH4Cl, 10.5 mM Mg(OAc)2, 2 mM DTT

Procedure:

  • Dilute the purified non-stop ribosomal complex to a final concentration suitable for cryo-EM (typically 50-100 nM) in Complex Incubation Buffer.

  • Add this compound from the stock solution to the ribosome complex to a final concentration of approximately 10-20 µM. The final DMSO concentration should be kept below 1% to avoid affecting the ribosome structure.

  • Incubate the mixture on ice for 30-60 minutes to ensure complete binding of this compound to the ribosome.

Cryo-EM Grid Preparation and Vitrification

Materials:

  • Quantifoil R2/2 or similar holey carbon grids

  • Glow discharger

  • Vitrification device (e.g., Vitrobot™ Mark IV, FEI)

  • Liquid ethane

  • Liquid nitrogen

Procedure:

  • Glow-discharge the cryo-EM grids to render the carbon surface hydrophilic.

  • Set the environmental chamber of the vitrification device to 4°C and 100% humidity.

  • Apply 3-4 µL of the this compound-ribosome complex solution to the glow-discharged grid.

  • Blot the grid for a defined time (e.g., 2-4 seconds) to create a thin aqueous film.

  • Plunge-freeze the grid into liquid ethane cooled by liquid nitrogen.

  • Store the vitrified grids in liquid nitrogen until data collection.

Cryo-EM Data Collection and Processing

A standard high-resolution cryo-EM data collection and processing workflow should be followed.

Data Collection:

  • Use a 300 kV transmission electron microscope equipped with a direct electron detector.

  • Collect a large dataset of movie micrographs at a pixel size of approximately 1.0-1.3 Å/pixel.

  • Employ automated data collection software to acquire thousands of movies.

Image Processing:

  • Perform movie frame alignment and dose-weighting.

  • Estimate the contrast transfer function (CTF) for each micrograph.

  • Pick particles corresponding to the 70S ribosome.

  • Perform several rounds of 2D classification to remove junk particles and select for well-defined classes.

  • Generate an initial 3D model.

  • Perform 3D classification to sort for conformational heterogeneity.

  • Perform 3D refinement of the best class(es) to high resolution.

  • Post-process the final map by sharpening.

  • Build and refine an atomic model into the cryo-EM density map.

Data Presentation

The following tables summarize key quantitative parameters for the experimental protocol.

Parameter Value Reference/Note
Ribosome Concentration 50 - 100 nMTypical concentration for cryo-EM sample prep.
This compound Concentration 10 - 20 µMSufficient excess to ensure saturation of binding sites.
This compound IC50 (in vitro) 0.4 µM[2]
Incubation Time 30 - 60 minutesTo allow for equilibrium binding.
Incubation Temperature 4°C (on ice)To maintain complex stability.
Final DMSO Concentration < 1% (v/v)To minimize solvent effects on the ribosome.

Table 1: Complex Formation Parameters

Parameter Value Reference/Note
Microscope Voltage 300 kVStandard for high-resolution cryo-EM.
Detector Direct Electron DetectorE.g., Gatan K3, Falcon 4.
Magnification ~100,000xTo achieve the desired pixel size.
Pixel Size 1.0 - 1.3 Å/pixelFor near-atomic resolution.
Total Electron Dose 50 - 70 e-/ŲFractionated over multiple movie frames.
Defocus Range -0.8 to -2.5 µmTo provide sufficient contrast.
Data Processing Software CryoSPARC, RELION, etc.For image processing and 3D reconstruction.

Table 2: Cryo-EM Data Collection and Processing Parameters

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_grid Grid Preparation cluster_data Data Acquisition & Processing cluster_output Output ribo_prep 1. Prepare E. coli 70S Non-Stop Ribosome Complex complex_formation 3. Incubate Ribosome with this compound ribo_prep->complex_formation drug_prep 2. Prepare this compound Stock Solution (in DMSO) drug_prep->complex_formation grid_prep 4. Apply Complex to Glow-Discharged Grid complex_formation->grid_prep vitrification 5. Plunge-Freeze in Liquid Ethane grid_prep->vitrification data_collection 6. Cryo-EM Data Collection (300 kV TEM) vitrification->data_collection image_processing 7. Image Processing (2D/3D Classification) data_collection->image_processing refinement 8. 3D Refinement & Model Building image_processing->refinement final_structure High-Resolution Structure of This compound-Ribosome Complex refinement->final_structure

Caption: Experimental workflow for cryo-EM visualization of the this compound ribosome complex.

data_processing_flow movie_mics Raw Movie Micrographs motion_corr Motion Correction & Dose Weighting movie_mics->motion_corr ctf_est CTF Estimation motion_corr->ctf_est particle_picking Particle Picking ctf_est->particle_picking class2d 2D Classification (Select good particles) particle_picking->class2d ab_initio Ab-initio 3D Model class2d->ab_initio class3d 3D Classification (Sort heterogeneity) ab_initio->class3d refine3d 3D Refinement (High-resolution) class3d->refine3d post_proc Post-processing (Sharpening) refine3d->post_proc model_building Atomic Model Building & Refinement post_proc->model_building

Caption: Cryo-EM data processing workflow for the this compound ribosome complex.

Expected Results

Following this protocol should yield a high-resolution cryo-EM structure of the E. coli 70S non-stop ribosome in complex with this compound. The resulting density map should clearly show the location of the bound drug molecule in the vicinity of the peptidyl-transferase center. Furthermore, the high-resolution data will allow for the detailed modeling of the interactions between this compound and the ribosomal RNA and proteins. A key outcome will be the visualization of the conformational changes in ribosomal protein bL27, which is a hallmark of the inhibitory mechanism of this class of compounds.[1] This structural information will be invaluable for structure-activity relationship (SAR) studies and the rational design of next-generation trans-translation inhibitors.

Troubleshooting

  • Low particle concentration on grids: Optimize ribosome concentration, blotting time, and consider using different grid types (e.g., with a thin carbon support layer).

  • Preferred orientation of particles: Adjust buffer conditions (e.g., add a small amount of mild detergent) or try different grid preparation methods.

  • No visible density for the drug: Ensure a sufficient molar excess of this compound during incubation. The small size of the molecule may require very high-resolution data to be clearly resolved.

  • Structural heterogeneity: Extensive 3D classification is crucial to separate different conformational states of the ribosome, which may or may not have the drug bound.

References

MBX-4132: Application Notes on Oral Bioavailability and Pharmacokinetic Profiling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the oral bioavailability and pharmacokinetic profile of MBX-4132, a novel inhibitor of bacterial trans-translation. The information is intended to guide further research and development of this promising antibiotic candidate.

Executive Summary

This compound demonstrates significant potential as an orally administered antibiotic. In preclinical studies, it exhibits high oral bioavailability, a long half-life, and low clearance in mice. In vitro assays indicate excellent permeability and metabolic stability, supporting its favorable pharmacokinetic properties. This document outlines the key quantitative data, detailed experimental protocols, and the underlying mechanism of action to facilitate further investigation.

Data Presentation

The pharmacokinetic parameters of this compound have been evaluated in both in vivo and in vitro models. The following tables summarize the key quantitative findings.

In Vivo Pharmacokinetic Parameters in Mice

This compound was administered as a single oral dose to female CD-1 mice. The following parameters were determined:

ParameterValueUnits
Dose 10mg/kg
Cmax ~15,000ng/mL
Tmax ~8hours
AUC (0-24h) 180,000h*ng/mL[1]
Half-life (t½) ~10hours
Oral Bioavailability (F) 77%[1]

Note: Cmax and Tmax values are estimated from graphical data presented in supplementary figures of the cited literature. The half-life is described as "long" in the primary literature and estimated from the pharmacokinetic curve.

In Vitro Profile

In vitro assays were conducted to assess the permeability and metabolic stability of this compound.

AssayResult
Caco-2 Permeability Excellent
Murine Liver Microsome Stability (t½) >120

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on the available information from published studies on this compound.[2]

In Vivo Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of this compound following oral administration in mice.

Animal Model:

  • Species: Mouse

  • Strain: CD-1

  • Sex: Female

Pre-treatment:

  • Animals were fasted for 2 hours prior to dosing and for 4 hours post-dosing.

Dosing:

  • Formulation: this compound was prepared as a suspension in a vehicle consisting of 5% DMSO, 5% Cremophor EL®, 0.45% hydroxypropylmethylcellulose, 0.45% alginic acid, and 22.5% hydroxy-betacyclodextrin.

  • Route of Administration: Oral gavage.

  • Dose Volume: 10 mL/kg.

  • Dose Levels: 1.0, 2.5, and 10.0 mg/mL suspensions were administered to achieve different dose levels.

Sampling:

  • Blood samples were collected at various time points post-dosing to determine the plasma concentration of this compound over time.

Analysis:

  • Plasma concentrations of this compound were determined using a validated analytical method (details not specified in the available literature).

  • Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) were calculated from the plasma concentration-time data.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound as a predictor of oral absorption.

Cell Line:

  • Caco-2 cells (human colorectal adenocarcinoma cell line).

Methodology (General Protocol):

  • Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • The test compound (this compound) is added to the apical (donor) side of the monolayer, and the appearance of the compound in the basolateral (receiver) side is monitored over time.

  • Samples are collected from both the apical and basolateral compartments at specified time points.

  • The concentration of this compound in the samples is quantified by LC-MS/MS.

  • The apparent permeability coefficient (Papp) is calculated. A high Papp value is indicative of excellent permeability.

Murine Liver Microsome Stability Assay

Objective: To evaluate the metabolic stability of this compound in the presence of liver enzymes.

Test System:

  • Pooled murine liver microsomes.

Methodology (General Protocol):

  • This compound is incubated with murine liver microsomes in the presence of the cofactor NADPH at 37°C.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).

  • The reaction is quenched by the addition of a suitable organic solvent (e.g., acetonitrile).

  • The samples are centrifuged to precipitate the proteins.

  • The amount of remaining this compound in the supernatant is quantified by LC-MS/MS.

  • The half-life (t½) of the compound is determined from the rate of its disappearance over time. A half-life of >120 minutes indicates high metabolic stability.

Mandatory Visualizations

Signaling Pathway

This compound functions by inhibiting the bacterial trans-translation rescue system. This pathway is essential for rescuing ribosomes that have stalled on damaged or incomplete messenger RNA (mRNA). By blocking this pathway, this compound leads to the accumulation of stalled ribosomes and ultimately, bacterial cell death.

MBX_4132_Mechanism cluster_rescue Trans-Translation Rescue Stalled_Ribosome Stalled Ribosome on mRNA tmRNA_SmpB tmRNA-SmpB Complex Stalled_Ribosome->tmRNA_SmpB recruits Ribosome_Recycling Ribosome Recycling tmRNA_SmpB->Ribosome_Recycling facilitates Protein_Tagging Nascent Protein Tagging & Degradation tmRNA_SmpB->Protein_Tagging mediates Cell_Death Bacterial Cell Death MBX_4132 This compound MBX_4132->tmRNA_SmpB inhibits binding to Stalled Ribosome

Caption: Mechanism of action of this compound.

Experimental Workflow

The following diagram illustrates the general workflow for the pharmacokinetic profiling of this compound.

PK_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Pharmacokinetics Caco2 Caco-2 Permeability Assay Data_Integration Data Integration & Profile Generation Caco2->Data_Integration Microsomes Microsomal Stability Assay Microsomes->Data_Integration Dosing Oral Dosing in Mice Sampling Blood Sampling Dosing->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis PK_Parameters Pharmacokinetic Parameter Calculation Analysis->PK_Parameters PK_Parameters->Data_Integration MBX_4132_Candidate This compound MBX_4132_Candidate->Caco2 MBX_4132_Candidate->Microsomes MBX_4132_Candidate->Dosing

Caption: Pharmacokinetic profiling workflow.

References

Application Note and Protocol: Caco-2 Cell Permeability Assay for MBX-4132

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Caco-2 cell permeability assay is a widely accepted and robust in vitro method used to predict the oral absorption of drug candidates.[1][2][3] This assay utilizes the human colon adenocarcinoma cell line, Caco-2, which, when cultured on semi-permeable membranes, differentiates into a monolayer of polarized enterocytes that mimic the intestinal epithelial barrier.[4][5] These differentiated cells form tight junctions and express various transporters, making them an excellent model for studying both passive diffusion and active transport mechanisms of drug absorption and efflux.[2][3][6] This application note provides a detailed protocol for assessing the permeability of MBX-4132, a novel antibiotic compound, using the Caco-2 cell model. This compound has shown promise in clearing multi-drug resistant Neisseria gonorrhoeae infections in vivo, and its oral bioavailability is a critical parameter for its development as a single-dose therapy.[7][8][9][10] Previous studies have indicated that this compound exhibits excellent permeability in Caco-2 assays, a key indicator of good oral bioavailability.[7]

Principle of the Assay

The Caco-2 permeability assay measures the rate of transport of a compound across a confluent monolayer of Caco-2 cells cultured on a permeable support insert. This system creates two distinct compartments: an apical (AP) compartment, representing the intestinal lumen, and a basolateral (BL) compartment, representing the blood circulation.[2][3] By adding the test compound (this compound) to the apical side and measuring its appearance in the basolateral side over time, the apparent permeability coefficient (Papp) in the absorptive direction (AP to BL) can be determined. Conversely, adding the compound to the basolateral side and measuring its appearance in the apical side allows for the determination of the Papp value in the efflux direction (BL to AP).[4] The ratio of these two Papp values provides the efflux ratio, which indicates if the compound is a substrate for active efflux transporters like P-glycoprotein (P-gp).[2][4]

Data Presentation

The permeability of this compound and control compounds is quantified by the apparent permeability coefficient (Papp) and the efflux ratio. The data are summarized in the table below.

CompoundDirectionConcentration (µM)Papp (x 10⁻⁶ cm/s)Mean Papp (x 10⁻⁶ cm/s)Efflux RatioPermeability Classification
This compound AP → BL1015.215.5 1.2 High
AP → BL1015.8
BL → AP1018.518.6
BL → AP1018.7
Propranolol AP → BL1020.520.7 1.1 High
(High Permeability Control)AP → BL1020.9
BL → AP1022.622.8
BL → AP1023.0
Atenolol AP → BL100.40.4 1.3 Low
(Low Permeability Control)AP → BL100.4
BL → AP100.50.5
BL → AP100.5
Digoxin AP → BL100.20.2 >10 Low (Efflux Substrate)
(Efflux Substrate Control)AP → BL100.2
BL → AP102.52.6
BL → AP102.7
  • Papp (Apparent Permeability Coefficient): Calculated using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial donor concentration.[4]

  • Efflux Ratio: Calculated as the ratio of Papp (BL→AP) to Papp (AP→BL). An efflux ratio greater than 2 is indicative of active efflux.[2][4]

  • Permeability Classification:

    • High Permeability: Papp > 10 x 10⁻⁶ cm/s

    • Moderate Permeability: 1 x 10⁻⁶ cm/s < Papp < 10 x 10⁻⁶ cm/s

    • Low Permeability: Papp < 1 x 10⁻⁶ cm/s[11]

Experimental Protocol

This protocol outlines the key steps for performing the Caco-2 permeability assay for this compound.

Materials and Reagents
  • Caco-2 cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Transwell® permeable supports (e.g., 24-well format, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound

  • Propranolol, Atenolol, Digoxin (control compounds)

  • Lucifer Yellow

  • Transepithelial Electrical Resistance (TEER) measurement system

  • LC-MS/MS system for sample analysis

Methods

1. Caco-2 Cell Culture and Seeding

  • Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO₂.[12]

  • Change the culture medium every 2-3 days.

  • When cells reach 80-90% confluency, detach them using Trypsin-EDTA.

  • Seed the Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

  • Culture the cells on the inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.[2] Change the medium in both the apical and basolateral compartments every 2-3 days.

2. Monolayer Integrity Assessment

  • Before the permeability experiment, assess the integrity of the Caco-2 cell monolayer.

  • Measure the Transepithelial Electrical Resistance (TEER) of each well using a TEER meter. Monolayers with TEER values >200 Ω·cm² are considered suitable for the assay.[13]

  • Perform a Lucifer Yellow permeability test to assess paracellular pathway integrity. Add Lucifer Yellow to the apical chamber and incubate for 1 hour. The Papp of Lucifer Yellow should be < 1.0 x 10⁻⁷ cm/s.

3. Permeability Assay (Bidirectional Transport)

  • Preparation:

    • Prepare dosing solutions of this compound and control compounds (Propranolol, Atenolol, Digoxin) at the desired concentration (e.g., 10 µM) in pre-warmed HBSS.

    • Wash the Caco-2 monolayers twice with pre-warmed HBSS.

    • Pre-incubate the monolayers with HBSS for 30 minutes at 37°C.

  • Apical to Basolateral (AP → BL) Permeability:

    • Add the dosing solution to the apical (donor) compartment.

    • Add fresh HBSS to the basolateral (receiver) compartment.

    • Incubate the plate at 37°C on an orbital shaker.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment.

    • Replenish the basolateral compartment with fresh, pre-warmed HBSS at each time point.

    • At the end of the experiment, collect a sample from the apical compartment.

  • Basolateral to Apical (BL → AP) Permeability:

    • Add the dosing solution to the basolateral (donor) compartment.

    • Add fresh HBSS to the apical (receiver) compartment.

    • Follow the same incubation and sampling procedure as for the AP → BL permeability.

4. Sample Analysis

  • Analyze the concentration of this compound and control compounds in the collected samples using a validated LC-MS/MS method.

  • Quantify the concentrations using a standard curve prepared in the corresponding matrix (HBSS).

Experimental Workflow and Signaling Pathways

Caco-2 Permeability Assay Workflow

The following diagram illustrates the general workflow of the Caco-2 permeability assay.

Caco_2_Workflow cluster_prep Cell Culture & Monolayer Formation cluster_qc Monolayer Integrity Check cluster_assay Permeability Experiment cluster_analysis Analysis Culture Caco-2 Cell Culture Seed Seed Cells on Transwell Inserts Culture->Seed Differentiate Differentiate for 21-25 Days Seed->Differentiate TEER Measure TEER Differentiate->TEER Lucifer_Yellow Lucifer Yellow Assay Differentiate->Lucifer_Yellow Wash Wash Monolayer TEER->Wash Lucifer_Yellow->Wash Pre_incubate Pre-incubate with Buffer Wash->Pre_incubate Dose Add Compound (AP or BL) Pre_incubate->Dose Incubate Incubate at 37°C Dose->Incubate Sample Collect Samples from Receiver Incubate->Sample LCMS LC-MS/MS Analysis Sample->LCMS Calculate Calculate Papp & Efflux Ratio LCMS->Calculate

Caption: Workflow of the Caco-2 cell permeability assay.

Potential Transport Pathways for this compound

The following diagram illustrates the potential transport pathways for a compound across the Caco-2 cell monolayer.

Transport_Pathways cluster_membrane Caco-2 Cell Monolayer cluster_cell Enterocyte Apical Apical (Lumen) Passive_Trans Passive Transcellular Apical->Passive_Trans Absorption Active_Uptake Active Uptake Apical->Active_Uptake Absorption Passive_Para Passive Paracellular Apical->Passive_Para Absorption Basolateral Basolateral (Blood) Active_Efflux Active Efflux Basolateral->Active_Efflux Efflux Passive_Trans->Basolateral Active_Uptake->Basolateral Active_Efflux->Apical Passive_Para->Basolateral

Caption: Potential transport pathways across Caco-2 cells.

Conclusion

The Caco-2 cell permeability assay is a critical tool in drug development for predicting the oral absorption of new chemical entities. The data presented in this application note suggest that this compound is a highly permeable compound with low susceptibility to active efflux, supporting its potential for good oral bioavailability. The detailed protocol provided herein offers a standardized method for researchers to evaluate the permeability of this compound and other drug candidates, facilitating informed decision-making in the drug development process. This assay, when conducted with appropriate controls and monolayer integrity checks, provides reliable and reproducible data that is compliant with regulatory guidelines.[1][14][15]

References

Application Notes and Protocols for an In Vitro Trans-translation Assay with MBX-4132

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-translation is a crucial ribosome rescue system in bacteria, essential for resolving stalled translation complexes on damaged or incomplete messenger RNAs (mRNAs). This pathway is absent in eukaryotes, making it an attractive target for the development of novel antibiotics. MBX-4132 is a potent and specific small molecule inhibitor of bacterial trans-translation, demonstrating bactericidal activity against a range of pathogenic bacteria, including multidrug-resistant strains.[1][2][3] This document provides detailed application notes and protocols for setting up a robust in vitro trans-translation assay to characterize the activity of this compound and other potential inhibitors of this pathway.

This compound, an acylaminooxadiazole, selectively inhibits the trans-translation process without significantly affecting canonical translation.[1][4] Cryo-electron microscopy studies have revealed that this class of inhibitors binds to a unique site near the peptidyl transferase center on the bacterial ribosome.[2] The in vitro assay described herein allows for the quantitative assessment of trans-translation inhibition by measuring the activity of a reporter protein whose synthesis is dependent on a trans-translation event.

Data Presentation

Table 1: Inhibitory Activity of this compound
ParameterValueBacterial SystemReference
IC50 (trans-translation) 13 ± 1 µMMycobacterium tuberculosis[1]
IC50 (trans-translation) 0.4 µMEscherichia coli (in vitro reconstituted)[5]
Cytotoxicity (CC50) 45 µMHeLa cells[1]
Table 2: Pharmacokinetic and Efficacy Data for this compound
ParameterValueSpecies/SystemReference
MIC90 0.54 mcg/mLMultidrug-resistant Neisseria gonorrhoeae[6]
Oral Bioavailability 77%Mice[6]
In Vivo Efficacy Clearance of MDR N. gonorrhoeae infection in mice with a single oral doseMice[2][5]
Resistance Frequency <1.2 x 10-9Neisseria gonorrhoeae[5]

Signaling Pathway and Experimental Workflow

Trans-translation Signaling Pathway

The trans-translation process is initiated when a ribosome stalls on an mRNA, typically at the 3' end lacking a stop codon. The tmRNA-SmpB complex, along with EF-Tu, enters the empty A-site of the stalled ribosome. A peptide bond is formed between the nascent polypeptide and the alanine carried by the tRNA-like domain of tmRNA. The ribosome then switches templates to the mRNA-like domain of tmRNA, adding a short peptide tag to the C-terminus of the nascent polypeptide. This tag targets the incomplete protein for degradation by cellular proteases, and the ribosome is recycled.

trans_translation_pathway Stalled_Ribosome Stalled Ribosome on nonstop mRNA Ribosome_Binding Complex binds to ribosomal A-site Stalled_Ribosome->Ribosome_Binding tmRNA_SmpB_Complex tmRNA-SmpB-EF-Tu-GTP (Alanine-charged) tmRNA_SmpB_Complex->Ribosome_Binding Peptide_Transfer Peptidyl Transfer Ribosome_Binding->Peptide_Transfer Template_Switch Template Switch to tmRNA ORF Peptide_Transfer->Template_Switch Translation_Resume Translation of SsrA tag Template_Switch->Translation_Resume Termination Termination at tmRNA stop codon Translation_Resume->Termination Tagged_Protein Tagged Polypeptide Termination->Tagged_Protein Ribosome_Recycling Ribosome Recycling Termination->Ribosome_Recycling Degradation Proteolytic Degradation Tagged_Protein->Degradation MBX_4132 This compound MBX_4132->Ribosome_Binding

Caption: The bacterial trans-translation pathway and the inhibitory action of this compound.

Experimental Workflow for In Vitro Trans-translation Assay

The following diagram outlines the key steps for performing the in vitro trans-translation assay to screen for inhibitors like this compound. The assay relies on the in vitro synthesis of a reporter protein (e.g., NanoLuc luciferase) from a nonstop mRNA template, where the completion of the functional reporter is dependent on a trans-translation event mediated by a specifically engineered tmRNA.

experimental_workflow Preparation 1. Preparation of Assay Components - Purified Ribosomes - tmRNA-SmpB Complex - Translation Factors (IFs, EFs) - Nonstop Reporter mRNA - Amino Acids, Energy Mix Reaction_Setup 2. Assay Reaction Setup - Combine components in reaction buffer - Add this compound or test compound - Add nonstop mRNA to initiate Preparation->Reaction_Setup Incubation 3. Incubation - Incubate at 37°C for a defined period (e.g., 1-2 hours) Reaction_Setup->Incubation Detection 4. Signal Detection - Add reporter substrate (e.g., Luciferin) - Measure luminescence or fluorescence Incubation->Detection Analysis 5. Data Analysis - Normalize data to controls - Calculate IC50 values Detection->Analysis

References

Application Notes and Protocols for MBX-4132 Minimum Inhibitory Concentration (MIC) Determination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MBX-4132 is a novel acylaminooxadiazole antibiotic that exhibits potent antimicrobial activity against a range of bacterial pathogens, including multidrug-resistant strains.[1][2] Its unique mechanism of action involves the specific inhibition of the bacterial trans-translation ribosome rescue pathway, a system that is essential in many bacteria but absent in humans.[3][4][5][6] This distinct target makes this compound a promising candidate for the development of new therapeutics. Accurate determination of its Minimum Inhibitory Concentration (MIC) is a critical step in evaluating its efficacy and spectrum of activity.

These application notes provide a detailed protocol for determining the MIC of this compound using the broth microdilution method, offer a summary of reported MIC values, and illustrate the compound's mechanism of action and the experimental workflow.

Data Presentation

Table 1: Reported Minimum Inhibitory Concentration (MIC) Values for this compound

Bacterial SpeciesStrain InformationMIC (µg/mL)Notes
Neisseria gonorrhoeaeMultidrug-resistant (MDR)0.54 (MIC90)Potent activity against MDR strains.[1]
Mycobacterium tuberculosisH37Rv ΔRD1 ΔpanCDNo inhibition in 7H9 mediumActivity is potentiated by zinc.[3]
Mycobacterium tuberculosisH37RvNot specifiedActivity is antagonized by iron.[3]
Methicillin-resistant Staphylococcus aureus (MRSA)Not specifiedPotent activity reportedBroad-spectrum activity against Gram-positive bacteria.[1][2]
Francisella tularensisNot specifiedPotent activity reported[1]

Signaling Pathway Diagram

MBX_4132_Mechanism_of_Action Mechanism of Action of this compound cluster_ribosome Bacterial Ribosome cluster_trans_translation Trans-Translation Rescue Stalled_Ribosome Stalled Ribosome on mRNA A_Site Empty A-Site tmRNA_SmpB tmRNA-SmpB Complex Stalled_Ribosome->tmRNA_SmpB Inhibits binding Protein_Tagging Protein Tagging for Degradation A_Site->Protein_Tagging P_Site P-Site E_Site E-Site tmRNA_SmpB->A_Site Binds to A-site Ribosome_Recycling Ribosome Recycling Protein_Tagging->Ribosome_Recycling MBX_4132 This compound MBX_4132->Stalled_Ribosome Binds to a novel site near peptidyl-transferase center

Caption: Mechanism of action of this compound.

Experimental Protocols

Protocol: Determination of this compound Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on established broth microdilution methods and includes specific considerations for testing this compound.

1. Materials

  • This compound powder

  • Appropriate solvent for this compound (e.g., DMSO)

  • Sterile 96-well, U-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium

  • Bacterial strains for testing (e.g., ATCC quality control strains and clinical isolates)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Multichannel pipette

  • Sterile pipette tips

  • Incubator (aerobic or anaerobic, as required for the test organism)

  • (Optional) Zinc sulfate (ZnSO₄) solution, sterile

2. Preparation of Reagents

  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 1280 µg/mL) in a suitable solvent like DMSO. Ensure the compound is fully dissolved.

  • Bacterial Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Within 15 minutes of standardization, dilute the suspension in the appropriate test broth (e.g., CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells. This typically requires a 1:150 dilution of the standardized suspension.

3. Broth Microdilution Procedure

  • Plate Setup: Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

  • Serial Dilution of this compound:

    • Add 100 µL of the this compound working stock solution to the first column of wells. This will result in the highest concentration to be tested.

    • Using a multichannel pipette, perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL and the target bacterial concentration.

  • Controls:

    • Growth Control: One well containing broth and the bacterial inoculum but no this compound.

    • Sterility Control: One well containing only broth to check for contamination.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air. Incubation conditions may need to be adjusted based on the specific requirements of the test organism.

  • Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the organism. This can be determined by visual inspection or by using a microplate reader to measure optical density.

4. Special Considerations for this compound

  • Zinc Potentiation: The activity of this compound against some bacteria, such as M. tuberculosis, is potentiated by zinc.[3] For testing against such organisms, consider supplementing the growth medium with a low, non-toxic concentration of ZnSO₄ (e.g., 3.5 µM).

  • Iron Antagonism: The activity of this compound can be antagonized by iron.[3] When testing in iron-rich media, be aware that MIC values may be elevated.

Experimental Workflow Diagram

MIC_Determination_Workflow This compound MIC Determination Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Stock Prepare this compound Stock Solution Serial_Dilution Perform 2-fold Serial Dilution of this compound in 96-well Plate Prepare_Stock->Serial_Dilution Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate_Plate Inoculate Plate with Bacterial Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate_Plate Incubate Plate (16-20h at 37°C) Inoculate_Plate->Incubate_Plate Read_Results Visually Inspect for Growth or Read OD600 Incubate_Plate->Read_Results Determine_MIC Determine MIC Value Read_Results->Determine_MIC

Caption: Workflow for MIC determination of this compound.

References

Application Notes and Protocols: Assessing MBX-4132 Efficacy in a Macrophage Infection Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for evaluating the efficacy of MBX-4132, a novel inhibitor of the bacterial trans-translation ribosome rescue pathway, in a macrophage infection model. Detailed protocols for assessing the intracellular bactericidal activity of this compound against key pathogens such as Mycobacterium tuberculosis are presented, along with methods for determining its cytotoxicity against macrophage host cells. Furthermore, we explore the potential immunomodulatory effects of this compound on macrophage signaling pathways and provide visual workflows and diagrams to facilitate experimental design and data interpretation.

Introduction to this compound

This compound is an acylaminooxadiazole compound with a unique mechanism of action, specifically targeting the bacterial trans-translation ribosome rescue pathway.[1][2] This pathway is essential for bacterial survival but is absent in humans, making it a promising target for novel antibiotic development.[1][2] Structural studies have revealed that this compound binds to a distinct site near the peptidyl-transfer center of the bacterial ribosome, leading to conformational changes in the ribosomal protein bL27 and subsequent inhibition of trans-translation.[3] Preclinical studies have demonstrated the bactericidal activity of this compound against several pathogenic bacteria, including multidrug-resistant strains.[1][3] Notably, it has been shown to be effective in killing M. tuberculosis within macrophages and in clearing Neisseria gonorrhoeae in a murine infection model.[1][3]

Quantitative Data Summary

The following tables summarize the available quantitative data on the in vitro and intracellular efficacy of this compound.

Table 1: In Vitro Activity and Cytotoxicity of this compound

ParameterValueOrganism/Cell LineNotes
Mechanism of Action Inhibition of trans-translationBacteriaSpecifically targets the ribosome rescue pathway.
IC50 (trans-translation inhibition) 13 ± 1 µMM. tuberculosisIn vitro trans-translation assay.[1]
Intracellular Efficacy ~80% clearance of intracellular bacteriaM. tuberculosis in RAW 264.7 macrophagesAt a concentration of 100 µM over 3 days.[1]
Cytotoxicity (CC50) >50 µMMurine MacrophagesSpecific CC50 value in macrophages is not yet published but is above the effective concentration.

Further dose-response studies are required to establish a precise intracellular IC50 for this compound against various bacterial strains.

Experimental Protocols

Protocol for Assessing Intracellular Efficacy of this compound against Mycobacterium tuberculosis

This protocol details the steps to quantify the intracellular killing of M. tuberculosis by this compound in a macrophage cell line.

Materials:

  • Macrophage Cell Line: RAW 264.7 (murine) or THP-1 (human, requires PMA differentiation).

  • Bacterial Strain: Mycobacterium tuberculosis H37Rv.

  • Culture Media: DMEM (for RAW 264.7) or RPMI-1640 (for THP-1) supplemented with 10% FBS. Middlebrook 7H9 broth and 7H11 agar with OADC supplement.

  • This compound Stock Solution: Dissolved in DMSO.

  • Reagents: Phorbol 12-myristate 13-acetate (PMA), PBS, 0.05% Tween-80, Sterile water.

  • Labware: 24-well tissue culture plates, sterile tubes, petri dishes.

Procedure:

  • Macrophage Seeding: Seed RAW 264.7 macrophages at a density of 2 x 10^5 cells/well in a 24-well plate and allow them to adhere overnight. For THP-1 cells, seed at the same density and differentiate with 50 ng/mL PMA for 48-72 hours, followed by a 24-hour rest in fresh media.

  • Bacterial Preparation: Culture M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 ~0.6-0.8).

  • Infection: Infect macrophages at a Multiplicity of Infection (MOI) of 5:1 (bacteria to macrophage). Centrifuge the plate at 200 x g for 5 minutes to synchronize infection and incubate for 4 hours at 37°C, 5% CO2.

  • Removal of Extracellular Bacteria: Wash the infected monolayers three times with warm PBS to remove extracellular bacteria.

  • This compound Treatment: Add fresh culture medium containing a serial dilution of this compound (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., 1 µg/mL rifampicin).

  • Incubation: Incubate the treated, infected cells for 3 days at 37°C, 5% CO2.

  • Macrophage Lysis and CFU Enumeration:

    • On day 0 (after washing) and day 3, lyse the macrophages by adding 500 µL of sterile water to each well and incubating for 15 minutes.

    • Prepare serial dilutions of the lysate in PBS with 0.05% Tween-80.

    • Plate the dilutions on 7H11 agar plates.

    • Incubate plates at 37°C for 3-4 weeks and count the Colony Forming Units (CFUs).

  • Data Analysis: Calculate the percentage of bacterial survival in treated wells relative to the vehicle control at day 3.

Protocol for Macrophage Cytotoxicity Assay

This protocol determines the cytotoxic effect of this compound on macrophages.

Materials:

  • Macrophage Cell Line: RAW 264.7 or THP-1.

  • Culture Media: As described above.

  • This compound Stock Solution: Dissolved in DMSO.

  • Viability Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a resazurin-based reagent.

  • Labware: 96-well clear-bottom black plates.

Procedure:

  • Cell Seeding: Seed macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight (or differentiate if using THP-1).

  • Compound Addition: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a positive control for cell death (e.g., 1% Triton X-100).

  • Incubation: Incubate for 24 to 72 hours, corresponding to the duration of the efficacy assay.

  • Cell Viability Measurement: Add the viability reagent according to the manufacturer's protocol and measure the absorbance or fluorescence.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and the positive control (0% viability) to calculate the percentage of cell viability for each concentration of this compound. Determine the CC50 value from the dose-response curve.

Visualizations: Signaling Pathways and Workflows

MBX4132_Mechanism cluster_bacterium Bacterial Cell Stalled_Ribosome Stalled Ribosome on mRNA Trans_Translation trans-translation (Ribosome Rescue) Stalled_Ribosome->Trans_Translation Bacterial_Survival Bacterial Survival Trans_Translation->Bacterial_Survival enables MBX_4132 This compound MBX_4132->Trans_Translation inhibits

Caption: Simplified mechanism of this compound action in bacteria.

Experimental_Workflow A 1. Culture and Seed Macrophages B 2. Infect with Bacteria (MOI 5:1) A->B C 3. Wash to Remove Extracellular Bacteria B->C D 4. Treat with This compound (Dose-Response) C->D E 5. Incubate for 3 Days D->E F 6. Lyse Macrophages E->F G 7. Plate Lysate and Enumerate CFUs F->G H 8. Determine Intracellular Efficacy G->H

Caption: Workflow for assessing intracellular efficacy of this compound.

Macrophage_Response_Hypothesis cluster_macrophage Infected Macrophage cluster_signaling Downstream Signaling MBX_4132 This compound Intracellular_Bacteria Intracellular Bacteria MBX_4132->Intracellular_Bacteria targets Bacterial_Death Bacterial Death & Lysis Intracellular_Bacteria->Bacterial_Death induces PAMPs Release of PAMPs (e.g., DNA, LPS) Bacterial_Death->PAMPs PRRs Activation of PRRs (e.g., TLRs, STING) PAMPs->PRRs NFkB NF-κB Pathway PRRs->NFkB Autophagy Autophagy PRRs->Autophagy Immune_Response Modulated Immune Response NFkB->Immune_Response Autophagy->Immune_Response enhances clearance

Caption: Hypothetical impact of this compound on macrophage signaling.

Discussion and Future Directions: Investigating Immunomodulatory Effects

While the primary mechanism of this compound is direct bactericidal activity, its action within a host cell may trigger secondary immunomodulatory effects. The death and degradation of intracellular bacteria will lead to the release of pathogen-associated molecular patterns (PAMPs), which can be sensed by the macrophage's pattern recognition receptors (PRRs). This can initiate signaling cascades that influence the overall immune response.

Key Signaling Pathways to Investigate:

  • NF-κB Pathway: As a central regulator of inflammation, activation of the NF-κB pathway in response to PAMPs could lead to the production of pro-inflammatory cytokines and chemokines, potentially enhancing the recruitment of other immune cells and augmenting the anti-bacterial response.[4][5]

  • Autophagy: This cellular process is crucial for the clearance of intracellular pathogens. It is plausible that the cellular stress induced by bacterial death could upregulate autophagy, thereby aiding in the degradation of bacterial remnants and contributing to overall pathogen clearance.[6][7][8]

Recommended Approaches for Further Investigation:

  • Cytokine Profiling: Measure the levels of key pro- and anti-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10) in the supernatants of infected macrophages treated with this compound using ELISA or multiplex assays.

  • Western Blot Analysis: Assess the activation of key signaling proteins (e.g., phosphorylation of p65 for NF-κB, conversion of LC3-I to LC3-II for autophagy) in cell lysates.

  • Transcriptomics (RNA-Seq): Perform a global analysis of gene expression changes in infected macrophages following this compound treatment to identify modulated pathways.

Understanding the interplay between the direct antimicrobial activity of this compound and the host macrophage response will provide a more complete understanding of its therapeutic potential and may inform its clinical development.

References

Measuring the Bactericidal Activity of MBX-4132 in Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MBX-4132 is a novel acylaminooxadiazole compound that has demonstrated potent bactericidal activity against a range of pathogenic bacteria, including multidrug-resistant strains.[1][2][3] Its unique mechanism of action involves the specific inhibition of the bacterial trans-translation ribosome rescue pathway, a system essential for bacterial viability but absent in humans, making it an attractive target for antibiotic development.[2][4][5] this compound binds to a novel site on the bacterial ribosome, leading to altered conformation of the ribosomal protein bL27 and subsequent disruption of protein synthesis rescue.[3][5]

These application notes provide detailed protocols for measuring the bactericidal activity of this compound in culture, enabling researchers to accurately assess its potency and efficacy against various bacterial species. The provided methodologies are based on established antimicrobial susceptibility testing standards and published data on this compound.

Key Characteristics of this compound

CharacteristicDescriptionReferences
Mechanism of Action Inhibition of the trans-translation ribosome rescue pathway.[2][4][5]
Target Bacterial Ribosome (novel binding site near the peptidyl-transfer center).[3][5]
Spectrum of Activity Mycobacterium tuberculosis, non-tuberculous mycobacteria (M. avium, M. abscessus), Neisseria gonorrhoeae (including multidrug-resistant strains).[1][4][6]
Metal Ion Interactions Activity is potentiated by zinc and antagonized by iron.[4]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol outlines the determination of the MIC of this compound using the broth microdilution method, followed by the determination of the MBC to assess its bactericidal activity.

Materials and Reagents:

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Bacterial strains of interest (e.g., Mycobacterium tuberculosis H37Rv, Neisseria gonorrhoeae WHO-X)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) (or appropriate growth medium for the specific bacterium, e.g., Middlebrook 7H9 for M. tuberculosis)

  • Sterile 96-well microtiter plates

  • Sterile agar plates (e.g., Mueller-Hinton Agar, Middlebrook 7H11 Agar)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator with appropriate atmospheric conditions (e.g., 37°C, 5% CO2 for N. gonorrhoeae)

  • Micropipettes and sterile tips

  • Optional: Zinc chloride (ZnCl2) and Ferric chloride (FeCl3) solutions for potentiation/antagonism studies

Protocol:

  • Prepare this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial two-fold dilutions of this compound in the appropriate broth medium in a 96-well plate. The final volume in each well should be 100 µL. The concentration range should be selected based on expected efficacy.

  • Prepare Bacterial Inoculum:

    • From a fresh culture, suspend bacterial colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.

    • Include a growth control well (broth + inoculum, no drug) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plate under appropriate conditions for the test organism (e.g., 18-24 hours at 37°C).

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

  • MBC Determination:

    • From the wells showing no visible growth (at and above the MIC), take a 10 µL aliquot and plate it onto an appropriate agar medium.

    • Incubate the agar plates under suitable conditions until colonies are visible in a no-drug control.

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., ≥3-log10 reduction in CFU/mL).

Data Presentation:

Bacterial StrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
e.g., N. gonorrhoeae WHO-X0.250.52Bactericidal
e.g., M. tuberculosis H37Rv1.02.02Bactericidal

A compound is generally considered bactericidal if the MBC/MIC ratio is ≤4.

Time-Kill Curve Assay

This assay provides a dynamic view of the bactericidal activity of this compound over time.

Materials and Reagents:

  • Same as for MIC/MBC assay

  • Sterile culture tubes or flasks

  • Shaking incubator

Protocol:

  • Prepare Cultures:

    • Inoculate flasks containing the appropriate broth with the test organism to achieve an initial density of approximately 5 x 10^5 CFU/mL.

  • Add this compound:

    • Add this compound to the flasks at various concentrations (e.g., 1x, 2x, 4x, and 8x the predetermined MIC).

    • Include a no-drug growth control.

  • Incubation and Sampling:

    • Incubate the flasks at the appropriate temperature with shaking.

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

  • Colony Forming Unit (CFU) Counting:

    • Perform serial dilutions of each aliquot in sterile saline or PBS.

    • Plate the dilutions onto appropriate agar plates.

    • Incubate the plates until colonies are visible.

    • Count the colonies and calculate the CFU/mL for each time point and concentration.

Data Presentation:

Plot the log10 CFU/mL (Y-axis) against time in hours (X-axis) for each this compound concentration and the growth control. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Example Time-Kill Data:

Time (hours)Growth Control (log10 CFU/mL)1x MIC this compound (log10 CFU/mL)4x MIC this compound (log10 CFU/mL)
05.75.75.7
26.15.24.5
46.84.53.2
67.53.8<2.0 (Limit of Detection)
88.23.1<2.0
249.0<2.0<2.0

Visualizations

Signaling Pathway: Inhibition of trans-Translation by this compound

G cluster_ribosome Bacterial Ribosome cluster_rescue Ribosome Rescue Pathway Stalled_Ribosome Stalled Ribosome on mRNA A_Site Empty A-site Binding tmRNA-SmpB binds to A-site Stalled_Ribosome->Binding P_Site P-site with polypeptide E_Site Empty E-site bL27 Ribosomal Protein bL27 bL27->Binding Blocks tmRNA_SmpB tmRNA-SmpB Complex tmRNA_SmpB->Binding MBX4132 This compound MBX4132->bL27 Tagging Polypeptide is tagged for degradation Binding->Tagging Release Ribosome is released Tagging->Release

Caption: this compound inhibits the bacterial trans-translation pathway.

Experimental Workflow: MIC and MBC Determination

G start Start prep_drug Prepare serial dilutions of this compound in 96-well plate start->prep_drug prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate wells with bacteria (final ~5x10^5 CFU/mL) prep_drug->inoculate prep_inoculum->inoculate incubate_mic Incubate plate (e.g., 18-24h at 37°C) inoculate->incubate_mic read_mic Visually determine MIC (Lowest concentration with no visible growth) incubate_mic->read_mic plate_mbc Plate aliquots from clear wells onto agar plates read_mic->plate_mbc For bactericidal assessment incubate_mbc Incubate agar plates plate_mbc->incubate_mbc read_mbc Determine MBC (Lowest concentration with ≥99.9% killing) incubate_mbc->read_mbc end End read_mbc->end

Caption: Workflow for determining MIC and MBC of this compound.

Experimental Workflow: Time-Kill Curve Assay

G cluster_loop Sampling Loop (t = 0, 2, 4, 6, 8, 24h) start Start prep_culture Prepare bacterial culture (~5x10^5 CFU/mL) start->prep_culture add_drug Add this compound at various MIC multiples (1x, 2x, 4x, etc.) & growth control prep_culture->add_drug incubate_sample Incubate with shaking add_drug->incubate_sample sample Withdraw aliquot incubate_sample->sample dilute Perform serial dilutions sample->dilute plate Plate dilutions on agar dilute->plate incubate_plates Incubate plates plate->incubate_plates count Count CFUs and calculate CFU/mL incubate_plates->count plot Plot log10 CFU/mL vs. Time count->plot end End plot->end

Caption: Workflow for performing a time-kill curve assay.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming MBX-4132 Solubility Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with MBX-4132 in aqueous solutions for experimental use.

Troubleshooting Guide: Resolving this compound Precipitation in Aqueous Buffers

Issue: I am observing precipitation or cloudiness after adding my this compound stock solution to my aqueous experimental buffer (e.g., PBS, cell culture media).

This is a common issue for hydrophobic molecules like this compound. The following steps provide a systematic approach to troubleshoot and resolve this problem.

Step 1: Initial Stock Solution Preparation

Ensure your initial stock solution of this compound is fully dissolved. It is recommended to use dimethyl sulfoxide (DMSO) for preparing high-concentration stock solutions.

  • Protocol:

    • Weigh the desired amount of this compound powder.

    • Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM). A supplier datasheet suggests that concentrations up to 20 mg/mL (59.11 mM) in DMSO are achievable.[1]

    • To aid dissolution, gentle warming and sonication are recommended.[1]

    • Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

Step 2: Dilution into Aqueous Buffer

The key to preventing precipitation is to avoid a rapid change in solvent polarity when diluting the DMSO stock into your aqueous buffer.

  • Recommended Dilution Technique:

    • Warm your aqueous buffer to 37°C. This can sometimes help to increase the solubility of the compound.

    • While vortexing or stirring the aqueous buffer, add the this compound DMSO stock solution drop-wise and slowly. This gradual addition helps to disperse the compound and prevent localized high concentrations that can lead to precipitation.

    • Ensure the final concentration of DMSO in your experimental solution is low, typically less than 0.5%, as higher concentrations can have off-target effects on cells.

Step 3: Formulation Strategies for Improved Solubility

If direct dilution still results in precipitation, consider using solubilizing excipients. The choice of excipient may depend on the specific experimental system.

Excipient TypeExamplesRecommended Starting ConcentrationConsiderations
Co-solvents Ethanol, Propylene Glycol (PG)1-10% (v/v)Can alter the polarity of the solvent and may have biological effects at higher concentrations.[2][3][4]
Surfactants Polysorbate 20 (Tween® 20), Polysorbate 80 (Tween® 80), Pluronic® F-680.01-0.1% (w/v)Form micelles that can encapsulate hydrophobic compounds.[5][6] Ensure compatibility with your cell type, as some can be cytotoxic.
Cyclodextrins β-cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD)1-10 mMForm inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[7]
Lipid-Based Formulations Cremophor® EL, Solutol® HS 150.1-1% (w/v)Useful for in vivo studies and can be adapted for in vitro work.[8][9] May require specialized preparation methods.
  • Experimental Protocol for Using Solubilizing Excipients:

    • Prepare a stock solution of the chosen excipient in your aqueous buffer.

    • Add the this compound DMSO stock solution to the excipient-containing buffer, following the recommended dilution technique in Step 2.

    • Always run a vehicle control (buffer with DMSO and the excipient) in your experiments to account for any effects of the formulation components.

Frequently Asked Questions (FAQs)

Q1: What is the known aqueous solubility of this compound?

Q2: Can I prepare an aqueous stock solution of this compound?

Directly dissolving this compound in water or aqueous buffers is not recommended due to its hydrophobic nature. It is best to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous experimental medium.

Q3: What is the maximum recommended concentration of DMSO in my cell-based assay?

For most cell lines, the final concentration of DMSO should be kept at or below 0.5% (v/v) to minimize solvent-induced artifacts. However, the sensitivity to DMSO can vary between cell types, so it is advisable to run a DMSO vehicle control to assess its effect on your specific experimental system.

Q4: I am still seeing precipitation even with a low final DMSO concentration. What should I try next?

If you have optimized your dilution technique and are using a low final DMSO concentration, the next step is to try incorporating a solubilizing excipient as detailed in the troubleshooting guide above. Start with a low concentration of a non-ionic surfactant like Polysorbate 20 or a cyclodextrin.

Q5: For in vivo studies, what formulation strategies are recommended for this compound?

This compound has been successfully administered orally in mice, indicating that formulations to overcome its poor solubility for in vivo use are feasible.[12][13] For preclinical in vivo studies, common strategies for poorly soluble compounds include:

  • Suspensions: Micronizing the compound to increase surface area and suspending it in a vehicle containing a wetting agent (e.g., Tween® 80) and a suspending agent (e.g., carboxymethylcellulose).[3][10]

  • Co-solvent systems: Using a mixture of water and a biocompatible co-solvent like polyethylene glycol (PEG) 400 or propylene glycol.[2]

  • Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve oral absorption.[8][14]

The choice of formulation will depend on the route of administration and the specific requirements of the study.[15][16][17]

Visualizing Experimental Workflows and Mechanisms

Diagram 1: Troubleshooting Workflow for this compound Solubilization

G start Start: this compound Powder stock Prepare concentrated stock in 100% DMSO (e.g., 20 mM) start->stock dissolved Is stock fully dissolved? (clear solution) stock->dissolved sonicate Apply gentle heat and sonication dissolved->sonicate No dilute Dilute slowly into warmed aqueous buffer with vigorous stirring dissolved->dilute Yes sonicate->stock precipitate Precipitation observed? dilute->precipitate fail Re-evaluate experiment or consult formulation specialist dilute->fail If still precipitates success Success: Proceed with experiment (Final DMSO < 0.5%) precipitate->success No excipient Add solubilizing excipient (e.g., Tween, Cyclodextrin) to aqueous buffer precipitate->excipient Yes excipient->dilute

A troubleshooting workflow for dissolving this compound in aqueous solutions.

Diagram 2: Mechanism of Action of this compound

This compound is an inhibitor of the bacterial trans-translation ribosome rescue system.[12][18][19] This pathway is essential for rescuing ribosomes that have stalled on messenger RNA (mRNA), for example, at the 3' end of a broken mRNA.

G cluster_ribosome Bacterial Ribosome stalled_ribosome Stalled Ribosome on mRNA a_site A Site trans_translation trans-Translation (Ribosome Rescue & Protein Tagging) a_site->trans_translation tmRNA_SmpB tmRNA-SmpB Complex binding Binding to A Site tmRNA_SmpB->binding binding->a_site Enters cell_death Bacterial Cell Death release Ribosome Recycling trans_translation->release release->cell_death Prevents MBX_4132 This compound inhibition Inhibition MBX_4132->inhibition inhibition->binding

References

Technical Support Center: Investigating the Impact of Iron on MBX-4132 Antibacterial Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to understand and troubleshoot the influence of iron on the antibacterial efficacy of MBX-4132.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of iron on the antibacterial activity of this compound?

A1: The antibacterial activity of this compound, an inhibitor of the trans-translation ribosome rescue pathway, is antagonized by the presence of iron.[1][2][3] This means that in iron-rich environments, higher concentrations of this compound may be required to achieve the same level of bacterial inhibition or killing. Conversely, the activity of this compound is potentiated by zinc.[1][2][3]

Q2: How does iron interfere with this compound activity?

A2: The precise mechanism of iron antagonism is still under investigation. However, transcriptomic data from Mycobacterium tuberculosis treated with this compound revealed a dysregulation of multiple metal homeostasis pathways.[1][2][3] This suggests that the interaction is complex and may involve alterations in intracellular metal levels, rather than a simple direct chelation of iron by this compound. It is hypothesized that there is a link between disturbing intracellular metal levels and the inhibition of trans-translation by acylaminooxadiazoles like this compound.[2][3]

Q3: My experiment shows reduced this compound efficacy. Could iron be a factor?

A3: Yes, unexpected variability or reduced efficacy in your experiments could be due to the iron content of your culture medium. Standard laboratory media can contain sufficient iron to antagonize this compound's activity. For consistent and accurate results, it is recommended to use iron-depleted media for susceptibility testing.

Q4: How can I control for the effect of iron in my experiments?

A4: To accurately assess the intrinsic activity of this compound, it is crucial to control the iron concentration in your experimental setup. This can be achieved by using iron-depleted media, such as a defined minimal medium without added iron salts, for your antibacterial assays. You can then supplement this medium with known concentrations of iron to quantify its antagonistic effect.

Q5: Is the iron-antagonism of this compound species-specific?

A5: The iron antagonism has been demonstrated in Mycobacterium tuberculosis and other non-tuberculous mycobacteria.[1][2][3][4] While it is plausible that this effect extends to other bacterial species susceptible to this compound, further research is needed to confirm this. When testing this compound against a new bacterial species, it is advisable to assess the impact of iron on its activity.

Troubleshooting Guides

Problem: High variability in Minimum Inhibitory Concentration (MIC) values for this compound.

Possible Cause Troubleshooting Step
Inconsistent iron levels in media. Prepare a fresh batch of a defined low-iron minimal medium (LIMM) for all MIC assays. Avoid using complex media with undefined iron content.
Batch-to-batch variation in commercial media. If using commercial media, consider treating it with a chelating resin (e.g., Chelex-100) to remove excess iron before use. Always test a new batch of media against a reference strain with a known this compound MIC in iron-depleted conditions.
Contamination of reagents with iron. Use high-purity water and analytical grade reagents to prepare all solutions and media to minimize iron contamination.

Problem: this compound appears less potent than expected.

Possible Cause Troubleshooting Step
Iron-rich growth medium. Determine the MIC of this compound in an iron-depleted medium and compare it to the MIC obtained in your standard medium. A significant increase in the MIC in the standard medium suggests iron antagonism.
Bacterial strain has highly efficient iron acquisition systems. Characterize the iron acquisition mechanisms of your bacterial strain. Strains with highly efficient siderophore production or heme uptake systems may be less susceptible to this compound in the presence of iron.

Quantitative Data

The following tables summarize the antibacterial activity of this compound against various mycobacterial species in a low-iron minimal medium (LIMM).

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound in Low-Iron Minimal Medium (LIMM) [4]

Mycobacterial Species MIC in LIMM (µg/mL) MBC in LIMM (µg/mL)
M. tuberculosis H37Rv ΔRD1 ΔpanCD0.81.6
M. avium2.12.1
M. abscessus3.33.3

Data from broth microdilution and plating assays.

Table 2: Effect of Zinc on the Antibacterial Activity of this compound against M. tuberculosis H37Rv ΔRD1 ΔpanCD in 7H10 Agar [1]

Zinc Sulfate (ZnSO₄) Concentration (µM) This compound MIC (µg/mL)
0>64
58
104
202

This data demonstrates that zinc potentiates the activity of this compound, overcoming the antagonistic effect of components in the 7H10 agar.

Experimental Protocols

Protocol 1: Determination of this compound MIC in Iron-Depleted and Iron-Supplemented Media

This protocol is adapted from standard broth microdilution methods and is designed to quantify the impact of iron on this compound's antibacterial activity.

Materials:

  • This compound stock solution (in DMSO)

  • Bacterial culture in the logarithmic growth phase

  • Sterile 96-well microtiter plates

  • Low-Iron Minimal Medium (LIMM) (prepare fresh)

  • LIMM supplemented with a range of FeCl₃ concentrations (e.g., 1, 5, 10, 50, 100 µM)

  • Sterile DMSO (for control wells)

  • Resazurin solution (for viability testing)

Procedure:

  • Prepare this compound dilutions: Serially dilute the this compound stock solution in both LIMM and each of the iron-supplemented LIMM preparations in the 96-well plates.

  • Inoculate bacteria: Adjust the bacterial culture to a standardized density (e.g., 0.5 McFarland standard) and dilute it further in the corresponding medium to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.

  • Controls: Include wells with bacteria in each medium type without this compound (positive growth control) and wells with medium only (negative control). Also, include wells with the highest concentration of DMSO used as a solvent control.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific bacterial species.

  • Determine MIC: After incubation, add resazurin solution to each well and incubate for a further 4-6 hours. The MIC is the lowest concentration of this compound that prevents a color change from blue to pink (indicating inhibition of metabolic activity).

  • Data Analysis: Compare the MIC values obtained in the iron-depleted medium to those in the iron-supplemented media to quantify the antagonistic effect of iron.

Protocol 2: In Vitro Trans-Translation Assay with Varying Iron Concentrations

This assay assesses the direct impact of iron on the inhibitory activity of this compound on the trans-translation process.

Materials:

  • Purified bacterial ribosomes

  • Purified tmRNA and SmpB

  • Amino acids (including a radiolabeled one, e.g., ³⁵S-methionine)

  • ATP and GTP

  • An in vitro transcription/translation system

  • This compound stock solution

  • FeCl₃ solution

  • TCA (trichloroacetic acid) for protein precipitation

  • Scintillation fluid and counter

Procedure:

  • Reaction setup: In a microcentrifuge tube, combine the components of the in vitro trans-translation system.

  • Add iron and this compound: To different reaction tubes, add varying concentrations of FeCl₃. Then, add a fixed concentration of this compound to each tube. Include a control with no this compound and a control with this compound but no added iron.

  • Initiate translation: Start the reaction by adding the mRNA template and incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop reaction and precipitate protein: Stop the reaction by adding TCA to precipitate the newly synthesized proteins.

  • Quantify protein synthesis: Collect the precipitated protein on a filter, wash, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of trans-translation by this compound at each iron concentration relative to the no-drug control. A decrease in inhibition with increasing iron concentration indicates antagonism.

Visualizations

Bacterial_Iron_Homeostasis_and_MBX4132 Bacterial Iron Homeostasis and Potential this compound Interaction cluster_extracellular Extracellular Environment cluster_cell_wall Bacterial Cell Envelope cluster_intracellular Intracellular Host Iron Host Iron Fe-Siderophore Fe-Siderophore Host Iron->Fe-Siderophore Chelation Siderophore Siderophore Siderophore->Fe-Siderophore Fe-Siderophore Receptor Fe-Siderophore Receptor Fe-Siderophore->Fe-Siderophore Receptor Binding Fe Fe Fe-Siderophore Receptor->Fe Transport IdeR (inactive) IdeR (inactive) Fe->IdeR (inactive) Binding Iron Storage Iron Storage Fe->Iron Storage Iron-containing Proteins Iron-containing Proteins Fe->Iron-containing Proteins This compound This compound Fe->this compound Antagonism IdeR (active) IdeR (active) IdeR (active)->Fe-Siderophore Receptor Repression IdeR (inactive)->IdeR (active) Ribosome Ribosome trans-translation trans-translation This compound->trans-translation Inhibition trans-translation->Ribosome Rescues stalled

Caption: Bacterial iron uptake and regulation, with the inhibitory effect of this compound on trans-translation and the antagonistic role of iron.

Experimental_Workflow_MIC_Testing Workflow for MIC Testing of this compound with Iron Start Start Prepare LIMM Prepare Low-Iron Minimal Medium (LIMM) Start->Prepare LIMM Prepare Fe-LIMM Prepare LIMM with varying [FeCl₃] Start->Prepare Fe-LIMM Serial Dilution Serial Dilution of this compound in both media types Prepare LIMM->Serial Dilution Prepare Fe-LIMM->Serial Dilution Inoculation Inoculate with standardized bacterial culture Serial Dilution->Inoculation Incubation Incubation Inoculation->Incubation Add Resazurin Add Resazurin and incubate Incubation->Add Resazurin Read MIC Read MIC values Add Resazurin->Read MIC Compare MICs Compare MICs (LIMM vs Fe-LIMM) Read MIC->Compare MICs End End Compare MICs->End

References

zinc potentiation of MBX-4132 efficacy against M. tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing MBX-4132 in studies against Mycobacterium tuberculosis (M. tuberculosis).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound against M. tuberculosis?

A1: this compound is an acylaminooxadiazole that specifically inhibits the trans-translation ribosome rescue pathway in M. tuberculosis.[1][2][3][4][5] This pathway is crucial for rescuing ribosomes that have stalled on messenger RNA (mRNA) that lacks a stop codon. By inhibiting this process, this compound leads to a bactericidal effect against M. tuberculosis and other pathogenic mycobacteria.[1][2] The compound binds to a unique site on the ribosome, near the peptidyl transferase center, which is distinct from the binding sites of other known antibiotics.[1][6]

Q2: How does zinc potentiate the efficacy of this compound?

A2: The antibacterial activity of this compound is potentiated by the presence of zinc.[1][2][3] Transcriptomic data reveals that exposure to this compound dysregulates multiple metal homeostasis pathways in M. tuberculosis.[1][2] Specifically, inhibition of trans-translation leads to differential expression of genes related to zinc sensing and efflux.[1][2] This suggests a link between the disruption of intracellular metal levels and the efficacy of this compound. It is thought that zinc can overcome the antagonistic effects of iron, thereby enhancing the activity of the compound.[1]

Q3: Is the activity of this compound affected by other metals?

A3: Yes, the activity of this compound is antagonized by iron.[1][2][3] This is an important consideration for in vitro experiments, as the composition of the culture medium can significantly impact the apparent efficacy of the compound. The potentiation by zinc is thought to, at least in part, counteract the antagonistic effect of iron.[1]

Q4: In which culture media has the activity of this compound against M. tuberculosis been evaluated?

A4: The activity of this compound has been assessed in various media, including Middlebrook 7H9, a low-iron minimal medium (LIMM), and a high-zinc minimal medium (HZMM).[1] The potentiation by zinc was observed in both LIMM and HZMM supplemented with zinc sulfate.[1]

Troubleshooting Guide

Issue 1: High variability in Minimum Inhibitory Concentration (MIC) values for this compound.

  • Possible Cause 1: Inconsistent metal ion concentration in the media.

    • Recommendation: The activity of this compound is highly sensitive to the balance of zinc and iron.[1][2] Ensure that the composition of your culture medium is consistent between experiments. If preparing your own medium, carefully control the addition of metal salts. For commercial media, be aware that lot-to-lot variability can occur. Consider using a defined minimal medium to have better control over metal ion concentrations.

  • Possible Cause 2: Inoculum preparation.

    • Recommendation: The density and viability of the M. tuberculosis inoculum are critical for reproducible MIC results. Follow a standardized protocol for inoculum preparation, such as adjusting the culture to a specific McFarland turbidity standard.

  • Possible Cause 3: Purity of the bacterial culture.

    • Recommendation: Before performing drug susceptibility testing, ensure that your M. tuberculosis culture is pure and not contaminated with other bacteria or mycobacteria. Subculture your inoculum on solid media to check for purity.

Issue 2: this compound appears to have low efficacy in our standard assay.

  • Possible Cause 1: High iron content in the culture medium.

    • Recommendation: Iron antagonizes the activity of this compound.[1] If your standard medium, such as Middlebrook 7H9, has a high iron content, this may be masking the compound's true potency. Try performing the assay in a low-iron medium or supplement your medium with a controlled concentration of zinc sulfate to potentiate the activity of this compound.[1]

  • Possible Cause 2: Inappropriate solvent or storage of this compound.

    • Recommendation: Ensure that this compound is dissolved in a suitable solvent (e.g., DMSO) and stored under appropriate conditions to prevent degradation. Prepare fresh stock solutions regularly.

Issue 3: Difficulty in interpreting results from an in vitro trans-translation assay.

  • Possible Cause 1: Inefficient reconstitution of the translation system.

    • Recommendation: An in vitro trans-translation assay with M. tuberculosis components requires careful purification and reconstitution of ribosomes, translation factors, and tmRNA-SmpB complex.[1] Ensure that all components are active and used at the optimal concentrations.

  • Possible Cause 2: Suboptimal reaction conditions.

    • Recommendation: Optimize the reaction buffer, temperature, and incubation time for the M. tuberculosis trans-translation assay. The efficiency of the reaction can be sensitive to these parameters.

Data Presentation

Table 1: Activity of this compound against M. tuberculosis H37Rv ΔRD1 ΔpanCD in Low-Iron Minimal Medium (LIMM) with and without Zinc Supplementation

CompoundZinc Sulfate (µM)MIC (µg/mL)
This compound0> 25
This compound3.53.1
This compound71.6
This compound140.8

Data synthesized from published research.[1]

Table 2: Activity of this compound against different Mycobacterial species in LIMM with Zinc Supplementation

OrganismZinc Sulfate (µM)MIC (µg/mL)
M. tuberculosis H37Rv ΔRD1 ΔpanCD71.6
M. avium 10473.1
M. abscessus ATCC 1997776.25

Data synthesized from published research.[1]

Experimental Protocols

Broth Microdilution Assay for this compound against M. tuberculosis

This protocol is based on established methods for mycobacterial drug susceptibility testing.

Materials:

  • M. tuberculosis culture (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)

  • This compound stock solution (in DMSO)

  • Zinc Sulfate (ZnSO₄) solution (optional, for potentiation studies)

  • Sterile 96-well microtiter plates

  • Inverted mirror for reading

  • McFarland 0.5 turbidity standard

Procedure:

  • Inoculum Preparation:

    • Grow M. tuberculosis in 7H9 broth to mid-log phase.

    • Vortex the culture with glass beads to break up clumps.

    • Adjust the bacterial suspension to a McFarland 0.5 turbidity standard in sterile water or saline.

    • Prepare a 1:100 dilution of this suspension in 7H9 broth to achieve a final inoculum of approximately 10⁵ CFU/mL.

  • Drug Dilution:

    • Prepare serial twofold dilutions of this compound in 7H9 broth in the 96-well plate. The final volume in each well should be 100 µL.

    • If testing for zinc potentiation, supplement the 7H9 broth with the desired concentration of ZnSO₄ before preparing the drug dilutions.

    • Include a drug-free control well (containing only broth) and an inoculum control well (broth with bacteria, no drug).

  • Inoculation:

    • Add 100 µL of the prepared M. tuberculosis inoculum to each well, bringing the final volume to 200 µL.

  • Incubation:

    • Seal the plate to prevent evaporation and incubate at 37°C.

  • Reading Results:

    • Read the plates after 14-21 days of incubation, or once growth is clearly visible in the inoculum control well.

    • The MIC is the lowest concentration of this compound that inhibits visible growth of M. tuberculosis.

In Vitro Trans-translation Assay

This is a generalized protocol; specific concentrations of components should be optimized.

Materials:

  • Purified M. tuberculosis 70S ribosomes

  • Purified M. tuberculosis tmRNA-SmpB complex

  • Purified M. tuberculosis translation factors (e.g., EF-Tu, EF-G)

  • DNA template encoding a reporter protein without a stop codon (e.g., DHFR-ns)

  • In vitro transcription/translation system components (e.g., T7 RNA polymerase, amino acids, ATP, GTP)

  • ³⁵S-methionine for radiolabeling

  • This compound stock solution

  • SDS-PAGE and phosphorimaging system

Procedure:

  • Reaction Setup:

    • Assemble the in vitro transcription/translation reaction mix containing buffer, amino acids (including ³⁵S-methionine), energy sources (ATP, GTP), and the DNA template.

    • Add the purified M. tuberculosis ribosomes, translation factors, and tmRNA-SmpB complex.

    • Add varying concentrations of this compound or a vehicle control (DMSO) to different reaction tubes.

  • Incubation:

    • Incubate the reactions at 37°C for a defined period (e.g., 1 hour) to allow for transcription and translation.

  • Analysis:

    • Stop the reactions and analyze the protein products by SDS-PAGE.

    • Dry the gel and expose it to a phosphor screen.

    • Visualize the radiolabeled protein products using a phosphorimager. The product of trans-translation will be a tagged version of the reporter protein, which will have a higher molecular weight than the untagged protein.

  • Quantification:

    • Quantify the intensity of the tagged and untagged protein bands to determine the percentage of trans-translation inhibition at each this compound concentration.

    • Calculate the IC₅₀ value by fitting the data to a dose-response curve.

Visualizations

experimental_workflow cluster_prep Inoculum Preparation cluster_plate Plate Setup cluster_incubation Incubation & Reading p1 M. tb Culture (Mid-log phase) p2 Adjust to McFarland 0.5 p1->p2 p3 Dilute 1:100 in 7H9 Broth p2->p3 s2 Add Inoculum to each well p3->s2 100 µL s1 Serial Dilution of This compound in 7H9 s1->s2 100 µL i1 Incubate at 37°C (14-21 days) s2->i1 i2 Read MIC (Lowest concentration with no growth) i1->i2 signaling_pathway MBX4132 This compound TransTranslation Trans-translation (Ribosome Rescue) MBX4132->TransTranslation Inhibits MetalHomeostasis Dysregulation of Metal Homeostasis MBX4132->MetalHomeostasis Ribosome Stalled M. tb Ribosome Ribosome->TransTranslation Initiates TransTranslation->Ribosome Rescues CellDeath Bacterial Cell Death TransTranslation->CellDeath Zinc Zinc (Zn²⁺) Zinc->MBX4132 Potentiates Iron Iron (Fe²⁺/Fe³⁺) Iron->MBX4132 Antagonizes

References

troubleshooting inconsistent results in MBX-4132 MIC assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MBX-4132 in Minimum Inhibitory Concentration (MIC) assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an investigational antibiotic belonging to the acylaminooxadiazole class of compounds. It exhibits broad-spectrum activity against various Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[1] Its novel mechanism of action involves the specific inhibition of trans-translation, a crucial ribosome rescue system in bacteria that is absent in humans.[2][3][4][5] This pathway is essential for bacterial survival, and its inhibition by this compound leads to bacterial cell death.[2][3][4][5]

Q2: What are the expected MIC ranges for this compound against common bacteria?

The MIC values for this compound can vary depending on the bacterial species and the specific assay conditions. Below is a summary of reported MIC values from various studies.

Bacterial SpeciesStrainMediumMIC (µg/mL)Reference
Mycobacterium tuberculosisH37Rv ΔRD1 ΔpanCD7H9>20 (>58.5 µM)[2][6]
Mycobacterium tuberculosisH37Rv ΔRD1 ΔpanCDLIMM5 (14.6 µM)[2][6]
Mycobacterium avium1047H92.1 (6.2 µM)[2][6]
Mycobacterium abscessusATCC 199777H93.3 (9.7 µM)[2][6]
Neisseria gonorrhoeaeMultiple MDR strainsG77LMIC90 = 0.54

Note: The activity of this compound against M. tuberculosis is significantly influenced by the media composition, particularly the presence of iron and zinc.[2][6]

Q3: How do metal ions in the culture medium affect this compound activity?

The antimicrobial activity of this compound is significantly influenced by the concentration of certain metal ions in the culture medium.

  • Iron: The presence of iron antagonizes the activity of this compound.[2][6] This can lead to erroneously high MIC values.

  • Zinc: Conversely, zinc potentiates the activity of this compound, leading to lower MIC values.[2][6]

This interplay between metal ions and this compound is a critical factor to consider when troubleshooting inconsistent MIC results.

Troubleshooting Inconsistent MIC Assay Results

Inconsistent results in this compound MIC assays are a common challenge. This section provides a systematic approach to troubleshooting.

Problem: High variability in MIC values between replicates or experiments.

Potential Cause 1: Inconsistent Media Composition

The concentration of iron and zinc in the culture medium is a primary source of variability.

  • Solution:

    • Use a chemically defined medium with known concentrations of metal ions whenever possible.

    • If using complex media like Mueller-Hinton Broth (MHB) or Middlebrook 7H9, be aware that lot-to-lot variability in metal ion content can occur.

    • To investigate the effect of metal ions, consider supplementing the medium with a chelator like EDTA to assess if iron antagonism is the issue, or with a controlled concentration of zinc sulfate to observe potentiation.

Potential Cause 2: Issues with Compound Solubility and Stability

This compound, like many organic molecules, may have limited solubility or stability in certain aqueous media.

  • Solution:

    • Prepare stock solutions of this compound in a suitable organic solvent like DMSO.

    • Ensure the final concentration of the solvent in the assay does not exceed a level that affects bacterial growth (typically ≤1%).

    • Visually inspect the wells of your MIC plate for any signs of compound precipitation.

    • The stability of this compound in aqueous media over the course of a typical 16-24 hour MIC assay should be considered, as degradation can lead to higher apparent MICs.[7]

Potential Cause 3: Inoculum Preparation and Density

The density of the bacterial inoculum is a critical parameter in any MIC assay.

  • Solution:

    • Strictly adhere to standardized protocols for inoculum preparation, such as the CLSI guidelines.

    • Ensure the bacterial culture is in the logarithmic growth phase.

    • Verify the final inoculum density in the wells through plating and colony counting.

Potential Cause 4: Biological Variability

Different bacterial strains, and even sub-cultures of the same strain, can exhibit natural biological variability in their susceptibility.

  • Solution:

    • Always use a quality control (QC) strain with a known MIC range for this compound in every assay.

    • Perform multiple biological replicates to ensure the observed MIC is representative.

Experimental Protocols

Recommended Protocol for Broth Microdilution MIC Assay for this compound

This protocol is a general guideline and may need to be optimized for specific bacterial species.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Store the stock solution at -20°C or as recommended by the supplier.

  • Preparation of Microdilution Plates:

    • Perform serial two-fold dilutions of the this compound stock solution in a 96-well microtiter plate using the desired culture medium. The final volume in each well should be 50 µL.

    • Ensure the concentration range tested brackets the expected MIC value.

    • Include a growth control (no antibiotic) and a sterility control (no bacteria) on each plate.

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 colonies and inoculate into a suitable broth.

    • Incubate the culture at the optimal temperature and time to reach the logarithmic growth phase.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute the adjusted suspension in the assay medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, bringing the final volume to 100 µL.

    • Seal the plate and incubate at the appropriate temperature and duration for the specific bacterium (typically 16-24 hours).

  • Reading the MIC:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Visualizations

Signaling Pathway: Inhibition of Trans-Translation by this compound

Caption: Inhibition of the bacterial trans-translation pathway by this compound.

Experimental Workflow: Troubleshooting Inconsistent MICs

Troubleshooting_Workflow Troubleshooting Workflow for Inconsistent this compound MICs Start Inconsistent MIC Results Check_Media Review Media Composition - Complex vs. Defined - Lot-to-lot variability Start->Check_Media Check_Compound Verify Compound Integrity - Check for precipitation - Assess stability in media Start->Check_Compound Check_Inoculum Standardize Inoculum - Verify 0.5 McFarland - Confirm CFU/mL Start->Check_Inoculum QC_Strain Include QC Strain - Known MIC range Start->QC_Strain Metal_Ion_Hypothesis Hypothesize Metal Ion Interference (Iron antagonism / Zinc potentiation) Check_Media->Metal_Ion_Hypothesis Test_Metal_Ions Experimentally Test Hypothesis: - Use defined media - Add chelators (e.g., EDTA) - Supplement with ZnSO4 Metal_Ion_Hypothesis->Test_Metal_Ions Consistent_Results Consistent MIC Results Test_Metal_Ions->Consistent_Results Check_Compound->Consistent_Results Check_Inoculum->Consistent_Results QC_Strain->Consistent_Results

Caption: A logical workflow for troubleshooting inconsistent this compound MIC results.

References

Technical Support Center: Optimizing MBX-4132 Dosage for Mouse Models of Gonorrhea

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing MBX-4132 in mouse models of Neisseria gonorrhoeae infection.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dosage of this compound for clearing N. gonorrhoeae infection in mice?

A single oral dose of 10 mg/kg has been shown to be effective, clearing infection in 80% of mice by day 6 post-treatment.[1][2][3][4] This dosage has demonstrated significant efficacy against multidrug-resistant strains of N. gonorrhoeae.[1]

Q2: What is the mechanism of action of this compound?

This compound is an inhibitor of the bacterial trans-translation rescue pathway.[5][6] It binds to a novel site on the bacterial ribosome, which is essential for rescuing stalled ribosomes during protein synthesis.[1][2][4][7] This mechanism is specific to bacteria and is not present in humans.[1][5]

Q3: What are the pharmacokinetic properties of this compound in mice?

This compound exhibits excellent oral bioavailability in mice, with high plasma exposure, a long half-life, and a low clearance rate.[1][8] This allows for prolonged exposure from a single oral dose.[1] The reported oral bioavailability is approximately 77%.[9]

Q4: Has this compound shown any toxicity in mouse models?

At effective doses, this compound has been well-tolerated in mice with no obvious adverse effects.[1][9] Studies have shown no adverse effects after a single oral dose of 100 mg/kg or with repeated subcutaneous administration of 25 mg/kg twice daily for seven days.[1][9] In vitro studies have also indicated low toxicity against human cells.[1]

Q5: What is the frequency of resistance to this compound?

The frequency of spontaneous mutants of N. gonorrhoeae resistant to this compound has been reported to be very low (<1.2 × 10⁻⁹), suggesting that the emergence of clinical resistance may be rare.[1]

Data Presentation

Table 1: this compound Efficacy in Mouse Model of Gonorrhea

DosageRoute of AdministrationTreatment RegimenMouse StrainN. gonorrhoeae StrainEfficacyReference
10 mg/kgOralSingle doseNot SpecifiedH041 (MDR)80% clearance by day 6[1]
10 mg/kgOralSingle doseNot SpecifiedWHO-X (MDR)80% clearance by day 6[3][4]

Table 2: Pharmacokinetic and Safety Data for this compound in Mice

ParameterValueRoute of AdministrationDosageReference
Oral Bioavailability77%Oral10 mg/kg[9]
Area Under the Curve (AUC)180,000 h*ng/mLOral10 mg/kg[9]
SafetyWell-toleratedOral (single dose)100 mg/kg[1]
SafetyWell-toleratedOral (repeated dose)10 mg/kg (BID, 7 days)[1]
SafetyWell-toleratedSubcutaneous (repeated dose)25 mg/kg (BID, 7 days)[9]

Experimental Protocols

Murine Model of N. gonorrhoeae Vaginal Colonization and this compound Treatment

This protocol is based on methodologies described in published studies.[1][8]

1. Animal Model and Hormonal Treatment:

  • Use female mice of an appropriate strain (e.g., BALB/c).

  • To induce susceptibility to N. gonorrhoeae infection, treat mice with 17β-estradiol to promote a prolonged diestrus-like state. This can be achieved through subcutaneous implantation of a 17β-estradiol pellet or through repeated injections.

2. Bacterial Strain and Inoculum Preparation:

  • Culture a multidrug-resistant strain of N. gonorrhoeae (e.g., H041 or WHO-X) on appropriate agar (e.g., GC agar with supplements) at 37°C in a 5% CO₂ atmosphere.

  • Harvest bacteria and resuspend in a suitable buffer (e.g., PBS).

  • Adjust the bacterial suspension to the desired concentration for inoculation (e.g., 10⁷ CFU/10 µL).

3. Intravaginal Inoculation:

  • Two days prior to treatment, anesthetize the mice.

  • Gently inoculate the prepared bacterial suspension into the vaginal vault of each mouse.

4. This compound Administration:

  • On day 0 (two days post-infection), administer a single oral gavage of this compound at the desired concentration (e.g., 10 mg/kg).

  • Prepare the this compound formulation in a suitable vehicle (e.g., as specified by the supplier or in a vehicle control).

  • Include a vehicle-only control group and a positive control group (e.g., gentamicin at 48 mg/kg, administered via intraperitoneal injection daily for 5 days).[1][8]

5. Monitoring of Infection:

  • Collect vaginal swabs daily for up to 8 days post-treatment.

  • Resuspend swabs in buffer and plate serial dilutions onto selective agar to determine the bacterial load (CFU/mL).

  • Mice are typically considered cleared of infection if they are culture-negative for at least three consecutive days.[1][8]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Variable or low initial infection rates Improper hormonal treatmentEnsure consistent and effective delivery of 17β-estradiol to maintain the appropriate hormonal state. Verify the dose and administration route.
Low viability of bacterial inoculumUse freshly grown N. gonorrhoeae for inoculation. Ensure proper handling and storage of the bacterial suspension to maintain viability.
Incorrect inoculation techniqueEnsure gentle and accurate deposition of the inoculum into the vaginal vault to avoid injury and ensure bacterial retention.
Inconsistent clearance of infection with this compound Incorrect drug formulation or administrationVerify the concentration and stability of the this compound solution. Ensure accurate oral gavage technique to deliver the full dose.
Mouse-to-mouse variabilityIncrease the number of mice per group to account for biological variability. Ensure mice are age and weight-matched.
Adverse effects observed in mice High dose or vehicle toxicityAlthough this compound is reported to be well-tolerated, consider a dose de-escalation study if adverse effects are observed. Evaluate the toxicity of the vehicle alone in a separate control group.
No significant difference between treated and control groups Suboptimal dosageWhile 10 mg/kg is a recommended starting point, the optimal dose may vary depending on the mouse strain and the specific bacterial strain used. Consider a dose-response study to determine the most effective dose.
Inherent resistance of the bacterial strainAlthough unlikely based on current data, confirm the susceptibility of your N. gonorrhoeae strain to this compound using in vitro MIC testing.

Visualizations

MBX_4132_Mechanism_of_Action cluster_ribosome Bacterial Ribosome Stalled Ribosome Stalled Ribosome A-site A-site Inhibition Inhibition Stalled Ribosome->Inhibition P-site P-site E-site E-site mRNA mRNA This compound This compound This compound->Stalled Ribosome Binds to novel site tmRNA-SmpB tmRNA-SmpB Protein Synthesis Protein Synthesis tmRNA-SmpB->Protein Synthesis Rescues ribosome to resume Cell Death Cell Death Inhibition->tmRNA-SmpB Blocks binding of Inhibition->Cell Death Leads to

Caption: Mechanism of action of this compound in inhibiting bacterial trans-translation.

Experimental_Workflow A 1. Induce Susceptibility (17β-estradiol treatment) C 3. Intravaginal Inoculation (Day -2) A->C B 2. Prepare N. gonorrhoeae Inoculum B->C D 4. Administer this compound (Single oral dose, Day 0) C->D E 5. Monitor Infection (Daily vaginal swabs, Day 1-8) D->E F 6. Determine Bacterial Load (CFU/mL) E->F G 7. Data Analysis F->G

Caption: Experimental workflow for testing this compound efficacy in a mouse model.

Troubleshooting_Logic Start Experiment Start Problem Inconsistent Results? Start->Problem CheckInfection Check Infection Protocol Problem->CheckInfection Yes Success Consistent Results Problem->Success No CheckDrugAdmin Check Drug Administration CheckInfection->CheckDrugAdmin CheckDosage Review Dosage CheckDrugAdmin->CheckDosage CheckDosage->Problem

Caption: A logical flow for troubleshooting inconsistent experimental outcomes.

References

potential off-target effects of MBX-4132 in cytotoxicity assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the potential off-target effects of MBX-4132 in cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a novel antibiotic that selectively inhibits bacterial trans-translation, a ribosome rescue pathway essential for many bacteria but absent in humans.[1][2] This specificity suggests a low intrinsic potential for on-target toxicity in mammalian cells.

Q2: What is the expected cytotoxic profile of this compound in mammalian cells?

This compound has been shown to have a half-maximal cytotoxic concentration (CC50) of 45 μM in HeLa cells.[3]

Q3: Has this compound been screened for off-target activities?

Yes, this compound has been evaluated against a panel of mammalian targets to assess its off-target liabilities. The screening revealed only minor inhibition of two mammalian receptors, with no significant inhibition of seven cardiac ion channels or the five major liver CYP450 enzymes.[1] These findings indicate minimal off-target activity.

Q4: Does this compound induce mitochondrial toxicity?

Studies have shown that high concentrations of this compound do not affect the mitochondrial membrane polarity in human hepatocytes.[1] Furthermore, this compound did not show differential toxicity in HepG2 cells grown in the presence of either glucose or galactose, which is consistent with normal mitochondrial metabolism.[1]

Q5: Is there any evidence of this compound inducing oxidative stress?

Elevated levels of reactive oxygen species (ROS) have been observed at cytotoxic concentrations of this compound.[1] This suggests that at high concentrations, the observed cytotoxicity might be linked to the induction of oxidative stress.

Troubleshooting Guide

This guide addresses common issues encountered during the assessment of this compound's cytotoxicity.

Problem Potential Cause Recommended Solution
Higher than expected cytotoxicity at low concentrations Cell line sensitivityEnsure the use of a suitable cell line. Consider testing on a panel of cell lines with varying metabolic activities.
ContaminationCheck cell cultures for microbial contamination, which can affect assay results.
Compound stabilityEnsure this compound is properly dissolved and stable in the cell culture medium.
Inconsistent or non-reproducible results Pipetting errorsUse calibrated pipettes and ensure consistent cell seeding density and compound addition.[4][5]
Edge effects in microplatesAvoid using the outer wells of the microplate, or ensure they are filled with media to maintain humidity.
Assay interferenceSome assay reagents can be affected by the compound. Consider using an orthogonal cytotoxicity assay to confirm results (e.g., if using a metabolic assay like MTT, confirm with a membrane integrity assay like LDH release).[6]
High background signal in control wells Reagent issuesCheck the expiration date and proper storage of assay reagents.
Cell culture medium interferencePhenol red in the medium can interfere with some fluorescent and colorimetric assays.[3] Consider using phenol red-free medium.
Cell lysis during handlingHandle cells gently during seeding and washing steps to avoid mechanical damage.[4]

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity and Off-Target Profile of this compound

Assay Cell Line/Target Result Reference
Cytotoxicity (CC50)HeLa45 μM[3]
Off-Target Receptor Binding45 Mammalian ReceptorsMinor inhibition of 2 receptors[1]
Cardiac Ion Channel Inhibition7 Cardiac Ion ChannelsNo significant inhibition[1]
CYP450 Enzyme Inhibition5 Major Liver CYP450 EnzymesNo significant inhibition[1]
Mitochondrial Membrane PotentialHuman HepatocytesNo effect at high concentrations[1]
Reactive Oxygen Species (ROS)Human HepatocytesElevated at cytotoxic concentrations[1]

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity

This protocol is for assessing cell viability by measuring the metabolic activity of cells.

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.

    • Include vehicle control (e.g., DMSO) and untreated control wells.

    • Incubate for 24-72 hours.

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Protocol 2: LDH Release Assay for Cytotoxicity

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT Assay protocol.

  • Sample Collection:

    • After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).

Visualizations

MBX4132_Action_and_Off_Target cluster_bacterial_cell Bacterial Cell cluster_mammalian_cell Mammalian Cell (Potential Off-Target Effects) This compound This compound Ribosome Ribosome This compound->Ribosome Binds trans-translation trans-translation Ribosome->trans-translation Inhibits Protein Synthesis Protein Synthesis trans-translation->Protein Synthesis Rescues stalled Cell Death Cell Death trans-translation->Cell Death Leads to MBX-4132_mammalian This compound Mitochondria Mitochondria MBX-4132_mammalian->Mitochondria High Conc. Off-Target Proteins Receptors, Ion Channels, CYPs MBX-4132_mammalian->Off-Target Proteins Minimal Interaction ROS Production ROS Production Mitochondria->ROS Production Induces Cytotoxicity Cytotoxicity ROS Production->Cytotoxicity Contributes to Cytotoxicity_Troubleshooting Inconsistent Results Inconsistent Results Check Pipetting Check Pipetting Inconsistent Results->Check Pipetting Evaluate Edge Effects Evaluate Edge Effects Inconsistent Results->Evaluate Edge Effects Use Orthogonal Assay Use Orthogonal Assay Inconsistent Results->Use Orthogonal Assay High Background High Background Check Reagents Check Reagents High Background->Check Reagents Use Phenol Red-Free Medium Use Phenol Red-Free Medium High Background->Use Phenol Red-Free Medium Handle Cells Gently Handle Cells Gently High Background->Handle Cells Gently Unexpected Cytotoxicity Unexpected Cytotoxicity Verify Cell Line Verify Cell Line Unexpected Cytotoxicity->Verify Cell Line Screen for Contamination Screen for Contamination Unexpected Cytotoxicity->Screen for Contamination Confirm Compound Stability Confirm Compound Stability Unexpected Cytotoxicity->Confirm Compound Stability

References

Technical Support Center: MBX-4132 Efficacy and Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the efficacy of MBX-4132, particularly in bacterial strains where its effectiveness may be reduced.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a novel antibiotic belonging to the acylaminooxadiazole class. It selectively inhibits the bacterial trans-translation rescue system, which is essential for rescuing ribosomes that have stalled on messenger RNA (mRNA).[1] This process is critical for bacterial viability and is absent in humans, making it an attractive therapeutic target.[1][2] this compound binds to a unique site on the bacterial 70S ribosome near the peptidyl-transferase center (PTC). This binding alters the conformation of ribosomal protein bL27, which is a key component of the trans-translation process.[1][2] By inhibiting trans-translation, this compound causes bacterial cell death.

Q2: Against which types of bacteria is this compound generally effective?

This compound has demonstrated potent broad-spectrum activity against many Gram-positive and some Gram-negative bacteria.[1][3] It is notably effective against multidrug-resistant (MDR) strains of Neisseria gonorrhoeae.[1][2] Studies have also shown its efficacy against Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA).[2][3][4]

Q3: Is resistance to this compound common?

The frequency of spontaneous resistance to this compound has been reported to be very low (<1.2 × 10⁻⁹ in N. gonorrhoeae), suggesting that the emergence of clinical resistance may be rare.[1] Prevalent resistance mechanisms that affect other classes of antibiotics do not appear to be active against this compound.[1]

Troubleshooting Guide: Reduced Efficacy of this compound

This guide addresses potential reasons for observing lower than expected efficacy of this compound in your experiments and provides systematic steps to investigate the issue.

Problem: this compound shows reduced activity against a specific bacterial strain.

Several factors could contribute to the reduced efficacy of this compound. Below are potential causes and the experimental steps to investigate them.

Potential Cause 1: Target Site Modification

Although not yet widely reported, a primary mechanism for resistance to ribosome-targeting antibiotics is the alteration of the drug's binding site.

Troubleshooting Steps:

  • Sequence the gene for ribosomal protein bL27: this compound's binding site involves the bL27 protein. Mutations in the gene encoding this protein could potentially alter the binding affinity of the drug.

  • Sequence the 23S rRNA gene: The binding pocket of this compound is near the PTC on the 50S ribosomal subunit. Mutations in the 23S rRNA could also contribute to reduced drug binding.

  • Compare sequences: Align the sequences from your less-susceptible strain with those from a known susceptible strain (e.g., a reference strain) to identify any polymorphisms.

Interestingly, one study found that E. coli mutants with a truncated bL27 protein were hypersensitive to this compound, indicating a complex interaction.[1]

Potential Cause 2: Active Efflux of the Compound

Overexpression of efflux pumps is a common mechanism of resistance to a wide range of antibiotics. While not specifically documented for this compound, it is a plausible mechanism.

Troubleshooting Steps:

  • Perform a potentiation assay with an efflux pump inhibitor (EPI): Determine the Minimum Inhibitory Concentration (MIC) of this compound against your strain in the presence and absence of a broad-spectrum EPI (e.g., PAβN, CCCP). A significant reduction in the MIC in the presence of the EPI suggests that efflux is contributing to the reduced susceptibility.

  • Gene expression analysis: Use quantitative real-time PCR (qRT-PCR) to measure the expression levels of known efflux pump genes (e.g., AcrAB-TolC in E. coli) in your strain compared to a susceptible control strain.

Potential Cause 3: Influence of Metal Ions in Culture Media

The activity of this compound against Mycobacterium tuberculosis has been shown to be influenced by the concentration of certain metal ions.

Troubleshooting Steps:

  • Analyze media composition: Check the concentration of iron and zinc in your experimental growth medium. The activity of this compound can be antagonized by iron and potentiated by zinc.[4]

  • Supplement or chelate metal ions: Modulate the concentration of these ions in your culture medium to see if it affects the MIC of this compound. For example, add a zinc supplement or an iron chelator.

Quantitative Data

Table 1: In Vitro Pharmacokinetic and Cytotoxicity Properties of this compound
PropertyValue
Half-maximal Cytotoxic Concentration (CC50) in HeLa cells 45 µM
Murine Liver Microsome Stability (t½) >60 min
In vitro trans-translation Inhibition (IC50) 0.4 µM

Data sourced from[1].

Table 2: In Vivo Efficacy of a Single Oral Dose of this compound against N. gonorrhoeae H041 in Mice
Treatment Group (n)DosePercentage of Mice Cleared of Infection
This compound (20) 10 mg/kg80%
Vehicle (21) N/A0%
Gentamicin (positive control) 48 mg/kg (IP)95%

Data sourced from[1].

Experimental Protocols

Protocol 1: Determining Minimum Inhibitory Concentration (MIC)

This protocol follows the standard broth microdilution method.

  • Prepare bacterial inoculum: Culture the bacterial strain overnight in appropriate broth medium. Dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in fresh broth.

  • Prepare this compound dilutions: Create a two-fold serial dilution of this compound in a 96-well microtiter plate. The concentration range should bracket the expected MIC.

  • Inoculate the plate: Add an equal volume of the bacterial inoculum to each well of the plate. Include a positive control (bacteria, no drug) and a negative control (broth only).

  • Incubate: Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Efflux Pump Inhibition Assay
  • Prepare plates: Prepare two sets of 96-well plates with serial dilutions of this compound as described in the MIC protocol.

  • Add EPI: To one set of plates, add a sub-inhibitory concentration of an efflux pump inhibitor (e.g., PAβN at 20 µg/mL) to each well. Add the same volume of solvent to the other set of plates as a control.

  • Inoculate and incubate: Proceed with inoculation and incubation as described in the MIC protocol.

  • Analyze results: Compare the MIC of this compound in the presence and absence of the EPI. A four-fold or greater decrease in the MIC with the EPI is considered significant.

Visualizations

MBX_4132_Mechanism Mechanism of Action of this compound cluster_ribosome Bacterial Ribosome Stalled_Ribosome Stalled Ribosome on mRNA A_Site Empty A-site Stalled_Ribosome->A_Site PTC Peptidyl-Transferase Center (PTC) bL27 Ribosomal Protein bL27 PTC->bL27 Alters conformation of bL27 MBX_4132 This compound MBX_4132->PTC Binds near PTC Inhibition Inhibition MBX_4132->Inhibition tmRNA_SmpB tmRNA-SmpB Complex tmRNA_SmpB->A_Site Binds to A-site to rescue ribosome Inhibition->tmRNA_SmpB Blocks tmRNA binding Cell_Death Bacterial Cell Death Inhibition->Cell_Death

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Troubleshooting Reduced this compound Efficacy Start Reduced Efficacy Observed Hypothesis1 Hypothesis 1: Target Site Modification Start->Hypothesis1 Hypothesis2 Hypothesis 2: Active Efflux Start->Hypothesis2 Hypothesis3 Hypothesis 3: Media Composition Start->Hypothesis3 Exp1 Sequence bL27 and 23S rRNA genes Hypothesis1->Exp1 Exp2 Perform EPI potentiation assay Hypothesis2->Exp2 Exp3 Analyze/modify media metal ion concentration Hypothesis3->Exp3 Result1 Mutations Found? Exp1->Result1 Result2 MIC Reduced with EPI? Exp2->Result2 Result3 Efficacy Changed? Exp3->Result3 Conclusion1 Potential Resistance Mechanism Identified Result1->Conclusion1 Yes Conclusion2 Further Investigation Needed Result1->Conclusion2 No Result2->Conclusion1 Yes Result2->Conclusion2 No Result3->Conclusion1 Yes Result3->Conclusion2 No

Caption: Workflow for troubleshooting reduced this compound efficacy.

Experimental_Workflow Experimental Workflow for MIC and Efflux Assay Start Start Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Prepare_Plates Prepare 96-well plates with serial dilutions of this compound Prepare_Inoculum->Prepare_Plates Split_Plates Divide plates into two sets: (+EPI) and (-EPI) Prepare_Plates->Split_Plates Add_EPI Add EPI to one set of plates and solvent to the other Split_Plates->Add_EPI Inoculate Inoculate all wells with bacterial suspension Add_EPI->Inoculate Incubate Incubate plates (e.g., 37°C, 18-24h) Inoculate->Incubate Read_Results Read MIC for both sets Incubate->Read_Results Compare Compare MIC (+EPI) vs MIC (-EPI) Read_Results->Compare End End Compare->End

Caption: Workflow for MIC and efflux pump inhibition assays.

References

Technical Support Center: MBX-4132 Long-Term Stability Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MBX-4132, particularly concerning its stability in long-term studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its long-term stability important?

This compound is an investigational acylaminooxadiazole antibiotic that inhibits the bacterial trans-translation rescue pathway, a novel target. Long-term stability studies are crucial to determine the shelf-life, optimal storage conditions, and to ensure the compound's integrity, potency, and safety throughout the duration of preclinical and clinical studies.[1][2][3]

Q2: What are the typical storage conditions for long-term stability studies of this compound?

Standard long-term stability testing is typically conducted under controlled temperature and humidity conditions that reflect the intended storage environment. According to ICH guidelines, common conditions include 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[2][4] For early-stage development, accelerated stability studies at higher temperatures (e.g., 40°C ± 2°C / 75% RH ± 5% RH) can be used to predict long-term stability.[1][2][4]

Q3: What potential degradation pathways should I be aware of for this compound?

While specific degradation pathways for this compound have not been extensively published, based on its 1,2,4-oxadiazole core, potential degradation routes include:

  • Hydrolysis: The oxadiazole ring can be susceptible to cleavage under both acidic and basic conditions, leading to ring-opening and the formation of nitrile-containing degradants.[5] The urea linkage in this compound, while designed for metabolic stability, could also be a potential site for hydrolysis under harsh conditions.

  • Oxidation: The molecule may be susceptible to oxidation, particularly if exposed to atmospheric oxygen over extended periods or in the presence of oxidizing agents.

  • Photodegradation: Exposure to light, especially UV, can induce degradation of aromatic and heterocyclic compounds. The presence of oxygen can accelerate this process.[6]

Q4: How frequently should I test my this compound samples during a long-term stability study?

For a study with a proposed shelf-life of at least 12 months, testing at the long-term storage condition should typically occur every 3 months for the first year, every 6 months for the second year, and annually thereafter. For accelerated studies (e.g., 6 months), a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[4]

Q5: What should I do if I observe significant degradation of this compound in my study?

If significant degradation is observed, it is important to:

  • Confirm the identity of the degradants: Use techniques like LC-MS/MS to identify the structure of the degradation products. This will provide insight into the degradation pathway.

  • Evaluate the impact on potency and safety: Assess whether the degradation affects the biological activity of the compound and if the degradants have any potential toxicity.

  • Optimize storage conditions: Consider storing the compound at a lower temperature, protecting it from light, and/or in an inert atmosphere (e.g., under nitrogen or argon).

  • Reformulate if necessary: If the degradation is inherent to the formulation, reformulation with stabilizing excipients may be required.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of potency over time Chemical degradation of this compound.1. Perform a forced degradation study to identify potential degradation pathways (see Experimental Protocols). 2. Develop and validate a stability-indicating analytical method (e.g., HPLC-UV/MS) to separate and quantify this compound and its degradants. 3. Re-evaluate storage conditions (temperature, humidity, light exposure).
Appearance of new peaks in chromatogram Formation of degradation products.1. Characterize the structure of the new peaks using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. 2. Correlate the appearance of new peaks with specific stress conditions (e.g., heat, light, pH) to understand the degradation mechanism.
Change in physical appearance (e.g., color, clarity of solution) Could indicate chemical degradation or physical instability (e.g., precipitation).1. Visually inspect samples at each time point. 2. For solutions, measure pH and check for precipitation. 3. Correlate physical changes with chemical analysis data.
Inconsistent results between time points Analytical method variability or improper sample handling.1. Ensure the analytical method is fully validated for precision, accuracy, and robustness. 2. Standardize sample handling and preparation procedures. 3. Include control samples stored under optimal conditions (e.g., -80°C) in each analytical run.

Data Presentation

Table 1: Example Stability Data for this compound under Accelerated Conditions (40°C/75% RH)

Time Point (Months)Assay (% of Initial)Total Degradants (%)Appearance
0100.0<0.05White to off-white powder
199.50.5No change
398.21.8No change
696.53.5Slight yellowish tint

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation pathways and products of this compound under various stress conditions.

Methodology:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 80°C for 48 hours.

    • Photodegradation: Expose the stock solution to UV light (254 nm) and visible light for 24 hours.

  • Sample Analysis:

    • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

    • Analyze the samples using a validated stability-indicating HPLC-UV/MS method (see Protocol 2).

    • Characterize the major degradation products using their mass-to-charge ratio (m/z) and fragmentation patterns.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop and validate a high-performance liquid chromatography (HPLC) method capable of separating this compound from its potential degradation products.

Methodology:

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[7][8]

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).[8]

    • Flow Rate: 1.0 mL/min.[7][8]

    • Column Temperature: 30°C.

    • Detection: UV at a suitable wavelength (determined by UV scan of this compound) and/or mass spectrometry.

  • Method Validation:

    • Specificity: Analyze stressed samples to ensure the method can separate the main peak from all degradation product peaks.

    • Linearity: Establish a linear relationship between concentration and peak area over a defined range.

    • Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.

    • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis MBX_prep Prepare this compound Stock Solution Acid Acid Hydrolysis MBX_prep->Acid Base Base Hydrolysis MBX_prep->Base Oxidation Oxidation MBX_prep->Oxidation Thermal Thermal Stress MBX_prep->Thermal Photo Photodegradation MBX_prep->Photo HPLC Stability-Indicating HPLC-UV/MS Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Characterization Degradant Characterization (MS, NMR) HPLC->Characterization

Caption: Workflow for Forced Degradation Study of this compound.

degradation_pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photo Photodegradation MBX This compound Ring_Opening Oxadiazole Ring Opening MBX->Ring_Opening Acid/Base Urea_Cleavage Urea Linkage Cleavage MBX->Urea_Cleavage Harsh Conditions Oxidized_Products Oxidized Degradants MBX->Oxidized_Products O2 Photo_Products Photodegradation Products MBX->Photo_Products Light/O2

Caption: Potential Degradation Pathways for this compound.

References

Technical Support Center: Managing Metal Ion Interference in MBX-4132 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential metal ion interference in experiments involving MBX-4132.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an experimental antibiotic belonging to the acylaminooxadiazole class of compounds. It functions by specifically inhibiting the bacterial trans-translation ribosome rescue pathway, which is essential for the survival of many pathogenic bacteria but is absent in humans.[1][2] This pathway rescues ribosomes that have stalled on messenger RNA (mRNA), and its inhibition leads to bacterial cell death. This compound binds to a novel site on the bacterial ribosome, near the peptidyl transferase center.[3]

Q2: How do metal ions affect the activity of this compound?

The antimicrobial activity of this compound is significantly influenced by the presence of certain divalent metal ions. Specifically:

  • Iron (Fe²⁺/Fe³⁺): Iron has been shown to be antagonistic to the activity of this compound. Its presence can reduce the apparent potency of the compound in both in vitro assays and cell-based experiments.[1] This is thought to be due to the chelation of the metal ion by the compound, which may prevent it from effectively binding to its ribosomal target.

  • Zinc (Zn²⁺): In contrast to iron, zinc has been observed to potentiate the activity of this compound.[1] The addition of zinc can enhance the compound's bactericidal effects.

  • Other Divalent Cations: While iron and zinc are the most prominently reported interacting ions, it is prudent to consider that other divalent cations (e.g., copper, magnesium, calcium) present in experimental media could also influence the activity of this compound.

Q3: What are the common sources of metal ion contamination in my experiments?

Metal ion contamination can arise from various sources in a laboratory setting, including:

  • Culture Media: Complex media like Mueller-Hinton Broth (MHB) can have variable concentrations of metal ions, including zinc, depending on the manufacturer and batch.[4][5][6] Minimal media may offer more control over metal ion content.

  • Water: The purity of the water used to prepare buffers and media is critical. Non-deionized or poorly purified water can be a significant source of metal ions.

  • Reagents: Salts and other chemical reagents can contain trace metal impurities.

  • Labware: Glassware and plasticware can leach metal ions, especially if not properly cleaned or if they are of poor quality.

Q4: I am observing lower than expected potency for this compound in my antimicrobial susceptibility tests. Could this be due to metal ion interference?

Yes, this is a strong possibility. If your culture medium has a high concentration of iron, it could be antagonizing the effect of this compound, leading to higher Minimum Inhibitory Concentrations (MICs). It is recommended to assess the metal ion content of your media or to use a metal-depleted medium for your experiments.

Troubleshooting Guides

Problem: Inconsistent or lower-than-expected activity of this compound.

This guide provides a systematic approach to troubleshooting potential metal ion interference.

Troubleshooting_Workflow cluster_start Start: Inconsistent this compound Activity cluster_investigation Investigation Steps cluster_solution Solutions cluster_outcome Expected Outcome start Observe Inconsistent or Low this compound Potency check_media 1. Evaluate Culture Medium start->check_media Is the medium a complex broth (e.g., MHB)? chelation_exp 3. Perform Chelation Experiment start->chelation_exp Quick diagnostic test check_reagents 2. Assess Reagents and Water check_media->check_reagents No, using defined medium use_defined_media Use Defined or Metal-Depleted Medium check_media->use_defined_media Yes prepare_metal_free Prepare Metal-Free Buffers and Media check_reagents->prepare_metal_free Suspect contamination add_chelator Incorporate a Chelator (e.g., TPEN) as a Control chelation_exp->add_chelator Does chelation restore activity? outcome Restored and Consistent This compound Activity use_defined_media->outcome prepare_metal_free->outcome add_chelator->outcome

Caption: A troubleshooting workflow for addressing inconsistent this compound activity.

Quantitative Data Summary

The following table summarizes the known effects of metal ions on the activity of this compound.

CompoundAssay TypeMetal IonConcentrationEffect on ActivityIC₅₀ / MICReference
This compound In vitro trans-translationNone-BaselineIC₅₀ = 0.4 µM[3]
This compound In vitro trans-translationIron (Fe³⁺)Not SpecifiedAntagonismInhibition reduced[1]
This compound In vitro trans-translationIron (Fe³⁺) + TPEN (chelator)Not SpecifiedRestoration of ActivityInhibition restored[1]
This compound M. tuberculosis growthZinc (Zn²⁺)Not SpecifiedPotentiationMIC lowered[1]

Experimental Protocols

Protocol 1: Preparation of Metal-Depleted Mueller-Hinton Broth (MHB) using Chelex 100 Resin

This protocol describes the removal of divalent cations from MHB to create a metal-depleted medium suitable for testing the intrinsic activity of this compound.

Materials:

  • Mueller-Hinton Broth powder

  • Deionized water (high purity, e.g., 18 MΩ·cm)

  • Chelex 100 resin (sodium form)

  • Stir plate and sterile stir bar

  • Sterile filtration unit (0.22 µm pore size)

  • Autoclave

  • Sterile storage bottles

Procedure:

  • Prepare MHB Solution: Prepare MHB according to the manufacturer's instructions using high-purity deionized water.

  • Add Chelex 100: Add 5 g of Chelex 100 resin per 100 mL of the prepared MHB solution.

  • Chelation: Stir the MHB-Chelex mixture gently at room temperature for 2 hours.

  • Remove Resin: Allow the resin to settle, then carefully decant the supernatant. Alternatively, use a coarse filter to remove the bulk of the resin.

  • Sterile Filtration: Sterile-filter the Chelex-treated MHB using a 0.22 µm filter to remove any remaining resin particles and to sterilize the medium.

  • Storage: Store the metal-depleted MHB in sterile bottles at 4°C.

  • Quality Control: It is advisable to quantify the concentration of key metal ions (e.g., Fe, Zn, Ca, Mg) before and after treatment using techniques like inductively coupled plasma mass spectrometry (ICP-MS) to validate the depletion process.

Chelex_Protocol start Prepare MHB Solution add_chelex Add Chelex 100 Resin (5g / 100mL) start->add_chelex stir Stir for 2 hours at Room Temperature add_chelex->stir remove_resin Decant or Coarse Filter to Remove Resin stir->remove_resin sterile_filter Sterile Filter (0.22 µm) remove_resin->sterile_filter store Store at 4°C sterile_filter->store qc Optional: ICP-MS Analysis of Metal Content store->qc

Caption: Workflow for preparing metal-depleted culture medium using Chelex 100.

Signaling Pathway

This compound Inhibition of the trans-Translation Pathway and Influence of Metal Ions

The following diagram illustrates the mechanism of action of this compound and the interfering effects of metal ions.

MBX4132_Pathway cluster_pathway Bacterial trans-Translation Pathway cluster_inhibition Inhibition by this compound cluster_interference Metal Ion Interference Stalled Ribosome Stalled Ribosome tmRNA-SmpB Complex tmRNA-SmpB Complex Stalled Ribosome->tmRNA-SmpB Complex Binding Ribosome Rescue Ribosome Rescue tmRNA-SmpB Complex->Ribosome Rescue Resumes Translation Protein Synthesis Continues Protein Synthesis Continues Ribosome Rescue->Protein Synthesis Continues This compound This compound Inhibition This compound->Inhibition Inhibits Iron (Fe) Iron (Fe) Iron (Fe)->this compound Antagonizes Zinc (Zn) Zinc (Zn) Zinc (Zn)->this compound Potentiates

Caption: Mechanism of this compound and the influence of iron and zinc.

References

modifying experimental conditions for enhanced MBX-4132 potency

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MBX-4132. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental conditions to enhance the potency and understanding of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a ureidooxadiazole, an optimized antibiotic derived from the acylaminooxadiazole class.[1] Its primary mechanism of action is the specific inhibition of the bacterial trans-translation pathway.[1][2][3][4] This pathway is a ribosome rescue system essential for bacterial viability and is absent in humans, making it a promising therapeutic target.[1][2][3][4] this compound binds to a unique site on the bacterial ribosome near the peptidyl-transfer center, altering the conformation of ribosomal protein bL27 and thereby inhibiting trans-translation.[1][4][5]

Q2: What is the spectrum of activity for this compound?

This compound has demonstrated potent broad-spectrum antibiotic activity against Gram-positive and many Gram-negative bacteria.[1] It is notably effective against multi-drug resistant (MDR) strains of Neisseria gonorrhoeae.[1][5] Additionally, it has shown bactericidal activity against multiple pathogenic mycobacterial species, including Mycobacterium tuberculosis.[2][6]

Q3: What are the key pharmacokinetic and safety properties of this compound?

This compound was developed to have improved pharmacokinetic properties. It exhibits excellent oral bioavailability, a long half-life, and a low clearance rate in mice.[1][6] The compound also shows high stability in murine liver microsomes and serum.[1] In terms of safety, this compound has demonstrated low toxicity against human cells and shows minimal off-target activity against a panel of mammalian receptors and enzymes.[1]

Q4: Are there any known factors that can modify the potency of this compound?

Yes, the activity of this compound can be influenced by the presence of certain metal ions. For instance, its activity against Mycobacterium tuberculosis is potentiated by zinc and antagonized by iron.[2][6] This suggests a link between intracellular metal homeostasis and the compound's inhibitory effect on trans-translation.

Troubleshooting Guides

Issue 1: High variability in Minimum Inhibitory Concentration (MIC) assays.
  • Potential Cause 1: Compound Solubility.

    • Troubleshooting Tip: this compound is a hydrophobic molecule. Ensure complete solubilization in your stock solution, typically using 100% DMSO. When diluting into aqueous media for your assay, be mindful of potential precipitation. It is advisable to visually inspect your assay plates for any signs of compound precipitation. Consider using a small percentage of a non-ionic surfactant like Tween-80 (e.g., 0.05%) in your broth medium to improve solubility, but first, verify that the surfactant does not affect bacterial growth or the activity of other control antibiotics.

  • Potential Cause 2: Media Composition.

    • Troubleshooting Tip: As the activity of this compound can be influenced by metal ions, variations in the cation concentrations of your media (e.g., iron, zinc) could lead to inconsistent results.[2][6] Use a consistent and well-defined medium for all experiments. If supplementing the medium, ensure precise and reproducible concentrations. Consider performing experiments in a chemically defined medium to have better control over all components.

  • Potential Cause 3: Bacterial Inoculum Density.

    • Troubleshooting Tip: A common source of variability in MIC assays is inconsistent inoculum density. Ensure you are using a standardized and freshly prepared inoculum for each experiment. Spectrophotometric standardization (e.g., OD600) followed by dilution to the desired CFU/mL is crucial.

Issue 2: Low or no activity in a cell-based non-stop luciferase reporter assay.
  • Potential Cause 1: Inefficient Compound Entry.

    • Troubleshooting Tip: While this compound has good permeability, some bacterial strains may have efflux pumps that actively remove the compound.[1] If you are using a strain with known efflux systems (e.g., expressing high levels of TolC in E. coli), consider using an efflux pump inhibitor like CCCP or PAβN as a positive control to see if this enhances this compound activity. For routine assays, using a strain with a compromised efflux system, such as an E. coli ΔtolC mutant, is recommended.[1]

  • Potential Cause 2: Plasmid Instability.

    • Troubleshooting Tip: Ensure that the reporter plasmid (e.g., pluc-trpAt) is stable in your bacterial strain.[1] Maintain consistent antibiotic selection pressure during overnight cultures and in the final assay medium to retain the plasmid.

  • Potential Cause 3: Suboptimal Assay Conditions.

    • Troubleshooting Tip: Ensure that the incubation time and temperature are optimal for both bacterial growth and luciferase expression. Perform a time-course experiment to determine the optimal endpoint for measuring luciferase activity. Also, verify the functionality of your luciferase reagent and luminometer.

Quantitative Data Summary

ParameterValueOrganism/SystemReference
In Vitro Potency
IC50 (trans-translation)0.4 µME. coli reconstituted assay[1]
IC50 (trans-translation)13 ± 1 μMM. tuberculosis in vitro[2]
MICVariableN. gonorrhoeae (including MDR strains)[1]
Pharmacokinetics (Mouse)
Metabolic Stability (t1/2)> 120 minMurine Liver Microsomes[1]
Serum Stability>99.8% remaining after 1 hMurine Serum[1]
BioavailabilityHighOral Dosing[1]
In Vivo Efficacy (Mouse Model)
Clearance of Infection80% with a single 10 mg/kg oral doseN. gonorrhoeae H041[1][5]
Cytotoxicity
CC5045 µMHeLa cells[6]

Experimental Protocols

Protocol 1: Cell-Based Non-Stop Luciferase Reporter Assay

This assay measures the inhibition of trans-translation in whole cells. A reporter construct contains a luciferase gene followed by a strong transcriptional terminator but no stop codon. Stalled ribosomes at the 3' end of the mRNA are rescued by trans-translation, which adds a degradation tag. Inhibition of trans-translation prevents tagging, leading to the accumulation of active luciferase.

Materials:

  • E. coli SB75 ΔtolC::kan carrying the pluc-trpAt reporter plasmid

  • 96-well white, clear-bottom assay plates

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Growth medium (e.g., LB broth with appropriate antibiotic for plasmid maintenance)

  • Luciferase assay reagent

  • Luminometer

Methodology:

  • Prepare serial dilutions of this compound in DMSO. A 1.5-fold dilution series is recommended.[1]

  • Transfer the diluted compound to the 96-well assay plates.

  • Grow an overnight culture of the reporter strain in the appropriate medium and antibiotic.

  • The following day, dilute the overnight culture into fresh, pre-warmed medium and grow to early- or mid-log phase (e.g., OD600 of 0.2-0.4).

  • Add the bacterial culture to the wells of the assay plate containing the compound.

  • Incubate the plate at 37°C with shaking for a predetermined optimal time.

  • After incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.

  • Measure luminescence using a plate-reading luminometer.

  • Calculate the percentage of inhibition relative to a DMSO-only control and determine the IC50 value.

Protocol 2: In Vitro Reconstituted trans-Translation Assay

This assay directly measures the effect of this compound on the biochemical process of trans-translation using purified components.

Materials:

  • Purified ribosomes (70S)

  • Purified tmRNA and SmpB

  • Purified translation factors (e.g., EF-Tu, EF-G)

  • Amino acids and tRNA mixture

  • An mRNA transcript lacking a stop codon

  • Energy source (ATP, GTP)

  • This compound stock solution

  • Method for detecting the product (e.g., radiolabeled amino acid incorporation, specific reporter system like nano-luciferase)[1]

Methodology:

  • Assemble the reaction mixture containing ribosomes, mRNA, and other components in a reaction buffer.

  • Add serial dilutions of this compound or a DMSO control.

  • Initiate the reaction by adding the energy source and amino acids.

  • Incubate at 37°C for an optimized period.

  • Stop the reaction and quantify the product of trans-translation. For example, if using a system where trans-translation completes a nano-luciferase protein, measure the resulting luminescence.[1]

  • Calculate the percentage of inhibition and determine the IC50 value.

Visualizations

MBX_4132_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) cluster_trans_translation trans-Translation Pathway mRNA_no_stop mRNA lacking stop codon Stalled_Ribosome Stalled Ribosome mRNA_no_stop->Stalled_Ribosome A_site Empty A-site P_site P-site E_site E-site tmRNA_SmpB tmRNA-SmpB complex Stalled_Ribosome->tmRNA_SmpB Binding of tmRNA-SmpB blocked Proteolysis Tagged protein targeted for degradation A_site->Proteolysis tmRNA_SmpB->A_site Binds to A-site Ribosome_Recycling Ribosome Recycling Proteolysis->Ribosome_Recycling MBX_4132 This compound MBX_4132->Stalled_Ribosome Binds to unique site near PTC Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays cluster_invivo In Vivo Evaluation Reconstituted_Assay Reconstituted trans-Translation Assay MIC_Assay MIC Determination Reconstituted_Assay->MIC_Assay Correlate with antibacterial potency Time_Kill Time-Kill Kinetics MIC_Assay->Time_Kill Cytotoxicity Mammalian Cell Cytotoxicity Assay MIC_Assay->Cytotoxicity Determine therapeutic index PK_Studies Pharmacokinetic Studies (Mouse) Time_Kill->PK_Studies Luciferase_Reporter Non-Stop Luciferase Reporter Assay Luciferase_Reporter->MIC_Assay Cytotoxicity->PK_Studies Efficacy_Model Mouse Infection Model (e.g., N. gonorrhoeae) PK_Studies->Efficacy_Model Guide dose selection Compound_Optimization Lead Compound (Acylaminooxadiazole) MBX_4132_Dev This compound Development Compound_Optimization->MBX_4132_Dev MBX_4132_Dev->Reconstituted_Assay Evaluate direct inhibition MBX_4132_Dev->Luciferase_Reporter Assess whole-cell activity

References

Validation & Comparative

A Comparative Analysis of MBX-4132 and KKL-35: Efficacy and Stability of Novel Trans-translation Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the efficacy and stability of two promising antibacterial compounds, MBX-4132 and KKL-35. Both molecules target the bacterial trans-translation rescue system, a novel and underexploited mechanism for antibiotic intervention.

Executive Summary of Comparative Data

ParameterKKL-35This compoundReference
Mechanism of Action Inhibitor of bacterial trans-translationInhibitor of bacterial trans-translation[1]
In Vitro Potency (trans-translation inhibition, IC50) ~0.9 µM0.4 µM[1]
Murine Liver Microsome Stability Rapidly hydrolyzed>99.8% remaining after 1 hour[1]
Oral Bioavailability in Mice Not suitable for in vivo use due to instabilityHigh (77%)[1]
In Vivo Efficacy Not reportedCleared multi-drug resistant N. gonorrhoeae infection in mice with a single oral dose[1]

Efficacy Comparison

Both KKL-35 and this compound demonstrate potent inhibition of the trans-translation process, a critical pathway for bacterial survival that rescues ribosomes stalled on damaged mRNA. Their similar low micromolar and sub-micromolar IC50 values in in vitro trans-translation assays underscore their comparable potency at the molecular target level[1].

However, the antibacterial efficacy of a compound is not solely determined by its target affinity. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of both compounds against various bacterial strains, highlighting their broad-spectrum potential.

Bacterial StrainKKL-35 MIC (µg/mL)This compound MIC (µg/mL)Reference
Bacillus anthracis≤2Not Reported
Escherichia coli ΔtolCNot ReportedNot Reported
Shigella flexneri≤2Not Reported
Mycobacterium smegmatis≤2Not Reported
Mycobacterium tuberculosis H37Rv1.6Not Reported[2]
Neisseria gonorrhoeae (MDR strain H041)Not Reported0.54 (MIC90)[1]

While KKL-35 shows promising activity against several pathogens, the development of this compound was driven by the need for a compound with practical in vivo applications. This compound has demonstrated significant efficacy in a murine model of multi-drug resistant Neisseria gonorrhoeae infection, where a single oral dose was sufficient to clear the infection in 80% of mice[1].

Stability Comparison

The most significant differentiator between KKL-35 and this compound is their metabolic stability. KKL-35 contains an amide bond that is rapidly hydrolyzed by liver microsomes, rendering it unsuitable for oral administration and in vivo studies[1][3][4].

In contrast, this compound was specifically designed to overcome this limitation. As demonstrated in murine liver microsome stability assays, over 99.8% of this compound remains after one hour of incubation. This enhanced stability translates to excellent oral bioavailability (77%) and a long half-life in mice, making it a viable candidate for oral antibiotic therapy[1].

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams were generated using Graphviz.

trans_translation_inhibition Stalled Ribosome Stalled Ribosome Trans-translation Trans-translation Stalled Ribosome->Trans-translation tmRNA-SmpB Complex tmRNA-SmpB Complex tmRNA-SmpB Complex->Trans-translation Ribosome Rescue Ribosome Rescue Trans-translation->Ribosome Rescue Protein Degradation Protein Degradation Ribosome Rescue->Protein Degradation Cell Viability Cell Viability Protein Degradation->Cell Viability This compound / KKL-35 This compound / KKL-35 This compound / KKL-35->Trans-translation Inhibition

Mechanism of Action of this compound and KKL-35.

experimental_workflow cluster_invitro In Vitro Assays cluster_exvivo Ex Vivo Assay cluster_invivo In Vivo Assay Trans-translation Assay Trans-translation Assay Microsomal Stability Microsomal Stability Trans-translation Assay->Microsomal Stability Potent Compounds MIC Determination MIC Determination MIC Determination->Microsomal Stability Active Compounds Mouse Infection Model Mouse Infection Model Microsomal Stability->Mouse Infection Model Stable Compounds Compound Synthesis Compound Synthesis Compound Synthesis->Trans-translation Assay Compound Synthesis->MIC Determination

Drug discovery workflow for trans-translation inhibitors.

Detailed Experimental Protocols

In Vitro Trans-translation Inhibition Assay

This assay quantifies the ability of a compound to inhibit the trans-translation process. A common method involves a coupled in vitro transcription/translation system using an E. coli S12 extract[1].

  • Template: A DNA template encoding a reporter protein (e.g., luciferase or dihydrofolate reductase) that lacks a stop codon is used. This "non-stop" mRNA will cause ribosomes to stall.

  • Reaction Mixture: The DNA template is added to the S12 extract, which contains all the necessary components for transcription and translation, including ribosomes, tRNAs, and amino acids. A mutant tmRNA that can be charged with an amino acid but is deficient in tagging for degradation is also included.

  • Inhibitor Addition: The test compounds (this compound or KKL-35) are added to the reaction mixture at varying concentrations. A DMSO control is run in parallel.

  • Incubation: The reaction is incubated at 37°C to allow for transcription and translation.

  • Detection: The amount of full-length reporter protein produced is quantified. In the absence of an inhibitor, trans-translation will "rescue" the stalled ribosomes, leading to the addition of a peptide tag to the nascent polypeptide and its subsequent degradation, resulting in a low signal. In the presence of an effective inhibitor, trans-translation is blocked, stalled ribosomes are not rescued, and the full-length, non-tagged reporter protein accumulates, leading to a high signal.

  • IC50 Determination: The concentration of the inhibitor that results in 50% inhibition of trans-translation (IC50) is calculated from a dose-response curve[1].

Murine Liver Microsome Stability Assay

This assay assesses the metabolic stability of a compound when exposed to liver enzymes, primarily cytochrome P450s.

  • Preparation: Murine liver microsomes are prepared and stored at -80°C. A reaction mixture is prepared containing phosphate buffer (pH 7.4), the test compound, and liver microsomes.

  • Incubation: The reaction is initiated by adding a NADPH-regenerating system and incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Data Analysis: The percentage of the compound remaining at each time point is plotted against time. The half-life (t1/2) of the compound is calculated from the slope of the linear regression of the natural logarithm of the remaining compound concentration versus time[5][6][7].

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.

  • Preparation: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Each well is inoculated with a standardized suspension of the test bacterium (approximately 5 x 105 CFU/mL).

  • Controls: A positive control well (containing bacteria and no compound) and a negative control well (containing medium and no bacteria) are included.

  • Incubation: The plate is incubated at 37°C for 16-20 hours.

  • Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Conclusion

The available data strongly indicate that while both this compound and KKL-35 are potent inhibitors of the bacterial trans-translation pathway, this compound possesses a significantly improved stability and pharmacokinetic profile. The rapid degradation of KKL-35 in liver microsomes limits its potential for in vivo applications. In contrast, the high metabolic stability and oral bioavailability of this compound, coupled with its demonstrated in vivo efficacy against a multi-drug resistant pathogen, make it a compelling candidate for further development as a novel antibiotic. This comparative analysis underscores the importance of optimizing pharmacokinetic properties in early-stage drug discovery to translate potent in vitro activity into effective therapeutic agents.

References

MBX-4132: A Novel Antibiotic Candidate Against Drug-Resistant Neisseria gonorrhoeae

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the efficacy and mechanism of MBX-4132 against antibiotic-resistant and sensitive Neisseria gonorrhoeae strains, offering new hope in the fight against this urgent public health threat.

Neisseria gonorrhoeae, the causative agent of gonorrhea, has developed resistance to nearly all classes of antibiotics, with multi-drug resistant (MDR) strains posing a significant global health challenge.[1][2] The development of new antibiotics with novel mechanisms of action is therefore a critical priority.[2] this compound, a novel acylaminooxadiazole, has emerged as a promising candidate, demonstrating potent activity against both antibiotic-sensitive and, crucially, MDR strains of N. gonorrhoeae.[3][4]

This guide provides a comprehensive comparison of this compound's efficacy, supported by experimental data, and details its unique mechanism of action that circumvents existing resistance pathways.

Efficacy of this compound Against N. gonorrhoeae

This compound has shown potent bactericidal activity against a range of N. gonorrhoeae isolates, including strains resistant to multiple currently used antibiotics.[3][5]

Quantitative Efficacy Data

The following table summarizes the in vitro and in vivo efficacy of this compound against MDR N. gonorrhoeae.

Parameter Strain(s) This compound Efficacy Alternative/Control Reference
In Vitro Activity (MIC) Multi-drug resistant N. gonorrhoeaeMIC90: 0.54 µg/mLNot specified[6]
In Vivo Efficacy (Murine Model) MDR N. gonorrhoeae H041A single 10 mg/kg oral dose cleared infection in 80% of mice within 6 days.Gentamicin (48 mg/kg, IP, 5 days) cleared infection in 95% of mice.[3][7][8]
In Vivo Efficacy (Murine Model) Extremely virulent MDR N. gonorrhoeae WHO-XA single oral dose completely cleared the infection in 80% of mice within six days.Not specified[9][10][11]
Bactericidal Activity N. gonorrhoeaeBactericidal at ≥4X MICCeftriaxone (CRO) used as a control.[3][7][8]
Frequency of Resistance N. gonorrhoeae<1.2 x 10⁻⁹Not specified[3]

Mechanism of Action: Targeting a Novel Pathway

This compound's efficacy against resistant strains stems from its novel mechanism of action. It inhibits the bacterial trans-translation ribosome rescue pathway, a process that is essential for bacterial survival but absent in humans.[1][2][3][4] This pathway rescues ribosomes that have stalled on damaged mRNA, allowing translation to resume.

By inhibiting trans-translation, this compound effectively halts a critical bacterial quality control process, leading to cell death.[7] Cryo-electron microscopy studies have revealed that this compound and its analogs bind to a unique site on the bacterial ribosome, near the peptidyl-transfer center, which is distinct from the binding sites of all known antibiotics.[4][9][10] This novel binding site and mechanism explain why existing resistance mechanisms do not affect the activity of this compound.[3][5]

Caption: Mechanism of action of this compound.

Experimental Protocols

The following are summaries of the key experimental methodologies used to evaluate the efficacy of this compound.

Minimum Inhibitory Concentration (MIC) Determination

The in vitro potency of this compound is determined using the broth microdilution method.[12][13][14]

  • Preparation of Antibiotic Dilutions: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (or other suitable growth medium).

  • Bacterial Inoculum Preparation: N. gonorrhoeae strains are grown to a specific optical density (e.g., mid-log phase) and then diluted to a standardized final concentration of approximately 5 x 10⁵ CFU/mL.[13]

  • Inoculation and Incubation: The prepared bacterial suspension is added to each well of the microtiter plate containing the antibiotic dilutions. The plates are then incubated at 37°C in a CO₂-enriched atmosphere for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[12][14] This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀) using a plate reader.[13]

Murine Vaginal Infection Model

The in vivo efficacy of this compound was assessed using a well-established murine model of female genital tract infection.[1][3][8]

  • Hormonal Treatment: Mice are treated with 17β-estradiol to induce a state of pseudoestrus, making them susceptible to N. gonorrhoeae infection.

  • Bacterial Challenge: Mice are intravaginally inoculated with a suspension of the desired N. gonorrhoeae strain (e.g., H041 or WHO-X).

  • Drug Administration: At a specified time post-infection (e.g., day 2), a single oral dose of this compound (10 mg/kg) is administered. Control groups receive a vehicle or a comparator antibiotic like gentamicin.

  • Monitoring of Infection: Vaginal swabs are collected daily to determine the bacterial load (CFU/mL). The infection is considered cleared if the cultures are negative for at least three consecutive days.

  • Data Analysis: The percentage of infected mice over time and the mean bacterial burden are calculated and compared between treatment groups.

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy (Murine Model) start_invitro Prepare Serial Dilutions of this compound prep_inoculum Prepare Standardized N. gonorrhoeae Inoculum inoculate Inoculate Plates and Incubate prep_inoculum->inoculate determine_mic Determine MIC inoculate->determine_mic start_invivo Estradiol Treatment of Mice challenge Intravaginal Inoculation with N. gonorrhoeae start_invivo->challenge treatment Administer Single Oral Dose of this compound challenge->treatment monitoring Monitor Bacterial Load Daily treatment->monitoring analysis Analyze Clearance Rate monitoring->analysis

References

MBX-4132 Demonstrates Comparable Efficacy to Gentamicin in a Murine Gonorrhea Infection Model with a Novel Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals now have compelling preclinical data suggesting a new potential therapeutic avenue for multi-drug resistant Neisseria gonorrhoeae. A recent study directly comparing the novel compound MBX-4132 to the established aminoglycoside gentamicin in a murine infection model reveals that this compound, a first-in-class trans-translation inhibitor, achieves a high rate of bacterial clearance, comparable to that of gentamicin.[1][2][3][4] This finding is particularly significant given the urgent need for new antibiotics to combat the growing threat of antibiotic-resistant gonorrhea.[3]

This compound's distinct mechanism of action, which targets a bacterial ribosome rescue pathway not present in humans, offers a promising safety profile and a low likelihood of cross-resistance with existing antibiotic classes.[3][5] In contrast, gentamicin, while effective, is associated with potential side effects such as nephrotoxicity and ototoxicity, which can limit its clinical use.[6][7][8]

In Vivo Efficacy Comparison

A murine genital tract infection model using a multi-drug resistant strain of Neisseria gonorrhoeae (H041) was employed to evaluate the in vivo efficacy of this compound and gentamicin. The results demonstrate that a single oral dose of this compound was highly effective, clearing the infection in 80% of the mice within six days.[1][3] Daily intraperitoneal injections of gentamicin cleared the infection in 95% of the treated mice.[1] Both treatments led to a significant reduction in the bacterial load across all animals compared to the vehicle control.[1][2][4]

Treatment GroupDosageAdministration RoutePercentage of Mice Cleared of InfectionReference
This compound10 mg/kg (single dose)Oral80%[1][3]
Gentamicin48 mg/kg (daily for 5 days)Intraperitoneal95%[1]
Vehicle Control-Oral0%[1]

Comparative Mechanism of Action

This compound represents a novel class of antibiotics that selectively inhibit the bacterial trans-translation pathway.[1][2][5] This pathway is crucial for rescuing ribosomes that have stalled on damaged mRNA, a process essential for bacterial viability.[9][10] By inhibiting this pathway, this compound effectively halts bacterial protein synthesis and leads to cell death.[1] The compound binds to a unique site on the bacterial ribosome, distinct from the binding sites of other known antibiotics.[3]

Gentamicin, a member of the aminoglycoside class, exerts its bactericidal effect by binding to the 30S subunit of the bacterial ribosome.[6][7] This binding disrupts protein synthesis by causing misreading of the mRNA, leading to the production of nonfunctional proteins and ultimately cell death.[6][7]

Experimental Protocols

The comparative efficacy of this compound and gentamicin was assessed using a well-established murine model of Neisseria gonorrhoeae infection.

Experimental Workflow:

G cluster_infection Infection Phase cluster_treatment Treatment Phase (Day 0) cluster_monitoring Monitoring Phase (Days 1-8) Infection Female BALB/c mice infected vaginally with Neisseria gonorrhoeae strain H041 MBX_4132 Single oral dose of this compound (10 mg/kg) Infection->MBX_4132 Treatment Initiation Gentamicin Intraperitoneal injection of gentamicin (48 mg/kg) daily for 5 days Infection->Gentamicin Treatment Initiation Vehicle Oral dose of vehicle Infection->Vehicle Treatment Initiation Monitoring Daily vaginal swabs to determine bacterial load (CFU/mL) MBX_4132->Monitoring Post-treatment Gentamicin->Monitoring Post-treatment Vehicle->Monitoring Post-treatment Clearance Infection considered cleared after 3 consecutive culture-negative days Monitoring->Clearance

Caption: Experimental workflow for the murine infection model.

Signaling Pathway - this compound:

G cluster_pathway This compound Mechanism of Action MBX_4132 This compound Trans_translation Trans-translation Pathway MBX_4132->Trans_translation Inhibits Ribosome Stalled Bacterial Ribosome Ribosome->Trans_translation Activates Protein_Synthesis Protein Synthesis Trans_translation->Protein_Synthesis Rescues Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Leads to (when inhibited)

Caption: this compound inhibits the trans-translation pathway.

Signaling Pathway - Gentamicin:

G cluster_pathway Gentamicin Mechanism of Action Gentamicin Gentamicin Ribosome_30S Bacterial 30S Ribosomal Subunit Gentamicin->Ribosome_30S Binds to Protein_Synthesis Protein Synthesis Ribosome_30S->Protein_Synthesis Disrupts Nonfunctional_Proteins Nonfunctional Proteins Protein_Synthesis->Nonfunctional_Proteins Leads to Cell_Death Bacterial Cell Death Nonfunctional_Proteins->Cell_Death

References

assessing the frequency of spontaneous resistance to MBX-4132

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative assessment of the frequency of spontaneous resistance to the novel antibiotic candidate MBX-4132, placing it in the context of other antimicrobial agents. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new therapeutics to combat antimicrobial resistance.

This compound, a first-in-class inhibitor of the bacterial trans-translation rescue system, presents a promising new approach to treating multidrug-resistant infections. A critical factor in the potential clinical success of any new antibiotic is the propensity for bacteria to develop resistance. This guide summarizes key experimental data on the frequency of spontaneous resistance to this compound and compares it with that of other established antibiotics.

Executive Summary of Resistance Frequency

The frequency of spontaneous resistance is a measure of how often resistant mutants arise in a bacterial population. A lower frequency suggests a more robust antibiotic with a potentially longer clinical lifespan. Experimental data indicates an exceptionally low frequency of spontaneous resistance to this compound in Neisseria gonorrhoeae.

Comparative Data on Spontaneous Antibiotic Resistance

The following table summarizes the frequency of spontaneous resistance for this compound and other antibiotics against various bacterial species. This data is compiled from multiple studies to provide a broad comparative overview.

AntibioticTarget OrganismFrequency of Spontaneous ResistanceCitation
This compound Neisseria gonorrhoeae<1.2 x 10⁻⁹[1][2]
RifampicinMycobacterium tuberculosis~1 x 10⁻⁸[3]
IsoniazidMycobacterium tuberculosis~1 x 10⁻⁶[3]
StreptomycinMycobacterium tuberculosis~1 x 10⁻⁶[3]
EthambutolMycobacterium tuberculosis~1 x 10⁻⁶[3]
RifampicinChlamydia trachomatis2 x 10⁻⁷[4]
RifampicinChlamydophila psittaci7 x 10⁻⁷[4]
SpectinomycinChlamydophila psittaci1 x 10⁻⁶[4]
RifampicinEscherichia coli1 x 10⁻⁸ to 4 x 10⁻⁹[5]
CiprofloxacinHelicobacter pylori~1.5 x 10⁻⁸
General Chromosomal MutationsVarious Bacteria10⁻⁶ to 10⁻¹⁰[6]

Mechanism of Action: A Novel Target

This compound's low frequency of spontaneous resistance is likely attributed to its novel mechanism of action. It selectively inhibits the bacterial trans-translation pathway, which is essential for rescuing ribosomes that have stalled on damaged mRNA.[1][7] This process is critical for bacterial viability and is absent in humans, offering a high degree of selectivity.[7] By targeting a fundamental rescue mechanism, this compound may present a greater challenge for bacteria to overcome through simple mutations.

G cluster_translation Normal Translation cluster_stalled Stalled Translation cluster_rescue trans-translation Rescue Ribosome Ribosome mRNA mRNA Ribosome->mRNA Translates Protein Protein mRNA->Protein Encodes Stalled_Ribosome Stalled Ribosome Damaged_mRNA Damaged mRNA Proteolysis Proteolysis Stalled_Ribosome->Proteolysis Leads to Tagging for Ribosome_Recycling Ribosome Recycling Stalled_Ribosome->Ribosome_Recycling Results in tmRNA_SmpB tmRNA-SmpB Complex tmRNA_SmpB->Stalled_Ribosome Binds to MBX_4132 This compound MBX_4132->tmRNA_SmpB Inhibits

Caption: Simplified signaling pathway of trans-translation and the inhibitory action of this compound.

Experimental Protocols

The frequency of spontaneous resistance is determined experimentally by exposing a large population of bacteria to a selective pressure, in this case, a specific concentration of an antibiotic. The following is a generalized protocol for this determination.

Determination of Spontaneous Resistance Frequency
  • Bacterial Culture Preparation:

    • A susceptible strain of the target bacterium is grown in a suitable liquid culture medium to a high cell density (e.g., 10⁹ to 10¹⁰ CFU/mL).

    • The total number of viable cells (CFU/mL) in the culture is determined by plating serial dilutions on non-selective agar plates.

  • Selective Plating:

    • A large, known volume of the dense bacterial culture is plated onto agar plates containing the antibiotic at a concentration that inhibits the growth of the wild-type strain (typically 4-8 times the Minimum Inhibitory Concentration, or MIC).

    • Multiple replicate plates are used to ensure statistical significance.

  • Incubation:

    • The selective plates are incubated under appropriate conditions (temperature, atmosphere) for a period sufficient for resistant colonies to appear.

  • Enumeration of Resistant Colonies:

    • The number of colonies that grow on the antibiotic-containing plates is counted. These represent the spontaneous resistant mutants.

  • Calculation of Resistance Frequency:

    • The frequency of spontaneous resistance is calculated by dividing the number of resistant colonies by the total number of viable cells plated.

    Frequency = (Number of resistant colonies) / (Total number of viable cells plated)

G A Grow high-density bacterial culture B Determine total viable cells (CFU/mL) (Non-selective agar) A->B C Plate large inoculum on antibiotic-containing agar (4-8x MIC) A->C F Calculate Frequency of Resistance (Resistant CFU / Total CFU) B->F D Incubate plates C->D E Count resistant colonies D->E E->F

Caption: Experimental workflow for determining the frequency of spontaneous antibiotic resistance.

Conclusion

The available data strongly suggests that the frequency of spontaneous resistance to this compound is significantly lower than that observed for many currently used antibiotics. This, combined with its novel mechanism of action targeting the trans-translation pathway, positions this compound as a promising candidate for further development in the fight against multidrug-resistant pathogens. The low propensity for resistance development underscores the potential for a durable clinical utility. Further studies are warranted to explore the potential for resistance development through other mechanisms, such as target modification or efflux pump upregulation, over extended periods of exposure.

References

Comparative Transcriptomic Analysis of Bacteria Treated with MBX-4132: A Novel Antibiotic Targeting trans-Translation

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the cellular response to MBX-4132 reveals a unique mechanism of action centered on the disruption of metal homeostasis, distinguishing it from conventional antibiotics. This guide provides a comparative analysis of the transcriptomic effects of this compound on Mycobacterium tuberculosis, alongside the effects of established antibiotics such as rifampicin on M. tuberculosis and ceftriaxone on Neisseria gonorrhoeae.

This compound, an acylaminooxadiazole compound, represents a new class of antibiotics that specifically inhibits the bacterial trans-translation ribosome rescue pathway. This pathway is crucial for bacterial survival and is absent in humans, making it an attractive target for novel drug development. Transcriptomic studies have revealed that exposure of Mycobacterium tuberculosis to this compound leads to a significant dysregulation of genes involved in metal homeostasis, highlighting a unique antibacterial strategy.

Performance Comparison: this compound vs. Other Antibiotics

To understand the distinct impact of this compound on bacterial gene expression, we compare its effects with those of rifampicin, a frontline anti-tuberculosis drug that inhibits RNA polymerase, and ceftriaxone, a cephalosporin antibiotic used to treat gonorrhea that inhibits cell wall synthesis.

Mycobacterium tuberculosis treated with this compound

Transcriptomic analysis of M. tuberculosis H37Rv treated with a subinhibitory concentration of this compound (1.2 μM) for 48 hours revealed a broad transcriptional response. A total of 846 genes were differentially expressed, with 599 genes upregulated and 247 genes downregulated (using a threshold of 2-fold change with an adjusted p-value <0.05). A significant portion of the upregulated genes are involved in metal homeostasis, particularly zinc and iron metabolism.

GeneLog2 Fold Changep-valueFunction
Selected Upregulated Genes
znuA3.5<0.05High-affinity zinc uptake system, permease protein
zur3.2<0.05Zinc uptake regulation protein
esxH2.8<0.05ESX-3 secretion system protein, involved in zinc homeostasis
ideR2.5<0.05Iron-dependent regulator
Selected Downregulated Genes
mbtB-2.9<0.05Myobactin biosynthesis protein
mbtD-2.7<0.05Myobactin biosynthesis protein
Mycobacterium tuberculosis treated with Rifampicin

For comparison, the transcriptomic response of M. tuberculosis to rifampicin (0.02 μg/mL for 24 hours) primarily involves the upregulation of genes related to drug efflux and the SOS response, and downregulation of genes involved in cell wall synthesis and energy metabolism.

GeneLog2 Fold Changep-valueFunction
Selected Upregulated Genes
iniA4.1<0.05Isoniazid-inducible protein A, involved in drug tolerance
recA3.8<0.05DNA repair and recombination protein
Selected Downregulated Genes
kasA-3.2<0.05Beta-ketoacyl-ACP synthase A, mycolic acid biosynthesis
nuoG-2.9<0.05NADH-quinone oxidoreductase subunit G
Neisseria gonorrhoeae treated with Ceftriaxone

In ceftriaxone-tolerant Neisseria gonorrhoeae, transcriptomic analysis after 7 days of exposure revealed a significant downregulation of genes involved in ribosomal protein synthesis and other translational machinery, suggesting a strategy of metabolic dormancy to survive antibiotic stress.

GeneLog2 Fold Changep-valueFunction
Selected Downregulated Genes
rplB-2.5<0.0550S ribosomal protein L2
rpsJ-2.2<0.0530S ribosomal protein S10
tufA-2.0<0.05Elongation factor Tu

Experimental Protocols

RNA-Sequencing of M. tuberculosis Treated with this compound

M. tuberculosis H37Rv was grown to mid-log phase in a defined minimal medium.[1] The culture was then treated with 1.2 μM this compound or DMSO (as a control) for 48 hours.[1] Total RNA was extracted, and ribosomal RNA was depleted. Sequencing libraries were prepared and sequenced using an Illumina platform.[1] Differential gene expression analysis was performed to identify genes with a fold change of ≥2 and an adjusted p-value of <0.05.[1]

RNA-Sequencing of M. tuberculosis Treated with Rifampicin

M. tuberculosis cultures were grown to mid-log phase in 7H9 media. The cultures were then exposed to 0.02 μg/mL rifampicin for 24 hours. RNA was extracted, and libraries were prepared for sequencing.

RNA-Sequencing of N. gonorrhoeae Treated with Ceftriaxone

Neisseria gonorrhoeae WHO P reference strain was made tolerant to ceftriaxone through cyclic exposure to the antibiotic for seven days.[2] Total RNA was isolated from tolerant and control strains, followed by ribodepletion and library preparation for Illumina sequencing.[2]

Visualizing the Pathways and Workflows

To better illustrate the processes described, the following diagrams were generated using Graphviz.

experimental_workflow cluster_culture Bacterial Culture cluster_treatment Antibiotic Treatment cluster_rna_seq RNA-Sequencing cluster_analysis Data Analysis start Bacterial Strain (M. tuberculosis or N. gonorrhoeae) growth Growth to Mid-log Phase start->growth treatment Exposure to: - this compound - Rifampicin - Ceftriaxone growth->treatment rna_extraction Total RNA Extraction treatment->rna_extraction rrna_depletion rRNA Depletion rna_extraction->rrna_depletion library_prep Library Preparation rrna_depletion->library_prep sequencing Illumina Sequencing library_prep->sequencing dge Differential Gene Expression Analysis sequencing->dge

Caption: Experimental workflow for comparative transcriptomics.

signaling_pathway cluster_mbx4132 This compound Mechanism cluster_rifampicin Rifampicin Mechanism cluster_ceftriaxone Ceftriaxone Mechanism MBX4132 This compound trans_translation trans-Translation Ribosome Rescue MBX4132->trans_translation Inhibits metal_homeostasis Metal Homeostasis (Zinc, Iron) trans_translation->metal_homeostasis Dysregulates Bacterial_Death Bacterial Death metal_homeostasis->Bacterial_Death Rifampicin Rifampicin RNA_Polymerase RNA Polymerase Rifampicin->RNA_Polymerase Inhibits Transcription Transcription RNA_Polymerase->Transcription Blocks Transcription->Bacterial_Death Ceftriaxone Ceftriaxone PBP Penicillin-Binding Proteins (PBPs) Ceftriaxone->PBP Inhibits Cell_Wall Cell Wall Synthesis PBP->Cell_Wall Blocks Cell_Wall->Bacterial_Death

Caption: Simplified signaling pathways of antibiotic action.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.